1-Boc-4-(5-aminopentyl)piperazine
Description
Properties
IUPAC Name |
tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-11-9-16(10-12-17)8-6-4-5-7-15/h4-12,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEYWCYQIMNVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653781 | |
| Record name | tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848576-53-4 | |
| Record name | tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Boc-4-(5-aminopentyl)piperazine
Abstract
This comprehensive technical guide details a robust and scalable protocol for the synthesis of 1-Boc-4-(5-aminopentyl)piperazine, a valuable building block in contemporary drug discovery and development. The narrative emphasizes the underlying chemical principles, providing researchers and scientists with the causal logic behind experimental choices. This document is structured to serve as a self-validating system, ensuring procedural integrity and reproducibility. Key mechanistic claims and protocol standards are substantiated with citations to authoritative sources.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. The piperazine moiety is a prevalent scaffold in many FDA-approved drugs, exhibiting diverse pharmacological activities.[1] The presence of a Boc-protected amine allows for selective functionalization at the secondary amine of the piperazine ring, while the primary amino group on the pentyl chain offers a versatile handle for subsequent chemical modifications.[2] This dual functionality makes it an attractive component for constructing complex molecules with potential therapeutic applications, including but not limited to antiviral, anticancer, and antipsychotic agents.[1]
Strategic Synthesis Approach
The synthesis of this compound is most efficiently achieved through a two-step process. This strategy involves the initial alkylation of N-Boc-piperazine with a suitable five-carbon electrophile containing a masked amino group, followed by the deprotection or conversion of this group to the desired primary amine. A common and effective approach utilizes a nitrile-containing electrophile, which can be subsequently reduced to the primary amine.
This guide will focus on a well-established and reliable two-step synthesis:
-
Step 1: Alkylation of 1-Boc-piperazine with 5-bromovaleronitrile. This nucleophilic substitution reaction forms the carbon-nitrogen bond, extending the piperazine substituent.
-
Step 2: Reduction of the nitrile to a primary amine. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4][5]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Boc-piperazine | ≥98% | Commercially Available | |
| 5-bromovaleronitrile | ≥97% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercially Available | Handle with extreme care. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | |
| Sodium Hydroxide (NaOH) | Pellets | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step 1: Synthesis of tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate
Causality: This reaction is a standard Sₙ2 alkylation. 1-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon attached to the bromine in 5-bromovaleronitrile. Potassium carbonate is a mild base used to scavenge the HBr byproduct, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperazine (10.0 g, 53.7 mmol), anhydrous potassium carbonate (11.1 g, 80.5 mmol), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 5-bromovaleronitrile (10.4 g, 64.4 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate as a pale yellow oil.
Step 2: Synthesis of this compound
Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing nitriles to primary amines.[3][5][6] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition, followed by an aqueous workup, yields the primary amine.[3][5] Anhydrous THF is used as the solvent due to the high reactivity of LiAlH₄ with protic solvents.
Protocol:
-
Safety First: Conduct this reaction in a well-ventilated fume hood. LiAlH₄ reacts violently with water.[7][8][9][10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of lithium aluminum hydride in THF (1.0 M, 80.5 mL, 80.5 mmol).
-
Cool the LiAlH₄ solution to 0°C using an ice bath.
-
Dissolve the tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate (10.0 g, 35.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at 0°C over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C.
-
Quenching Procedure (Fieser workup): Cautiously and sequentially add the following dropwise while stirring vigorously:
-
Water (3.0 mL)
-
15% aqueous sodium hydroxide solution (3.0 mL)
-
Water (9.0 mL)
-
-
Stir the resulting granular precipitate for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF and ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. The product is often sufficiently pure for subsequent steps, but can be further purified by column chromatography if necessary.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | Characteristic peaks for the Boc group (~1.45 ppm, 9H, s), piperazine ring protons (~2.3-2.5 ppm and ~3.3-3.5 ppm, 8H, m), and the pentyl chain protons, including the -CH₂NH₂ group (~2.7 ppm, 2H, t). |
| ¹³C NMR | Signals corresponding to the carbons of the Boc group, the piperazine ring, and the pentyl chain. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (C₁₄H₂₉N₃O₂ = 287.40 g/mol ). |
| FT-IR | N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹. C=O stretch for the carbamate at ~1690 cm⁻¹. |
Safety and Handling
-
5-bromovaleronitrile: Is a toxic and lachrymatory compound. Handle in a fume hood with appropriate PPE.
-
Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite.[7][8][9][10][11] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[7] All glassware must be thoroughly dried before use.
-
Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.
Conclusion
The described two-step protocol provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
- Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- Chemguide. (n.d.). reduction of nitriles.
- AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride.
- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
- TCI Chemicals. (2022). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Merck Millipore. (2024). SAFETY DATA SHEET - Sodium triacetoxyborohydride for synthesis.
- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
- Novachem. (2018). Sodium triacetoxyborohydride.
- ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis.
- Benchchem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Protheragen. (2024).
- Thermo Scientific Chemicals. (n.d.). 1-Boc-4-(4-aminophenyl)piperazine, 97% 5 g.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- ChemicalBook. (n.d.). 1-(5-AMINOPENTYL)PIPERAZINE.
- LookChem. (n.d.). 1-Boc-piperazine.
- The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- ChemicalBook. (n.d.). 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis.
- SpectraBase. (n.d.). 1-Boc-piperazine.
- Chem-Impex. (n.d.). 1-Boc-4-(4-bromophenyl)piperazine.
- ChemicalBook. (n.d.). 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum.
- ChemNet. (n.d.). 1-(5-AMINOPENTYL)PIPERAZINE.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- MDPI. (n.d.).
- National Institutes of Health. (2023).
- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
- Google Patents. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 1-(5-indolyl)piperazine.
- ChemicalBook. (n.d.). 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum.
- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum.
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
Sources
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-4-(5-aminopentyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Boc-4-(5-aminopentyl)piperazine, a key intermediate in contemporary drug discovery. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from its constituent moieties—the N-Boc-piperazine core and the 5-aminopentyl side chain—to provide reasoned estimations of its properties. We will delve into the structural and functional significance of this compound, its predicted physicochemical characteristics, and the established analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and scientists, offering both theoretical understanding and practical guidance for the effective utilization of this compound in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The strategic incorporation of the piperazine ring is a well-established approach in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The piperazine moiety is a common feature in a multitude of approved drugs, acting as a versatile scaffold that can be readily modified to fine-tune a compound's interaction with biological targets.
The subject of this guide, this compound, is a bifunctional molecule of significant interest. It combines the advantageous properties of the piperazine core with a flexible five-carbon linker terminating in a primary amine. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective reactions at the other nitrogen and the terminal primary amine, making it a valuable building block in multi-step syntheses. The aminopentyl chain provides a point of attachment for various pharmacophores, enabling the exploration of diverse chemical space in the quest for new drug candidates.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below, we provide a detailed analysis of the predicted properties of this compound, based on the known characteristics of its core components.
Molecular Structure and Weight
The structure of this compound is characterized by a piperazine ring mono-protected with a Boc group and substituted at the 4-position with a 5-aminopentyl chain.
Molecular Formula: C₁₄H₂₉N₃O₂
Molecular Weight: 271.40 g/mol
| Property | Value |
| Molecular Formula | C₁₄H₂₉N₃O₂ |
| Molecular Weight | 271.40 g/mol |
pKa (Acid Dissociation Constant)
The pKa values of a molecule are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound has two basic centers: the unprotected nitrogen of the piperazine ring and the terminal primary amine of the pentyl chain.
-
Piperazine Nitrogen: The pKa of the unprotected secondary amine in N-Boc-piperazine is predicted to be around 8.45.[1][2][3] The electron-withdrawing effect of the Boc-carbamate group slightly reduces the basicity of the adjacent nitrogen.
-
Aminopentyl Nitrogen: The pKa of a primary alkylamine like 5-aminopentan-1-ol is typically in the range of 10-11.[4]
Therefore, this compound is expected to have two distinct pKa values. At physiological pH (7.4), the piperazine nitrogen will be partially protonated, while the terminal amine will be predominantly protonated.
| Basic Center | Predicted pKa |
| Piperazine Nitrogen (N-4) | ~8.5 |
| Terminal Amine Nitrogen | ~10.5 |
logP (Octanol-Water Partition Coefficient)
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A higher logP indicates greater lipid solubility.
-
N-Boc-piperazine: The calculated XLogP3 for N-Boc-piperazine is 0.5.[5][6]
-
5-Aminopentane: While data for 5-aminopentane is sparse, related compounds like 5-aminopentan-1-ol have a calculated XLogP3 of -0.3.[7][8] The alkyl chain contributes to lipophilicity, while the amino group increases hydrophilicity.
Combining these, the 5-aminopentyl chain will increase the lipophilicity of the N-Boc-piperazine core. A reasonable estimation for the logP of this compound would be in the range of 1.5 to 2.5. This moderate lipophilicity is often desirable in drug candidates, balancing membrane permeability with aqueous solubility. According to "Lipinski's Rule of 5," a logP of less than 5 is generally preferred for orally administered drugs.[9]
Solubility
The aqueous solubility of a compound is a critical factor for its absorption and formulation.
-
N-Boc-piperazine: It is reported to be soluble in organic solvents like methanol and ethanol, and also soluble in water.[10][11][12]
-
5-Aminopentane derivatives: Short to medium-chain alkylamines are generally water-soluble. For instance, 5-amino-1-pentanol is miscible with water.[4][13]
Given the presence of two basic nitrogen atoms that can be protonated to form salts and the relatively small size of the molecule, this compound is expected to have good aqueous solubility, particularly at acidic pH.
Analytical Characterization: A Practical Guide
Accurate characterization of this compound is essential to confirm its identity and purity. The following section outlines the key analytical techniques and expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperazine ring protons (multiplets in the range of 2.3-3.6 ppm), and the aminopentyl chain protons (multiplets from ~1.3 to 2.8 ppm). The chemical shifts of the piperazine protons can be complex due to conformational exchange.[14][15][16]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl of the Boc group (~155 ppm) and the quaternary carbon of the t-butyl group (~80 ppm). Signals for the piperazine and aminopentyl carbons will also be present in the aliphatic region.
DOT Diagram: ¹H NMR Workflow for Structural Confirmation
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for polar molecules like this compound. The expected protonated molecule [M+H]⁺ would have an m/z of 272.23.
-
Fragmentation: A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[17] The facile McLafferty rearrangement can sometimes make the parent ion difficult to observe.[18]
DOT Diagram: ESI-MS Fragmentation Pathway
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 4. 5-Amino-1-pentanol | 2508-29-4 [chemicalbook.com]
- 5. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Aminopentan-2-ol | C5H13NO | CID 9793714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. petalheadexim.com [petalheadexim.com]
- 11. N- BOC Piperazine [intersperse.in]
- 12. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 13. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Application of N-Boc-Protected Alkylaminopiperazines: A Methodological Framework Based on 1-Boc-4-(5-aminopentyl)piperazine
Abstract: This guide provides a comprehensive technical framework for the synthesis, characterization, and strategic application of bifunctional piperazine building blocks, centered on the molecule 1-Boc-4-(5-aminopentyl)piperazine (CAS 848576-53-4). The N-Boc-piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in drugs targeting the central nervous system (CNS), infectious diseases, and oncology. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations, making it an indispensable tool for constructing complex molecular architectures.[] This document details robust synthetic methodologies, outlines critical analytical characterization techniques, and explores the utility of these linkers in modern drug discovery programs, including fragment-based screening, library synthesis, and the development of targeted therapeutics.
Core Compound Analysis: Physicochemical Properties and Handling
This compound is a bifunctional molecule featuring a Boc-protected secondary amine within the piperazine ring and a terminal primary amine at the end of an alkyl chain. This differential protection is the key to its utility, allowing for sequential and controlled chemical modifications.
Physicochemical Data
Quantitative data for the specific target molecule is not extensively published. The following table summarizes calculated properties and estimates based on structurally related compounds, such as 1-Boc-piperazine.[2]
| Property | Value | Source / Method |
| CAS Number | 848576-53-4 | - |
| Molecular Formula | C₁₄H₂₉N₃O₂ | Calculated |
| Molecular Weight | 271.40 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy[2] |
| Melting Point | Predicted: 40-50 °C | Analogy |
| Solubility | Soluble in common organic solvents (DCM, MeOH, Ethanol) | Analogy[2] |
| Storage Conditions | Store at 2-8°C, inert atmosphere | Supplier Data[3] |
Safety and Handling
As with related amine-containing compounds, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, similar structures are known to cause skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]
Synthetic Strategy and Methodologies
The synthesis of this compound hinges on the selective N-alkylation of 1-Boc-piperazine. The choice of 1-Boc-piperazine as the starting material is strategic; its single unprotected secondary amine provides a reactive site for direct functionalization, a common challenge in piperazine chemistry.[5][6] Two primary, field-proven methodologies are presented below.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the target molecule at the C-N bond formed between the piperazine ring and the pentyl chain, leading back to 1-Boc-piperazine and a suitable five-carbon synthon.
Protocol 1: Synthesis via Nucleophilic Substitution
This classic and robust method involves the direct alkylation of 1-Boc-piperazine with a bifunctional five-carbon electrophile where the terminal amine is protected. N-(5-bromopentyl)phthalimide is an excellent choice due to the stability of the phthalimide protecting group.
Workflow Diagram: Nucleophilic Substitution
Step-by-Step Protocol:
-
Alkylation:
-
To a solution of 1-Boc-piperazine (1.0 eq) in dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).[7]
-
Add N-(5-bromopentyl)phthalimide (1.1 eq) to the mixture.
-
Heat the reaction to 80-90°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phthalimide-protected intermediate.
-
-
Deprotection:
-
Dissolve the crude intermediate in ethanol.
-
Add hydrazine monohydrate (4.0-5.0 eq).
-
Heat the mixture to reflux for 4-6 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via column chromatography to yield the final product.
-
Protocol 2: Synthesis via Reductive Amination
Reductive amination is a milder alternative, ideal for substrates sensitive to heat or strong bases. This method couples 1-Boc-piperazine with an aldehyde, followed by in-situ reduction of the resulting iminium ion.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve 1-Boc-piperazine (1.0 eq) and 5-oxopentanal (or a protected version like 5-(Boc-amino)pentanal) (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
-
Reduction:
-
Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography. (If a Boc-protected aldehyde was used, a final deprotection step with an acid like TFA would be required).
-
Purification and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Purification
-
Silica Gel Column Chromatography: This is the primary method for purification. A gradient elution system, typically starting with a non-polar mobile phase (e.g., hexane/ethyl acetate) and gradually increasing polarity (e.g., by adding methanol to a DCM solution), is effective for separating the product from starting materials and byproducts.[8]
Analytical Techniques
The following table summarizes the expected analytical data for confirming the identity and purity of this compound.
| Technique | Expected Results and Key Features |
| ¹H NMR | Boc Group: Singlet at ~1.45 ppm (9H). Piperazine Ring: Broad multiplets at ~2.3-2.5 ppm and ~3.3-3.5 ppm (8H total). Alkyl Chain: Multiplets from ~1.3-2.8 ppm (10H). NH₂: Broad singlet (2H), position variable. |
| ¹³C NMR | Boc Carbonyl: ~154 ppm. Boc C(CH₃)₃: ~80 ppm and ~28 ppm. Piperazine Carbons: ~45-55 ppm. Alkyl Chain Carbons: Series of peaks in the ~25-60 ppm range. |
| LC-MS (ESI+) | Purity Assessment: A single major peak in the chromatogram. Mass Confirmation: Expected [M+H]⁺ ion at m/z = 272.2. Typical MS parameters can be referenced from standard analytical reports. |
| FTIR | N-H Stretch: Primary amine shows two bands around 3300-3400 cm⁻¹. C=O Stretch: Carbonyl of the Boc group at ~1690 cm⁻¹. C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹. |
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile, bifunctional building block.[3][9] The orthogonally protected amines allow for its precise incorporation into larger, more complex molecules.
Diagram: Applications Workflow
Role as a Bifunctional Linker
The five-carbon chain provides spatial separation between the piperazine core and a target-binding moiety, a critical feature in designing molecules like PROTACs (Proteolysis Targeting Chimeras), where a linker connects a target-binding warhead to an E3 ligase ligand.
Protocol 3: Example Derivatization via Amide Coupling
This protocol demonstrates how the terminal primary amine can be selectively functionalized while the piperazine nitrogen remains protected.
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and a carboxylic acid of interest (1.0 eq) in DCM or DMF.
-
Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.
-
-
Reaction Execution:
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the formation of the amide product by LC-MS.
-
-
Work-up:
-
Dilute the reaction with water and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amide product, which can be further purified by chromatography.
-
Synthesis of Arylpiperazine Derivatives
After derivatizing the primary amine, the Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane). The newly freed secondary amine of the piperazine ring is then available for further reactions, such as the Buchwald-Hartwig amination, to couple with aryl halides.[10] This pathway is a well-trodden route to a vast number of CNS-active pharmaceutical agents.[6][11]
Conclusion
While this compound is a specific chemical entity, its true significance is representative of a broader class of strategically designed bifunctional building blocks. Mastery of its synthesis and derivatization provides researchers with a powerful tool for accelerating drug discovery. The methodologies detailed in this guide—rooted in established, reliable organic chemistry—offer a clear path to leveraging the unique properties of the Boc-piperazine scaffold to construct novel, high-value molecules for therapeutic applications.
References
- lifechem pharma. 1-boc Piperazine.
- Shaanxi BLOOM Tech Co.,Ltd. Tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate Hydrochloride CAS 193902-64-6.
- ChemicalBook. 1-BOC-Piperazine | 57260-71-6.
- ChemicalBook. 1-BOC-Piperazine synthesis.
- BOC Sciences. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- Wikipedia. 1-Boc-4-AP.
- Sigma-Aldrich. 1-Boc-piperazine 97%.
- Thermo Scientific Chemicals. 1-Boc-4-(4-aminophenyl)piperazine, 97%.
- Chem-Impex. 1-Boc-4-(2-aminophenyl)piperazine.
- BOC Sciences. 1-Boc-piperazine (CAS 57260-71-6) - Peptides.
- AHH Chemical Co., Ltd. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
- Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines.
- ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;....
- ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5.
- Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- Petalheadexim. N-Boc Piperazine (1-Boc-piperazine).
- Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
- TCI Chemicals. tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate | 170911-92-9.
- PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
- NIH National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Aaronchem. 1-Boc-3-Isopropylpiperazine.
Sources
- 2. petalheadexim.com [petalheadexim.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 502649-32-3 | MFCD08273958 | 1-Boc-3-Isopropylpiperazine [aaronchem.com]
- 10. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
molecular weight of 1-Boc-4-(5-aminopentyl)piperazine
An In-depth Technical Guide to 1-Boc-4-(5-aminopentyl)piperazine: Properties, Synthesis, and Applications
Abstract
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. As a derivative of the piperazine scaffold, a motif considered a "privileged structure" in pharmacology, this compound offers a unique combination of features: a tert-Butyloxycarbonyl (Boc) protected nitrogen for controlled, sequential reactions and a terminal primary amine on a flexible five-carbon linker for covalent conjugation.[1] This guide provides a comprehensive technical overview of its physicochemical properties, a logical synthetic strategy, key applications in research, and robust experimental protocols for its handling and use.
Core Physicochemical & Structural Characteristics
The functionality of this compound is derived directly from its structure. The Boc group provides steric hindrance and electronic modification, rendering the adjacent nitrogen nucleophilic only after a specific deprotection step. This is crucial for directing subsequent reactions to the secondary amine on the other side of the piperazine ring or the terminal amine on the pentyl chain.
Below is the chemical structure of the molecule.
Caption: Chemical structure of this compound.
The quantitative properties of this molecule are summarized in the table below. Note that as a specialized intermediate, some physical properties are predicted based on its structure and data from analogous compounds.
| Property | Value | Source / Method |
| Molecular Formula | C₁₄H₂₉N₃O₂ | Calculation |
| Molecular Weight | 271.40 g/mol | Calculation |
| CAS Number | Not available | N/A |
| Appearance | Colorless to pale yellow oil or waxy solid | Predicted |
| Solubility | Soluble in methanol, ethanol, DCM, DMSO | Predicted[2] |
| Boiling Point | >200 °C (decomposes) | Predicted |
| pKa | ~8.5 (Piperazine NH), ~10.5 (Primary Amine) | Predicted |
Rationale-Driven Synthesis Workflow
A robust synthesis of this compound requires a strategy that prevents undesirable side reactions, such as the dialkylation of piperazine or reactions involving the terminal amine. The most logical approach involves a two-step process starting from commercially available 1-Boc-piperazine.
Causality of Experimental Choices:
-
Starting Material: 1-Boc-piperazine is chosen because one of the two reactive nitrogens is already protected, ensuring mono-alkylation at the N4 position.[2][3][4]
-
Alkylating Agent: A 5-carbon chain with a leaving group (e.g., bromine) and a protected amine (e.g., phthalimide) is used. The phthalimide group is a robust protecting group for primary amines that can be removed under conditions that do not affect the Boc group.
-
Deprotection Sequence: The phthalimide is typically removed first using hydrazine, yielding the free primary amine. The Boc group can then be removed in a subsequent, separate step under acidic conditions when the N1 nitrogen is needed for a reaction.
The proposed workflow is visualized below.
Caption: Proposed two-step synthesis of the title compound.
Applications in Drug Discovery & Development
The structure of this compound makes it an exceptionally versatile linker and building block in modern drug discovery, particularly in the synthesis of targeted therapies.
Linker for Targeted Protein Degraders (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The aminopentylpiperazine moiety is an ideal linker component.
-
Attachment Points: The terminal primary amine can be readily converted into an amide or other functional group to attach to the E3 ligase ligand. Following Boc deprotection, the newly freed secondary amine on the piperazine ring provides a nucleophilic handle to attach to the target protein ligand.
-
Flexibility & Solubility: The piperazine ring and the pentyl chain improve the overall solubility and provide the necessary flexibility for the PROTAC to orient the two proteins correctly for ubiquitination.[1]
The conceptual role of this molecule as a PROTAC linker is illustrated below.
Caption: Use as a central linker scaffold in PROTAC design.
Scaffold for CNS-Active Agents
The piperazine ring is a common feature in drugs targeting the central nervous system (CNS).[5][6] This compound can serve as a starting point for synthesizing novel neuropsychiatric drug candidates by functionalizing the terminal amine with various aromatic or heterocyclic groups, a common strategy in the development of agents with dual receptor affinities.[7][8]
Key Experimental Protocols
The following protocols represent self-validating systems for quality control and a common downstream synthetic step.
Protocol 1: Quality Control via LC-MS Analysis
This protocol validates the identity and purity of the synthesized compound.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Dilute 1:100 in methanol for a final concentration of 10 µg/mL.
-
Instrumentation: Use a standard reverse-phase HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI (+).
-
Scan Range: 100-500 m/z.
-
-
Expected Outcome (Validation):
-
A single major peak should be observed in the chromatogram.
-
The mass spectrum corresponding to this peak should show a prominent ion at m/z ≈ 272.2 , corresponding to the protonated molecule [M+H]⁺.
-
Protocol 2: Boc-Group Deprotection
This protocol removes the Boc protecting group to liberate the N1 secondary amine for further reactions.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in dichloromethane (DCM), using approximately 10 mL of DCM per 1 gram of starting material.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 4-5 equivalents) dropwise to the solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.[9]
-
Workup:
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and basify carefully with a saturated sodium bicarbonate solution until the pH is >9.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product, 4-(5-aminopentyl)piperazine.
-
Safety & Handling
While this specific compound has not been extensively profiled for toxicity, its handling should be guided by the safety data of its parent scaffold, 1-Boc-piperazine.
-
Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation if inhaled as a dust or aerosol.[3][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[13][14] Avoid generating dust or aerosols.[11] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12][14]
Conclusion
This compound is a high-value synthetic intermediate whose molecular architecture is purpose-built for applications in modern drug discovery. Its strategic combination of a protected piperazine core and a functionalized alkyl linker provides chemists with the synthetic flexibility needed to construct complex and targeted therapeutic agents, from CNS drugs to cutting-edge protein degraders. The protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize this potent building block in their development programs.
References
- lifechem pharma. (n.d.). 1-boc Piperazine.
- Santa Cruz Biotechnology. (n.d.). N-Boc-piperazine.
- Thermo Fisher Scientific. (2025). Piperazine, anhydrous Safety Data Sheet.
- Ubiobio. (n.d.). 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid Safety Data Sheet.
- Thermo Fisher Scientific. (2018). Piperazine Safety Data Sheet.
- ChemicalBook. (2019). 1-BOC-Piperazine synthesis.
- Boc Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- PubChem. (2026). 1-Boc-4-(aminomethyl)piperidine. National Center for Biotechnology Information.
- ChemicalBook. (2026). 1-BOC-Piperazine.
- Thermo Fisher Scientific. (2025). tert-Butyl 1-piperazinecarboxylate Safety Data Sheet.
- S.L., P., & al., et. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
- Chem-Impex. (n.d.). 1-Boc-4-(2-aminophenyl)piperazine.
- Thermo Scientific Chemicals. (n.d.). 1-Boc-4-(4-aminophenyl)piperazine, 97%.
- Benchchem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
- PubChem. (2026). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97%.
- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 1-Boc-4-AP.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
- ResearchGate. (2025). Applications of piperazine scaffold in drug design.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. jgtps.com [jgtps.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
The Strategic Integration of Piperazine Linkers in PROTAC Design: A Technical Guide
Abstract
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic strategies, transitioning from protein inhibition to targeted protein degradation. These heterobifunctional molecules, which orchestrate the ubiquitination and subsequent degradation of specific proteins, are modular in nature, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. Initially viewed as a mere spacer, the linker has emerged as a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the kinetics of ternary complex formation. This technical guide provides an in-depth exploration of the multifaceted role of piperazine-containing linkers in PROTAC design, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural and functional advantages of piperazine moieties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a holistic understanding of their strategic implementation.
Introduction: The Linker as a Key Modulator of PROTAC Activity
PROTACs function by hijacking the cell's native ubiquitin-proteasome system.[1] A PROTAC simultaneously binds to a target protein and an E3 ligase, forming a ternary complex that facilitates the transfer of ubiquitin to the target, marking it for proteasomal degradation.[1] The linker connecting the two ligands is not a passive tether; its length, rigidity, and chemical composition are pivotal in dictating the geometry and stability of this ternary complex.[2][3] An improperly designed linker can lead to steric hindrance or an unfavorable orientation of the POI and E3 ligase, abrogating degradation.[4]
Among the various linker chemotypes, those incorporating the piperazine scaffold have gained significant traction. This is due to their unique combination of properties that address several key challenges in PROTAC development, including poor solubility, low cell permeability, and high conformational flexibility.[5][6]
The Piperazine Moiety: A Privileged Scaffold in PROTAC Linkers
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a compelling blend of structural and physicochemical attributes that make it a highly valuable component in PROTAC linkers.
Imparting Rigidity and Pre-organization
Unlike flexible polyethylene glycol (PEG) or alkyl chains, the piperazine ring introduces a degree of conformational rigidity to the linker.[7][8] This pre-organization of the PROTAC molecule can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and productive interactions between the target protein and the E3 ligase.[5][] This rigidity can also enhance metabolic stability.[8]
Modulating Physicochemical Properties: The Role of Protonation
A significant challenge in PROTAC design is their tendency to fall "beyond the Rule of 5," often possessing high molecular weights and lipophilicity, which can result in poor aqueous solubility and limited cell permeability.[2] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, introducing a positive charge that can markedly improve solubility.[6][10] However, the pKa of the piperazine ring is highly sensitive to its chemical environment; nearby electron-withdrawing groups, such as amide bonds, can significantly lower the pKa and reduce the extent of protonation at physiological pH.[10][11] Careful consideration of the linker chemistry is therefore crucial to harness the full potential of piperazine for solubility enhancement.[10]
Active Participation in Ternary Complex Formation
The piperazine linker is not merely a passive scaffold but can actively contribute to the stability of the ternary complex through specific interactions with the target protein or the E3 ligase.[5] Its ability to serve as a hydrogen bond acceptor or to be involved in water-mediated contacts can provide additional anchoring points, enhancing the overall affinity and stability of the complex.[12]
Quantitative Impact of Piperazine Linkers: A Case Study of ARD-69
To illustrate the tangible benefits of incorporating a piperazine-containing linker, we will examine ARD-69, a potent degrader of the Androgen Receptor (AR), a key driver of prostate cancer.[13][14] The design of ARD-69 features a rigid linker that includes a piperidine and a piperazine-like moiety.[15]
Degradation Profile of ARD-69
The potency of ARD-69 in degrading AR has been demonstrated across multiple prostate cancer cell lines.
| Cell Line | DC50 (nM) | Dmax (%) |
| LNCaP | 0.86 | >95 |
| VCaP | 0.76 | >95 |
| 22Rv1 | 10.4 | >95 |
| Table 1: Degradation profile of ARD-69 in various prostate cancer cell lines.[13][14][16][17] |
These sub-nanomolar DC50 values and the near-complete degradation of the AR protein highlight the exceptional efficacy of ARD-69.[13][17] A single administration of ARD-69 in a mouse xenograft model led to a sustained reduction in AR protein levels for at least 48 hours, demonstrating its potent in vivo activity.[13]
Experimental Protocols
As a Senior Application Scientist, it is imperative to provide detailed, validated protocols to enable researchers to reliably synthesize and evaluate piperazine-containing PROTACs.
Synthesis of a Piperazine-Containing PROTAC: A Representative Protocol for an ARD-69 Analogue
This protocol outlines a general strategy for the synthesis of a PROTAC with a piperazine-containing linker, exemplified by a structure analogous to ARD-69.
Step 1: Synthesis of the Piperazine Linker Intermediate
A common building block is a Boc-protected piperazine with an alkyne handle.
-
Reaction: To a solution of Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and propargyl bromide (1.1 eq).
-
Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate.
Step 2: Synthesis of the VHL Ligand with an Azide Handle
A VHL ligand with a suitable functional group for linker attachment is required. For "click" chemistry, an azide is introduced.
-
Reaction: Start with a VHL ligand precursor containing a hydroxyl group. Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate) by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
Conditions: Perform the reaction at 0 °C to room temperature.
-
Azide Installation: Displace the leaving group with sodium azide in a polar aprotic solvent like DMF.
-
Conditions: Heat the reaction to 60-80 °C to facilitate the SN2 reaction.
-
Purification: Purify the azido-functionalized VHL ligand by flash column chromatography.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction: Dissolve the alkyne-functionalized piperazine linker (1.0 eq) and the azido-functionalized VHL ligand (1.0 eq) in a solvent system such as a mixture of t-butanol and water.
-
Catalysts: Add a copper(II) sulfate solution (0.1 eq) and a solution of sodium ascorbate (0.2 eq) to generate the active Cu(I) catalyst in situ.[18]
-
Conditions: Stir the reaction at room temperature for 12-24 hours.[18]
-
Work-up and Purification: Dilute the reaction with water and extract with an organic solvent like ethyl acetate. Purify the resulting triazole-linked intermediate by flash column chromatography.[18]
Step 4: Deprotection of the Piperazine
-
Reaction: Remove the Boc protecting group from the piperazine nitrogen.
-
Conditions: Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.
Step 5: Synthesis of the AR Warhead with a Carboxylic Acid Handle
Synthesize or procure an AR antagonist with a carboxylic acid functionality suitable for amide bond formation.
Step 6: Final Amide Coupling
-
Reaction: Couple the deprotected piperazine-VHL ligand conjugate with the AR warhead containing a carboxylic acid.
-
Coupling Reagents: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).[7][19]
-
Conditions: Stir the mixture for a few minutes to pre-activate the carboxylic acid, then add the amine component (the deprotected piperazine-VHL intermediate, 1.0 eq). Continue stirring at room temperature for 4-12 hours.[7][20]
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the final PROTAC using preparative HPLC to obtain the high-purity compound.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Assessing PROTAC-Induced Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of a target protein upon treatment with a PROTAC.[1]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4 °C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.[1]
Characterizing Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[5][12]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.[12]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Inject the target protein over the sensor chip to ensure no non-specific binding.[3]
-
-
Ternary Complex Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to form the binary complex.
-
Subsequently, inject the target protein to monitor the formation of the ternary complex.[3]
-
Alternatively, pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized E3 ligase.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the affinity (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.[5]
Evaluating Cell Permeability using the Caco-2 Assay
The Caco-2 permeability assay is an in vitro model to predict in vivo drug absorption across the intestinal epithelium.[]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent and differentiated monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Add the PROTAC solution to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess active efflux, add the PROTAC to the basolateral side and collect samples from the apical side (B to A).[]
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A transport. The efflux ratio (Papp B-A / Papp A-B) can indicate if the PROTAC is a substrate for efflux transporters.[21] For PROTACs with low recovery, adding a small amount of BSA to the assay buffer can improve results.[22]
Conclusion and Future Perspectives
The strategic incorporation of piperazine linkers has proven to be a highly effective approach in the design of potent and drug-like PROTACs. Their ability to impart rigidity, modulate physicochemical properties, and actively participate in ternary complex formation addresses several key challenges in the field. The case of ARD-69 exemplifies how a well-designed, rigid linker containing a piperazine-like moiety can lead to a highly efficacious protein degrader with excellent in vivo activity.
The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of piperazine-containing PROTACs. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the rational design of linkers, with scaffolds like piperazine at the forefront, will undoubtedly play an increasingly critical role in the development of the next generation of targeted protein degradation therapies. Future research will likely focus on exploring novel piperazine derivatives and their integration into more complex linker architectures to further fine-tune PROTAC properties and unlock the full therapeutic potential of this exciting modality.
References
-
Discovery and characterization of novel PROTAC AR degrader, ARD-69. BioWorld. Available from: [Link]
-
Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. Available from: [Link]
-
Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. 2022. Available from: [Link]
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. Available from: [Link]
-
Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? SciSpace. Available from: [Link]
-
Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Publications. Available from: [Link]
-
Amide Synthesis. Fisher Scientific. Available from: [Link]
-
Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available from: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]
-
Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Available from: [Link]
-
Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. ResearchGate. Available from: [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. Available from: [Link]
-
Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction (Firth et al., 2016). ResearchGate. Available from: [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available from: [Link]
-
Han, X., et al. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. 2019. Available from: [Link]
-
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. PubChem. Available from: [Link]
-
Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. ResearchGate. Available from: [Link]
-
Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. PubMed. Available from: [Link]
Sources
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Amide Synthesis [fishersci.co.uk]
- 20. growingscience.com [growingscience.com]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate: A Versatile Linker for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical overview of tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate, a bifunctional molecule of significant interest in modern medicinal chemistry and drug development. Possessing a tert-butyloxycarbonyl (Boc)-protected piperazine ring and a terminal primary amine connected by a five-carbon alkyl chain, this compound serves as a crucial linker and building block. Its unique architecture allows for sequential, controlled conjugation to different molecular entities, making it a valuable tool in the synthesis of complex therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the compound's chemical properties, outlines a robust synthesis and purification strategy, describes methods for analytical characterization, and explores its key applications, providing field-proven insights for its effective utilization in research and development.
Compound Profile
tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate is a heterobifunctional linker. The Boc group provides a stable, acid-labile protecting group for one of the piperazine nitrogens, preventing its unwanted reactivity. The other piperazine nitrogen is alkylated with a pentylamine chain, offering a reactive primary amine for conjugation. The piperazine core itself can enhance the aqueous solubility of the final conjugate, a critical factor for improving the pharmacokinetic profile of a drug candidate.[1]
| Property | Value | Source |
| IUPAC Name | tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate | - |
| CAS Number | 848576-53-4 | [2] |
| Molecular Formula | C₁₄H₂₉N₃O₂ | [2] |
| Molecular Weight | 271.40 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| SMILES | NCCCCCN1CCN(C(=O)OC(C)(C)C)CC1 | [2] |
Synthesis and Purification
The synthesis of tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate is typically achieved through the nucleophilic substitution of a suitable haloalkylamine precursor by 1-Boc-piperazine. The choice of a precursor with a terminal amine protected by an orthogonal protecting group (e.g., phthalimide) is crucial for preventing self-reaction and ensuring high yields.
Rationale for Experimental Design
The described two-step synthesis is a common and efficient strategy.
-
Alkylation: 1-Boc-piperazine serves as the nucleophile, attacking an electrophilic carbon. Using a dihaloalkane (e.g., 1,5-dibromopentane) followed by reaction with an amine source (like sodium azide and subsequent reduction, or Gabriel synthesis) is a standard method. The Gabriel synthesis, involving potassium phthalimide, is chosen here for its high yields and clean conversion to the primary amine.
-
Deprotection: Hydrazine hydrate is the classic reagent for cleaving the phthalimide group under mild conditions, liberating the desired primary amine without affecting the acid-sensitive Boc protecting group.
Detailed Synthesis Protocol
Step 1: Synthesis of tert-Butyl 4-(5-phthalimidopentyl)piperazine-1-carboxylate
-
To a solution of 1-Boc-piperazine (1.0 eq) in a suitable polar aprotic solvent like acetonitrile or DMF, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add N-(5-bromopentyl)phthalimide (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired intermediate.
Step 2: Synthesis of tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate
-
Dissolve the phthalimide-protected intermediate from Step 1 in ethanol or methanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) to the solution.
-
Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate. The product can be further purified by chromatography if necessary.
Synthesis Workflow Diagram
Sources
The Strategic Deployment of Mono-Boc Protected Piperazine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The mono-Boc (tert-butyloxycarbonyl) protected piperazine moiety is a cornerstone in contemporary medicinal chemistry and process development. Its unique structural and chemical attributes provide a robust platform for the synthesis of diverse and complex molecular architectures. This guide elucidates the fundamental principles behind the widespread application of this versatile building block, offering a comprehensive overview of its role in the synthesis of bioactive molecules. We will explore its strategic implementation in drug discovery, from blockbuster pharmaceuticals to novel chemical entities, and provide detailed, field-proven synthetic protocols. The causality behind experimental choices will be examined, ensuring a deep, practical understanding for researchers at the forefront of pharmaceutical innovation.
The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is recognized as a "privileged structure" in drug discovery.[1] Its prevalence in marketed drugs is a testament to its favorable physicochemical properties. The piperazine core can enhance aqueous solubility, improve oral bioavailability, and positively influence absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1][2] The two nitrogen atoms provide handles for introducing diverse substituents, allowing for fine-tuning of pharmacological activity and pharmacokinetic properties.[2] This inherent versatility makes piperazine derivatives attractive for targeting a wide array of biological targets, leading to their use in treatments for conditions ranging from parasitic infections to central nervous system disorders and cancer.[3][4][5]
The strategic introduction of a single Boc protecting group onto one of the piperazine nitrogens is a critical maneuver in multi-step organic synthesis. This protection scheme differentiates the two nitrogen atoms, enabling selective functionalization of the free secondary amine. The Boc group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which are often mild enough to preserve other sensitive functional groups within the molecule.[6]
Core Applications in Drug Discovery and Organic Synthesis
The utility of mono-Boc protected piperazine derivatives spans a vast landscape of therapeutic areas. These building blocks are instrumental in the synthesis of a multitude of approved drugs and clinical candidates.
Central Nervous System (CNS) Agents
A significant number of antipsychotic and antidepressant medications incorporate the piperazine scaffold.[4] Mono-Boc piperazine is a key intermediate for creating arylpiperazine derivatives, which are known to exhibit dual-binding affinities for dopamine D2 and serotonin 5-HT1A receptors, a common strategy in the development of treatments for psychiatric disorders.[6][7] For instance, it is a crucial component in the synthesis of compounds structurally related to drugs like aripiprazole and cariprazine.
Anti-Infective and Anti-Cancer Agents
The piperazine ring is a common feature in various anti-infective agents, including antibacterial and antifungal drugs.[3][8] The ability to introduce diverse side chains via the unprotected nitrogen of mono-Boc piperazine allows for the exploration of structure-activity relationships to optimize potency and spectrum of activity. In oncology, this scaffold is present in numerous kinase inhibitors and other targeted therapies. For example, it is a key intermediate in the synthesis of drugs like Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer.[9]
Diverse Therapeutic Applications
Beyond CNS and anti-infectives, mono-Boc piperazine derivatives are employed in the synthesis of a wide range of other therapeutic agents, including:
-
Antihistamines and Anti-allergic drugs: As a core component in many second-generation antihistamines.[6][8]
-
Anthelmintics: Historically, piperazine itself was used as an anthelmintic, and its derivatives continue to be explored for this purpose.[5]
-
Cardiovascular agents: Ranolazine, a drug used to treat chronic angina, features a piperazine moiety.[9]
The versatility of mono-Boc piperazine is further highlighted by its use in synthesizing Mannich bases, which have shown promising anticonvulsant activity.[10]
Synthetic Strategies and Methodologies
The efficient and selective synthesis of mono-substituted piperazines is paramount. The use of mono-Boc protected piperazine provides a reliable and scalable solution.
Synthesis of Mono-Boc-Piperazine
Several methods exist for the preparation of N-Boc piperazine.
-
Traditional Approach: The reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc₂O) is a common method. However, this can lead to the formation of the di-protected byproduct, reducing the yield of the desired mono-protected product and necessitating extensive purification.[7][11]
-
Improved Selectivity: To enhance mono-protection, one nitrogen of piperazine can be protonated by adding an equivalent of an acid, such as hydrochloric acid or acetic acid, before the addition of Boc₂O.[11][12] This effectively blocks one amine, directing the acylation to the free nitrogen.
-
Novel Industrial Synthesis: A more recent and efficient industrial method starts from diethylamine. This multi-step process involves chlorination, Boc protection, and a final cyclization with ammonia to yield N-Boc piperazine with high yield (>93.5%) and purity, avoiding hazardous solvents.[7][9]
Diagram 1: Comparison of synthetic routes to mono-Boc piperazine.
Key Reactions of Mono-Boc Piperazine
Once obtained, the free secondary amine of mono-Boc piperazine can undergo a variety of chemical transformations.
The free amine is readily arylated or alkylated, most commonly through nucleophilic aromatic substitution (SNAᵣ) or transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[13] These reactions are fundamental for creating the arylpiperazine pharmacophore prevalent in CNS drugs.
Acylation of the free amine with carboxylic acids, acid chlorides, or acid anhydrides is a straightforward method to introduce a wide range of functional groups. This is a common strategy in the synthesis of various bioactive molecules.[6]
Reaction with aldehydes or ketones under reductive conditions provides access to N-alkylated piperazine derivatives.
Diagram 2: General reaction workflow for mono-Boc piperazine derivatives.
Experimental Protocols
Protocol for Mono-Boc Protection of Piperazine (Selective Protonation Method)
Objective: To synthesize tert-butyl piperazine-1-carboxylate with high selectivity.
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve piperazine (0.05 mol) and piperazine dihydrochloride (0.005 mol) in water (20 mL).[14]
-
Stir the mixture for 5 minutes at room temperature.[14]
-
Add a solution of Boc₂O (1 equivalent relative to the desired product) in a suitable organic solvent (e.g., THF or dioxane).
-
Stir the reaction mixture vigorously for 12-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, make the aqueous layer basic by adding a saturated solution of NaOH.[14]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Causality: The use of piperazine dihydrochloride in situ generates the mono-protonated piperazine, effectively protecting one nitrogen atom and directing the Boc group to the other, thus minimizing the formation of the di-substituted byproduct.[14]
Protocol for Deprotection of the Boc Group
Objective: To remove the Boc protecting group to liberate the free amine.
Materials:
-
Boc-protected piperazine derivative
-
6N Hydrochloric acid (HCl)
-
Diethyl ether
-
Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Dissolve the Boc-protected piperazine derivative in 6N HCl (60 mL).[10]
-
Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Wash the acidic aqueous solution with diethyl ether (3 x 50 mL) to remove any organic impurities.[10]
-
Carefully basify the aqueous phase with solid KOH or a concentrated NaOH solution to pH 11.[10]
-
Extract the product into ethyl acetate (3 x 100 mL).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected piperazine derivative.[10]
Causality: The tert-butoxycarbonyl group is labile under acidic conditions. The strong acid protonates the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, thus regenerating the free amine.
Data Summary
| Compound | Application/Reaction | Key Features | Reference |
| N-Boc-Piperazine | Intermediate | Versatile building block for pharmaceuticals.[13] | [13] |
| Arylpiperazines | CNS Drugs | Dual D2/5-HT1A receptor affinity for psychiatric treatments.[6][7] | [6][7] |
| Mannich Bases | Anticonvulsants | Synthesized from N-Boc piperazine, aniline, and formaldehyde.[10] | [10] |
| Palbociclib Intermediate | Anti-cancer | Key component in the synthesis of a CDK4/6 inhibitor.[9] | [9] |
| Veratrazodone HCl Intermediate | Pharmaceutical | Highlights its importance in drug manufacturing.[13] | [13] |
Conclusion
Mono-Boc protected piperazine derivatives are indispensable tools in the arsenal of the modern medicinal and process chemist. The strategic use of the Boc protecting group allows for the selective and efficient synthesis of complex molecules, enabling the rapid exploration of chemical space and the development of novel therapeutics. A thorough understanding of the underlying chemical principles and synthetic methodologies, as presented in this guide, is crucial for leveraging the full potential of this remarkable building block in the pursuit of new medicines.
References
- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLYhoGLJ4rvC742yPJyeTeIaPVi7B0xPDtJOQnnaH6dWoyJPTVZxWcph3Xc_thJD6U6Q8OZjlFfVPK5KFHlTQZIk-3UrNhYXTf7dL0TSg7zmv51dfWXrimoV-GRfTsoMow9RFqQwDMolkQAHUouM3uKvQx0Kda8Tm3qnJl8DQmhsip-1xMMlzThilFvAiFGbovHwG2HIVemNwnw-Dkftt2b0epcjU=]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYcHBXu9_yhKEPyMuVM-86iDp7dLa022RdYxXUaB8KLy29wQkLjx1bga51gJ8oho-B9tvzi8MfI3ldMUvbZr4bozHuxdLvaW8DDusKeMocfzuS9aeB0XsxVmAfvU1WVXoKkcirB2QXjkE=]
- 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. [URL: https://vertexaisearch.cloud.google.
- Piperazine ring: Significance and symbolism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7KNxXVvWvskBzMoTV_xRlMrx2aTaS-fvAkD9dbuQJWZjEDuSJz9Atwr6wMIwUgKh9BnT0zdYHmViiEYnLe6T5lS5Qci9j7m76NBR7-sMTvTtEUBhnmso3cSt-fi8ZTgZ5jFJu1jC2N1KJSG4=]
- Some FDA‐approved piperazine‐containing drugs. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPrlqRWvzZSIMr9nvZqtMBi41eEJrWJvbYIj8apjLX6l52DHj0TjY1VO7Ey5dg1iF8JhMVe9RMOBcKIHLTdzDlMgkxima-JAra6p9hVw8Iv9sIDK35CLpzlSA3fN4tRYqcwmE2yPNw0sWTd80n9x2OWEJtq6tjWdWJgc6PrM9LZZ_zWxrt9SRshJQT55D7mapz2GPxZtQ-8La4kw==]
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuim8BoruzMQiU34BUSQe0C2h3DFzl1VljbXoDAAGXE5Wmz0nNr-ES4ugISo-xg7Rc6bYZAYJYSFCcmq537VZxFndsnQhsJuZUqIQcwSRrtpDH_exCXIaAXm1ik3Dogms4SLZbqnrg-EMXBEmx0fpjO7Zbbv13oN6ltecNKCVSHtBNxmZUJoMGR1R48DKUec2FMMy5UwjeJloKA2JFwkZXsSxGLWOmiQNYk51nYgefW5FQ]
- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. [URL: https://patents.google.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7284897/]
- CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents. [URL: https://patents.google.
- Piperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
- Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00341k]
- The medicinal chemistry of piperazines: A review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38888058/]
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f]
- The medicinal chemistry of piperazines: A review - Scilit. [URL: https://www.scilit.net/article/2157e3f8832a884a4a82260e0a514d23]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [URL: https://www.mdpi.com/2673-401X/2/1/7/pdf]
- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. [URL: https://www.rsc.
- Selective Mono-Boc-Protection of Bispidine - Sciforum. [URL: https://sciforum.net/paper/view/1004]
Sources
- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 10. jgtps.com [jgtps.com]
- 11. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 12. sciforum.net [sciforum.net]
- 13. innospk.com [innospk.com]
- 14. rsc.org [rsc.org]
chemical structure and IUPAC name of 1-Boc-4-(5-aminopentyl)piperazine
An In-depth Technical Guide to tert-Butyl 4-(5-Aminopentyl)piperazine-1-carboxylate
tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate, commonly referred to as 1-Boc-4-(5-aminopentyl)piperazine, is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. It incorporates a piperazine ring, a "privileged scaffold" that appears frequently in therapeutics targeting a wide array of conditions, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1][2] The molecule's structure is characterized by a piperazine core functionalized with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and a 5-aminopentyl linker at the other. This arrangement provides a versatile platform for synthesizing more complex molecules, such as PROTACs (PROteolysis TArgeting Chimeras), molecular glues, and targeted drug delivery systems. The Boc group offers robust protection under many conditions while allowing for selective deprotection of the secondary amine, and the terminal primary amine on the pentyl chain serves as a key handle for conjugation.[1][3]
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this important building block for researchers and drug development professionals.
Chemical Structure and Nomenclature
The precise arrangement of the functional groups is critical to the molecule's utility. The Boc group is attached to one of the piperazine nitrogens, which is designated as position 1. The 5-aminopentyl chain is attached to the second piperazine nitrogen at position 4.
IUPAC Name: tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate
Chemical Structure:
Caption: Chemical structure of tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate.
Physicochemical Properties
The properties of this compound are derived from its constituent parts: the lipophilic Boc-protected piperazine and the hydrophilic aminopentyl chain. A summary of its key properties is presented below.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₄H₂₉N₃O₂ | Calculated from structure |
| Molecular Weight | 271.40 g/mol | Calculated from structure |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | By analogy to similar structures[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | Inferred from the presence of both polar and non-polar moieties |
| Boiling Point | > 300 °C (Predicted) | High due to molecular weight and polar functional groups |
| pKa | ~10.5 (primary amine), ~8.0 (piperazine N-H, if deprotected) | Estimated based on alkylamine and piperazine pKa values |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate is typically achieved through a two-step process starting from commercially available 1-Boc-piperazine. The key is the selective alkylation of the unprotected secondary amine of the piperazine ring.
Synthetic Scheme:
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Protocol
PART 1: Synthesis of tert-butyl 4-(5-(1,3-dioxoisoindolin-2-yl)pentyl)piperazine-1-carboxylate
-
Reagents & Setup: To a solution of 1-Boc-piperazine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Addition: Add a solution of N-(5-bromopentyl)phthalimide (1.1 eq) in DMF dropwise to the reaction mixture at room temperature. The phthalimide group is used to protect the primary amine on the pentyl chain during the alkylation step.
-
Reaction: Heat the mixture to 80 °C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
PART 2: Synthesis of tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate
-
Reagents & Setup: Dissolve the purified intermediate from Part 1 in ethanol (EtOH).
-
Deprotection: Add hydrazine monohydrate (N₂H₄·H₂O, 5.0 eq) to the solution. The use of hydrazine is a standard method for cleaving a phthalimide protecting group (Gabriel synthesis).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product. Further purification, if necessary, can be achieved via chromatography.
Applications in Drug Discovery and Development
The unique bifunctional nature of this compound makes it a valuable building block in several areas of pharmaceutical research.
-
Linker Chemistry: The 5-aminopentyl chain serves as a flexible linker. In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
Fragment-Based Drug Discovery (FBDD): The Boc-piperazine moiety is a common fragment in FBDD campaigns. This molecule allows for the growth of a fragment hit by elaborating from the primary amine, enabling the exploration of the surrounding chemical space to improve binding affinity and selectivity.
-
Synthesis of CNS Agents: The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system.[1] This building block can be used to synthesize novel derivatives for potential use as antipsychotics, antidepressants, or anxiolytics. The primary amine allows for the introduction of various pharmacophoric groups.[3]
-
Targeted Covalent Inhibitors: The terminal amine can be functionalized to create a reactive "warhead" for the development of targeted covalent inhibitors. This strategy involves designing a molecule that first binds non-covalently to the target protein and then forms a permanent covalent bond, often leading to enhanced potency and duration of action.
Safety and Handling
Based on related piperazine derivatives, this compound may cause skin and eye irritation.[5][6] It is recommended to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate is a strategically designed chemical intermediate that provides researchers with a powerful tool for the synthesis of complex and biologically active molecules. Its combination of a protected piperazine core and a reactive primary amine on a flexible linker makes it highly valuable for applications ranging from the development of novel therapeutics like PROTACs and CNS agents to its use in fragment-based drug discovery. A solid understanding of its synthesis and reactivity is essential for leveraging its full potential in advancing modern medicinal chemistry.
References
- Vertex AI Search. (2024).
- Wikipedia. (2023). 1-Boc-4-AP.
- Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97.
- Chem-Impex. (n.d.). 1-Boc-4-(2-aminophenyl)piperazine.
- LifeChem Pharma. (n.d.). 1-boc Piperazine.
- PubChem. (n.d.).
- PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine.
- Thermo Fisher Scientific. (n.d.). 1-Boc-4-(4-aminophenyl)piperazine, 97%.
- BLD Pharm. (n.d.).
- BLD Pharm. (n.d.).
- PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)
- Rinaldi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)
- BenchChem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
- Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Sharma, P., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Rossi, S., et al. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 57260-71-6|tert-Butyl piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes & Protocols for PROTAC Synthesis Utilizing the 1-Boc-4-(5-aminopentyl)piperazine Linker
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-based inhibition to event-driven degradation of target proteins.[1] These heterobifunctional molecules are comprised of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[2][3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of PROTACs using 1-Boc-4-(5-aminopentyl)piperazine, a versatile and strategically designed linker building block. We will explore the causality behind the synthetic choices, from coupling reactions to purification, providing researchers with a robust framework for their targeted protein degradation campaigns.
Introduction: The Central Role of the Linker in PROTAC Design
The PROTAC mechanism of action relies on inducing proximity between a target protein and an E3 ligase, thereby hijacking the cell's native ubiquitin-proteasome system to trigger target degradation.[1][5] The success of this process is profoundly dependent on the geometry and chemical nature of the linker. An optimized linker must correctly orient the two recruited proteins to allow for efficient ubiquitin transfer from the E2-conjugating enzyme to lysine residues on the target protein's surface.
The building block, This compound , offers several advantages for PROTAC linkerology:
-
Orthogonal Handles: It possesses two distinct amine nucleophiles: a secondary amine within the piperazine ring and a primary amine at the end of the pentyl chain. The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under common coupling conditions but can be selectively removed with acid.[6] This orthogonality is essential for a controlled, stepwise PROTAC assembly.
-
Modulation of Physicochemical Properties: The piperazine motif is a well-established scaffold in medicinal chemistry, often incorporated to improve aqueous solubility and metabolic stability.[7][8] Its basic nature can be critical for navigating the cellular environment.
-
Conformational Flexibility and Reach: The 5-carbon alkyl chain provides sufficient length and rotational freedom to span the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex.
Figure 1: The PROTAC mechanism of action.
A Convergent Synthetic Strategy
The use of an orthogonally protected linker like this compound lends itself to a convergent synthetic strategy. This involves preparing two key fragments—the warhead and the E3 ligase ligand—and sequentially coupling them to the linker. This modular approach is highly efficient for building libraries of PROTACs to screen for optimal linker length and composition.[9][10]
The general workflow is as follows:
-
Step A: First Amide Coupling. An E3 ligase ligand bearing a carboxylic acid is coupled to the secondary amine of the this compound linker.
-
Step B: Boc Deprotection. The Boc protecting group is removed under acidic conditions to reveal the terminal primary amine.
-
Step C: Second Amide Coupling. A warhead molecule, also functionalized with a carboxylic acid, is coupled to the newly exposed primary amine to yield the final PROTAC.
Figure 2: Convergent synthetic workflow for PROTAC assembly.
Detailed Experimental Protocols
The following protocols describe the synthesis of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase.[11] The warhead is derived from the known BRD4 inhibitor JQ1, and the E3 ligase ligand is a derivative of pomalidomide.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.[12][13][14]
Protocol 1: Synthesis of Intermediate 1 (E3 Ligand-Linker Conjugate)
This step involves the coupling of the pomalidomide-derived carboxylic acid to the secondary amine of the linker. Amide bond formation is one of the most reliable reactions in organic synthesis, but for complex molecules like PROTACs, high-efficiency coupling reagents are required to ensure good yields and minimize side reactions.[15][16] We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a uranium-based coupling reagent that efficiently activates the carboxylic acid.
Table 1: Reagents for Intermediate 1 Synthesis
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Pomalidomide-COOH | 315.28 | 100 mg | 0.317 | 1.0 |
| This compound | 299.45 | 104 mg | 0.349 | 1.1 |
| HATU | 380.23 | 145 mg | 0.381 | 1.2 |
| DIPEA | 129.24 | 111 µL | 0.634 | 2.0 |
| Anhydrous DMF | - | 3 mL | - | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Pomalidomide-COOH (100 mg, 0.317 mmol) and dissolve it in anhydrous N,N-Dimethylformamide (DMF, 3 mL).
-
Add HATU (145 mg, 0.381 mmol) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 111 µL, 0.634 mmol). Stir the mixture for 15 minutes at room temperature. This pre-activation step forms the highly reactive O-acylisourea intermediate.
-
In a separate vial, dissolve this compound (104 mg, 0.349 mmol) in a minimal amount of DMF (~0.5 mL) and add it dropwise to the activated acid solution.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). The aqueous washes remove excess HATU byproducts and DIPEA salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), to isolate the pure Intermediate 1.
-
Characterization: Confirm the identity and purity of the product via LC-MS and ¹H NMR. The expected mass for Intermediate 1 (C₃₁H₄₄N₆O₅) is 596.72 g/mol . The LC-MS should show a prominent peak at [M+H]⁺ = 597.7.
Protocol 2: Synthesis of Intermediate 2 (Boc Deprotection)
The Boc group is reliably cleaved under strongly acidic conditions.[17] Trifluoroacetic acid (TFA) is commonly used as it is volatile and can be easily removed.[18][19]
Procedure:
-
Dissolve Intermediate 1 (e.g., 150 mg, 0.251 mmol) in dichloromethane (DCM, 2 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 1 mL) dropwise. Caution: TFA is highly corrosive.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Reaction Monitoring: The reaction is typically complete within this timeframe. Progress can be confirmed by LC-MS, looking for the disappearance of the starting material and the appearance of the product with a mass decrease of 100 Da.
-
Workup: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2 x 5 mL). The resulting product is the TFA salt of the free amine.
-
The crude Intermediate 2 (amine-TFA salt) is often of sufficient purity to be used directly in the next step without further purification.
-
Characterization: Confirm the deprotection via LC-MS. The expected mass for Intermediate 2 (C₂₆H₃₆N₆O₃) is 496.60 g/mol . The LC-MS should show a prominent peak at [M+H]⁺ = 497.6.
Protocol 3: Synthesis of Final PROTAC
The final step mirrors the first coupling but joins the warhead to the newly deprotected primary amine of the linker.
Table 2: Reagents for Final PROTAC Synthesis
| Reagent | MW ( g/mol ) | Amount (for 0.251 mmol scale) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Intermediate 2 (TFA salt) | 610.59 | 153 mg | 0.251 | 1.0 |
| JQ1-COOH | 470.93 | 129 mg | 0.276 | 1.1 |
| HATU | 380.23 | 114 mg | 0.301 | 1.2 |
| DIPEA | 129.24 | 130 µL | 0.753 | 3.0 |
| Anhydrous DMF | - | 3 mL | - | - |
Note: An extra equivalent of DIPEA is added to neutralize the TFA salt of the amine starting material.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve JQ1-COOH (129 mg, 0.276 mmol) in anhydrous DMF (3 mL).
-
Add HATU (114 mg, 0.301 mmol) and DIPEA (130 µL, 0.753 mmol). Stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of Intermediate 2 (TFA salt, 153 mg, 0.251 mmol) in a minimal amount of DMF (~0.5 mL) to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor by LC-MS for the formation of the final product and consumption of Intermediate 2.
-
Workup: Dilute with ethyl acetate (20 mL), wash with saturated NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: PROTACs often require high purity for biological assays. Purify the crude product using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a water/acetonitrile gradient containing a modifier like 0.1% TFA or formic acid.[5][20]
-
Combine pure fractions and lyophilize to obtain the final PROTAC as a solid.
-
Characterization: Obtain a full characterization profile including LC-MS, high-resolution mass spectrometry (HRMS), and ¹H/¹³C NMR to confirm the structure and assess purity (ideally >95%).[21] The expected mass for the final PROTAC (C₅₂H₅₉ClN₈O₅S) is 949.59 g/mol . The HRMS should confirm the exact mass.
Table 3: Summary of Expected Mass Spectrometry Data
| Compound | Chemical Formula | Exact Mass (Da) | Expected [M+H]⁺ |
|---|---|---|---|
| Intermediate 1 | C₃₁H₄₄N₆O₅ | 596.3373 | 597.3 |
| Intermediate 2 | C₂₆H₃₆N₆O₃ | 496.2850 | 497.3 |
| Final PROTAC | C₅₂H₅₉ClN₈O₅S | 949.4096 | 950.4 |
Conclusion
The strategic use of orthogonally protected building blocks like this compound is a cornerstone of modern PROTAC synthesis. It enables a modular and reliable assembly of these complex bifunctional molecules, allowing researchers to rapidly generate and test diverse chemical structures. The protocols outlined here, based on robust amide coupling and standard deprotection chemistry, provide a validated workflow for creating novel degraders. By understanding the rationale behind each synthetic step and employing rigorous purification and characterization, scientists can confidently produce the high-quality chemical tools needed to advance the exciting field of targeted protein degradation.
References
A curated list of authoritative sources to support the protocols and claims made in this document.
-
Ficarro, S. B., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Jiang, Y., et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]
-
Gehringer, M. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. Retrieved from [Link]
-
Jiang, Y., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]
-
Schwalm, M. P., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]
-
Aurigene. (2025). PROTAC Discovery and Development Services. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). E3 Ligase Ligands. Retrieved from [Link]
-
Tang, W., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Retrieved from [Link]
-
Le, P. T., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permability and Degradation. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Liu, D. Y. (2024). On-demand modular assembly for expedited PROTAC development. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Testa, A., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv. Retrieved from [Link]
-
Dynamic Biosensors. (2024). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. Retrieved from [Link]
-
o2h discovery. (n.d.). Protac synthesis services | targeted protein degradation. Retrieved from [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved from [Link]
-
ResearchGate. (n.d.). Our initial approach for automated PROTAC synthesis via amide coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]
-
Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
United Bio-Chem. (n.d.). 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]
-
Tota, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Retrieved from [Link]
-
Proka GENOMICS. (n.d.). 1-Boc-4-carboxymethyl piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental pKa values of piperazine-containing PROTACs. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction with Boc-piperazine and (N-Boc-4-amino)piperidine. Retrieved from [Link]
-
Edmondson, S. D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]
Sources
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 3. explorationpub.com [explorationpub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Boc Deprotection - TFA [commonorganicchemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of 1-Boc-4-(5-aminopentyl)piperazine to Bioactive Warheads
Introduction: Strategic Linker-Warhead Conjugation for Advanced Therapeutics
In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs) or targeted small molecule inhibitors, the covalent attachment of a cytotoxic or bioactive "warhead" to a directing moiety is a critical step. The choice of linker is paramount, influencing not only the stability and solubility of the final conjugate but also its pharmacokinetic and pharmacodynamic properties. 1-Boc-4-(5-aminopentyl)piperazine serves as a versatile linker, offering a terminal primary amine for conjugation and a Boc-protected piperazine for further modification or to modulate physicochemical properties.
This comprehensive guide provides detailed protocols and expert insights into the coupling of this compound to various classes of warheads. The methodologies outlined herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot their specific conjugation challenges.
Chemical Properties of this compound
This compound is a bifunctional linker. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the piperazine nitrogen, which can be removed under acidic conditions for subsequent modifications. The key reactive site for immediate conjugation is the terminal primary amine of the pentyl chain, which is a strong nucleophile and readily participates in a variety of coupling reactions.
Core Coupling Strategies: A Chemist's Guide to Ligation
The selection of a coupling strategy is dictated by the functional group present on the warhead. Below, we detail three of the most effective and widely used methods for conjugating this compound.
Protocol 1: Amide Bond Formation for Carboxylic Acid-Bearing Warheads
Amide bonds are highly stable in physiological conditions, making this linkage a popular choice for drug conjugates. The most common approach involves the activation of a carboxylic acid on the warhead to form a reactive intermediate that is then readily attacked by the primary amine of the piperazine linker.
Mechanism of Action: The Role of Carbodiimides and NHS Esters
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction.[1] Direct condensation requires harsh conditions, which are often incompatible with complex drug molecules.[1] Therefore, coupling agents are employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used to activate the carboxylic acid.[] To improve efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to form a more stable NHS ester intermediate.[3] This intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[3][4][5]
Experimental Protocol: EDC/NHS Coupling
-
Warhead Activation:
-
Dissolve the carboxylic acid-containing warhead in an appropriate anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Dimethyl sulfoxide (DMSO)).
-
Add 1.1 equivalents of EDC and 1.1 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Coupling Reaction:
-
In a separate flask, dissolve 1.0 equivalent of this compound in the same anhydrous aprotic solvent.
-
Slowly add the activated warhead solution to the piperazine linker solution.
-
If desired, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents) can be added to scavenge the acid formed during the reaction and ensure the primary amine of the linker is deprotonated and thus maximally nucleophilic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or High-Performance Liquid Chromatography (HPLC).[6]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed with a mild aqueous acid (e.g., 5% citric acid solution) to remove unreacted EDC and base, followed by a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted NHS and the carboxylic acid starting material.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is typically purified by column chromatography on silica gel to yield the pure conjugate.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF, DCM, or DMSO | Aprotic solvents to prevent hydrolysis of the activated ester. |
| Stoichiometry | Linker:Warhead:EDC:NHS = 1:1:1.1:1.1 | A slight excess of coupling reagents ensures complete activation of the warhead. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the specific warhead and linker. |
Protocol 2: Reductive Amination for Aldehyde or Ketone-Containing Warheads
Reductive amination is a powerful and reliable method for forming a carbon-nitrogen bond.[7][8] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate between the amine of the linker and the carbonyl group of the warhead, which is then reduced in situ to a stable secondary amine.[7][9]
Mechanism of Action: The Selectivity of Hydride Reagents
The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate the dehydration step leading to the imine intermediate.[10] A key aspect of this protocol is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to selectively reduce the protonated imine in the presence of the starting aldehyde or ketone.[8][9] Sodium triacetoxyborohydride is often favored as it is less toxic than cyanoborohydride.[7][8]
Experimental Protocol: Reductive Amination
-
Imine Formation and Reduction:
-
Dissolve the aldehyde or ketone-containing warhead (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as methanol, ethanol, or dichloroethane (DCE).
-
Add a mild acid catalyst, such as acetic acid (a few drops), to maintain a pH of approximately 4-6.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution (hydrogen) may occur.
-
Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Recommendation | Rationale |
| Solvent | Methanol, Ethanol, or DCE | Protic or aprotic solvents that can dissolve both reactants. |
| pH | 4-6 | Optimizes the rate of imine formation. |
| Reducing Agent | Sodium triacetoxyborohydride | Selectively reduces the imine over the carbonyl and is less toxic. |
| Stoichiometry | Linker:Warhead:Reducing Agent = 1.1:1:1.5 | A slight excess of the amine and reducing agent drives the reaction to completion. |
| Temperature | Room Temperature | Mild conditions that are compatible with most functional groups. |
Protocol 3: "Click" Chemistry for Azide or Alkyne-Functionalized Warheads
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugation.[11][12][13] This reaction forms a stable triazole linkage and is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[13][14]
Mechanism of Action: Copper-Catalyzed Cycloaddition
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species.[11][12] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[12] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and prevent oxidative side reactions.[11]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the warhead contains an azide and the linker is functionalized with a terminal alkyne, or vice-versa. The synthesis of the alkyne- or azide-modified piperazine linker is a prerequisite for this protocol.
-
Reaction Setup:
-
Dissolve the azide-functionalized warhead (1.0 equivalent) and the alkyne-functionalized this compound (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., t-butanol, DMSO, or DMF) and water.
-
Prepare a fresh solution of the copper(I) catalyst. In a separate vial, mix copper(II) sulfate (0.1 equivalents) and a stabilizing ligand like THPTA (0.5 equivalents) in water.
-
Prepare a fresh solution of sodium ascorbate (1.0 equivalent) in water.
-
-
Click Reaction:
-
To the solution of the azide and alkyne, add the copper(II) sulfate/ligand solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor the progress by LC-MS or HPLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified by column chromatography.
-
| Parameter | Recommendation | Rationale |
| Solvent | t-Butanol/Water, DMSO/Water, DMF/Water | Aqueous solvent mixtures are typically used to dissolve all components. |
| Catalyst | CuSO₄/Sodium Ascorbate | In situ generation of the active Cu(I) catalyst. |
| Ligand | THPTA | Stabilizes the Cu(I) catalyst and enhances reaction rate. |
| Stoichiometry | Azide:Alkyne:CuSO₄:Ligand:Ascorbate = 1:1:0.1:0.5:1 | Catalytic amounts of copper are sufficient, with excess ligand and ascorbate. |
| Temperature | Room Temperature | The reaction is highly efficient at ambient temperature. |
Visualizing the Workflow: A Step-by-Step Guide
To further clarify the experimental process, the following diagrams illustrate the key workflows for each coupling strategy.
Caption: Workflow for Amide Bond Formation.
Caption: Workflow for Reductive Amination.
Caption: Workflow for CuAAC Click Chemistry.
Analytical Characterization and Purification
The successful synthesis of the desired conjugate must be confirmed through rigorous analytical characterization, and the final product must be purified to a high degree.
Characterization Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and confirming the identity of the product.[15][16] The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the conjugate, while the liquid chromatography component provides information on its purity.[15][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[18] A single, sharp peak is indicative of a pure compound. Different methods, such as reversed-phase HPLC, can be developed for optimal separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation of the final conjugate, confirming that the desired covalent bond has formed and that the rest of the molecule's structure is intact.
Purification Strategies
-
Column Chromatography: As mentioned in the protocols, silica gel column chromatography is the most common method for purifying small molecule conjugates on a laboratory scale. The choice of solvent system (eluent) will depend on the polarity of the conjugate.
-
Preparative HPLC: For higher purity requirements or for compounds that are difficult to separate by conventional column chromatography, preparative HPLC can be employed.
-
For Bioconjugates (e.g., ADCs): When the warhead-linker construct is subsequently attached to a biomolecule like an antibody, different purification techniques are required. These include:
-
Size Exclusion Chromatography (SEC): To remove unreacted small molecule components.[]
-
Hydrophobic Interaction Chromatography (HIC): To separate antibody species with different drug-to-antibody ratios (DARs).[]
-
Tangential Flow Filtration (TFF): A membrane-based method for buffer exchange and removal of small molecule impurities.[][20]
-
Conclusion and Future Perspectives
The protocols detailed in this guide provide a solid foundation for the successful conjugation of this compound to a variety of warheads. The choice of coupling chemistry should be carefully considered based on the available functional groups and the desired stability of the final linkage. As the field of targeted therapeutics continues to evolve, the development of novel and efficient bioconjugation strategies will remain a critical area of research. The versatility of the this compound linker ensures its continued relevance in the design and synthesis of next-generation drug candidates.
References
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link].
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link].
-
Chemistry Steps. Reductive Amination. Available at: [Link].
-
Wikipedia. Reductive amination. Available at: [Link].
-
The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). Available at: [Link].
-
PubChem. 1-Boc-4-(aminomethyl)piperidine. Available at: [Link].
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link].
-
ResearchGate. (PDF) ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. (2013). Available at: [Link].
-
National Institutes of Health. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available at: [Link].
-
PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Available at: [Link].
-
PubMed. Current approaches for the purification of antibody-drug conjugates. Available at: [Link].
-
MDPI. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Available at: [Link].
-
ResearchGate. The expanding repertoire of covalent warheads for drug discovery. Available at: [Link].
-
Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link].
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Available at: [Link].
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Available at: [Link].
-
ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Available at: [Link].
-
LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates. Available at: [Link].
-
ACS Publications. Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates. (2023). Available at: [Link].
- Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link].
-
PubMed Central. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). Available at: [Link].
-
ChemRxiv. A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. Available at: [Link].
-
Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available at: [Link].
-
MDPI. Recent Advances in Covalent Drug Discovery. Available at: [Link].
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link].
-
Glen Research. Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available at: [Link].
-
Charles River Laboratories. Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Available at: [Link].
-
Wikipedia. 1-Boc-4-AP. Available at: [Link].
-
MDPI. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Available at: [Link].
-
American Society for Mass Spectrometry. LC-MS Bioanalysis of Drug Conjugates. (2024). Available at: [Link].
Sources
- 1. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. glenresearch.com [glenresearch.com]
- 15. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asms.org [asms.org]
- 17. criver.com [criver.com]
- 18. mdpi.com [mdpi.com]
- 20. 抗體藥物結合物製造:純化 [sigmaaldrich.com]
Strategic Amide Bond Formation with 1-(5-Aminopentyl)piperazine: Reagents, Protocols, and Troubleshooting
An Application Guide for Scientists
Abstract
The synthesis of amide bonds is a cornerstone of modern drug discovery and development. The 1-(5-aminopentyl)piperazine moiety is a particularly valuable building block, offering a versatile scaffold that combines a flexible linker arm with the pharmacologically significant piperazine ring. However, the presence of three distinct amine nucleophiles (one primary, two secondary) presents unique challenges for selective acylation. This application note provides a comprehensive guide for researchers, navigating the complexities of amide bond formation with this substrate. We will delve into the mechanistic underpinnings of common coupling strategies, present a comparative analysis of reagents, and offer detailed, field-tested protocols for achieving high-yield, selective acylation of the primary amine.
The Synthetic Challenge: Selectivity and Reactivity
1-(5-Aminopentyl)piperazine contains three nitrogen atoms, each with the potential to act as a nucleophile in an acylation reaction. The primary amine at the terminus of the pentyl chain is the most nucleophilic and least sterically hindered, making it the desired site of reaction in most synthetic schemes. The two secondary amines of the piperazine ring are less nucleophilic and more sterically encumbered. The challenge, therefore, is to select reaction conditions that overwhelmingly favor acylation at the primary amine while minimizing side reactions at the piperazine nitrogens.
The choice of coupling reagent is paramount. These reagents work by converting the hydroxyl group of a carboxylic acid into a better leaving group, thereby "activating" it for nucleophilic attack by the amine. The efficiency of this activation and the reactivity of the resulting intermediate directly impact the success of the coupling reaction, especially with challenging substrates.
A Comparative Guide to Modern Coupling Reagents
Selecting the optimal coupling reagent is critical for maximizing yield and minimizing side products. The choice depends on factors such as the steric hindrance of the substrates, the desired reaction time, and cost considerations. Below is a summary of commonly employed reagents for amide bond formation.
| Reagent/Acronym | Class | Activation Mechanism & Key Features | Strengths | Weaknesses |
| EDC / HOBt | Carbodiimide / Additive | EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] HOBt traps this intermediate to form an OBt-active ester, which is less prone to racemization and side reactions.[3] | Cost-effective, widely used, byproducts are water-soluble, simplifying work-up.[3][4] | Slower reaction times, less effective for sterically hindered amines.[5] The O-acylisourea can rearrange to a stable N-acylurea byproduct.[2] |
| HATU | Aminium/Uronium Salt | Activates the carboxylic acid to form a highly reactive OAt-active ester.[6] The presence of the HOAt moiety accelerates coupling and suppresses racemization.[6] | Highly efficient and rapid, excellent for sterically hindered substrates, minimizes racemization.[4][6] | Higher cost, can react with the amine to form a guanidinium byproduct if the acid is not pre-activated.[7] |
| PyBOP | Phosphonium Salt | Forms an OBt-active ester intermediate. Unlike uronium salts, it is less likely to cause guanidinylation side reactions. | Effective for hindered couplings, stable, less risk of guanidinylation compared to HATU. | Byproduct (HMPA from the related BOP reagent) is a suspected carcinogen; PyBOP avoids this but byproducts can still complicate purification.[4] |
| T3P® | Phosphonic Anhydride | A cyclic anhydride of propyl phosphonic acid that acts as a powerful dehydrating agent to form the amide bond. | High yields, low racemization, byproducts are water-soluble. Often effective when other reagents fail.[8] | Requires a base, typically used in solution-phase synthesis. |
Experimental Design & Protocols
Success in amide coupling hinges on meticulous experimental design, from the choice of reagents to the order of their addition. The following protocols provide robust starting points for the acylation of 1-(5-aminopentyl)piperazine with a generic carboxylic acid (R-COOH).
Workflow Overview
The general workflow for amide bond formation is a straightforward, yet precise, process. It involves the activation of a carboxylic acid followed by the introduction of the amine nucleophile.
Caption: General workflow for amide coupling.
Protocol 1: Cost-Effective Coupling with EDC/HOBt
This method is a reliable standard for many amide bond formations and is particularly advantageous for larger-scale syntheses where reagent cost is a factor.[9]
Materials:
-
Carboxylic Acid (R-COOH): 1.0 equivalent
-
1-(5-Aminopentyl)piperazine: 1.1 equivalents
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): 1.2 equivalents
-
HOBt (1-Hydroxybenzotriazole): 1.2 equivalents
-
DIPEA (N,N-Diisopropylethylamine): 2.5 - 3.0 equivalents
-
Anhydrous DMF or DCM (N,N-Dimethylformamide or Dichloromethane)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM, add the 1-(5-aminopentyl)piperazine (1.1 equiv).
-
Add HOBt (1.2 equiv) and DIPEA (2.5-3.0 equiv) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: High-Efficiency Coupling with HATU
For sterically hindered substrates, acid-sensitive compounds, or when rapid reaction times are desired, HATU is a superior choice.[6] The key to success with HATU is the pre-activation of the carboxylic acid before the amine is introduced to prevent the formation of a guanidinium byproduct.[7]
Materials:
-
Carboxylic Acid (R-COOH): 1.0 equivalent
-
1-(5-Aminopentyl)piperazine: 1.1 - 1.2 equivalents
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): 1.1 equivalents
-
DIPEA (N,N-Diisopropylethylamine): 2.0 - 3.0 equivalents
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0-3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is critical for forming the OAt-active ester.[4]
-
Add the 1-(5-aminopentyl)piperazine (1.1-1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 1-6 hours. The reaction is typically much faster than with EDC.
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Mechanistic Visualization and Decision Making
Understanding the mechanism provides insight into optimizing the reaction. The diagram below illustrates the activation of a carboxylic acid by HATU, a highly efficient uronium salt-based reagent.
Caption: Formation of the OAt-active ester using HATU.
To aid in selecting the appropriate methodology, the following flowchart provides a decision-making framework.
Caption: Decision guide for coupling reagent selection.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Steric Hindrance: The carboxylic acid or amine is too bulky for the chosen reagent.[5]2. Reagent Decomposition: Coupling reagents (especially HATU and EDC) can be moisture-sensitive.3. Poor Solubility: Reactants are not fully dissolved. | 1. Switch to a more powerful coupling reagent like HATU or PyBOP.[5] For extremely difficult cases, consider converting the acid to an acyl chloride.2. Use fresh, high-quality reagents and ensure anhydrous conditions.3. Change or increase the volume of the solvent (e.g., switch from DCM to DMF). |
| Side Product Formation | 1. Guanidinylation: With uronium reagents like HATU, the amine reacts with the coupling agent.2. Di-acylation: Reaction at the piperazine nitrogen in addition to the primary amine.3. N-acylurea Formation: With EDC, the O-acylisourea intermediate rearranges. | 1. Always pre-activate the carboxylic acid with HATU for 15-30 minutes before adding the amine.[7]2. Ensure stoichiometry is correct (slight excess of amine). If di-acylation persists, a protecting group strategy (e.g., mono-Boc-piperazine) may be necessary.3. The use of HOBt as an additive minimizes this side reaction by trapping the active intermediate.[3] |
| Difficult Purification | 1. Urea Byproducts: The byproduct from EDC (EDU) can sometimes be difficult to remove.2. Unreacted Starting Material: The reaction did not go to completion. | 1. Perform multiple aqueous washes (e.g., dilute HCl, NaHCO₃, brine) to remove the water-soluble urea and excess HOBt.[4]2. Drive the reaction to completion by allowing longer reaction times or slightly increasing the temperature. Use an appropriate chromatography gradient to separate product from starting materials. |
Conclusion
The selective acylation of 1-(5-aminopentyl)piperazine is a readily achievable transformation with careful consideration of reaction parameters. For routine applications, the cost-effective EDC/HOBt protocol offers a reliable method. For more challenging substrates where steric hindrance or reaction speed are concerns, HATU provides a powerful and efficient alternative. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently incorporate this versatile building block into their synthetic programs, accelerating the discovery of new chemical entities.
References
- Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
- Benchchem. Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH.
- Fisher Scientific. Amide Synthesis.
- Aapptec Peptides. Coupling Reagents.
- MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Common Organic Chemistry. Amine to Amide (Coupling) - HATU.
- Benchchem. Technical Support Center: Selective Mono-acylation of Piperazine.
- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- ResearchGate. A Simple Synthesis of N-Alkylpiperazines.
- Nakajima, N., & Ikada, Y. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry.
- CDN. N-Terminus Acetylation Protocol.
- PubMed. Carbodiimide-assisted zwitterionic modification of poly(piperazine amide) thin-film composite membrane for enhanced separation and anti-depositing performances to cationic/anionic dye aqueous solutions.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Docta Complutense. Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines.
- Benchchem. troubleshooting low yield in piperazine derivative synthesis.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Varela, J., et al. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
- Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Reddit. HATU/PyBOP coupling procedure question.
- Hlebowicz, M., et al. Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.
- Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
- Reddit. Tips and tricks for difficult amide bond formation?.
- Benchchem. Improving the efficiency of coupling reactions with hindered amines.
- ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- ResearchGate. Synthesis of amides under flow chemistry conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. bachem.com [bachem.com]
- 9. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Boc Deprotection of 1-Boc-4-(5-aminopentyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This comprehensive guide provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-4-(5-aminopentyl)piperazine. The following sections delve into the underlying chemical principles, offer two distinct and robust protocols tailored for different laboratory needs, and provide in-depth guidance on reaction monitoring, product isolation, and characterization. This document is designed to equip researchers with the necessary information to confidently and successfully perform this common yet critical chemical transformation.
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to selectively deprotect one of the nitrogen atoms is crucial for the synthesis of more complex molecules.[1] The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[2][3]
I. Mechanistic Insights: The Chemistry of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[4][5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[4][5] The liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[4][5]
It is crucial to be aware of a potential side reaction: the alkylation of nucleophilic sites on the substrate or product by the liberated tert-butyl cation.[7][8] While this compound does not contain highly susceptible residues like tryptophan or methionine, the primary amine of the product could potentially be a target for t-butylation, although this is generally not a major issue with this substrate.
II. Experimental Protocols: Two Validated Methods
Two primary methods for the Boc deprotection of this compound are presented below. The choice between them often depends on the desired salt form of the final product and the available reagents.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a rapid and highly effective method for Boc deprotection.[9] The resulting product is the trifluoroacetate salt, which may be an oil or a solid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥95% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether, anhydrous | ACS Grade | Fisher Scientific |
| Saturated sodium bicarbonate (NaHCO₃) solution | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ||
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Rotary evaporator |
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control any potential exotherm, although the reaction is typically not highly exothermic.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution. A common and effective concentration is a 20-50% (v/v) solution of TFA in DCM.[9]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.[10]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the desired 4-(5-aminopentyl)piperazine trifluoroacetate salt.
Workflow Diagram for Protocol 1:
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microsaic.com [microsaic.com]
Amine Functionalization of Piperazine-Based PROTAC Linkers: A Senior Application Scientist's Guide
Introduction: The Strategic Importance of the Piperazine Moiety in PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. While historically viewed as a passive spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's overall physicochemical properties.[3][4]
Among the various motifs used in linker design, the piperazine ring has gained significant traction. Its inclusion is a strategic choice, not merely a means of connecting two points. The piperazine scaffold offers a unique combination of properties:
-
Conformational Rigidity: The chair conformation of the piperazine ring imparts a degree of rigidity to the linker, which can reduce the entropic penalty associated with the formation of the ternary complex.[2][5] This pre-organization can lead to more favorable binding kinetics and a more stable and productive complex.
-
Enhanced Solubility and Physicochemical Properties: The presence of the two nitrogen atoms makes piperazine a valuable handle for tuning the physicochemical properties of the PROTAC. The basicity of the piperazine nitrogens can be modulated to improve aqueous solubility, a common challenge for these high molecular weight molecules.[2][6] This is particularly relevant for oral bioavailability and formulation.
-
Tunable Basicity (pKa): The pKa of the piperazine nitrogens is highly sensitive to the surrounding chemical environment.[1] Attaching electron-withdrawing groups, such as carbonyls, can significantly lower the pKa.[1] This allows for fine-tuning of the protonation state at physiological pH, which can impact cell permeability, endosomal escape, and off-target interactions.
-
Vectors for Diversification: The symmetrical nature of piperazine allows for orthogonal protection strategies, most commonly using a tert-butyloxycarbonyl (Boc) group.[5][7] This enables the sequential and controlled introduction of different chemical moieties, facilitating the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.[3]
This guide provides an in-depth exploration of the key synthetic strategies for the amine functionalization of piperazine-based PROTAC linkers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for each critical step, and offer insights gleaned from extensive field experience.
Core Synthetic Workflow: From Piperazine to Functionalized Linker
The functionalization of a piperazine linker is a multi-step process that demands precision and a thorough understanding of protecting group chemistry and coupling reactions. The overall strategy involves three main phases: Protection , Functionalization , and Deprotection , which prepares the linker for conjugation to the second ligand.
Figure 1: High-level workflow for the synthesis of a PROTAC using a functionalized piperazine linker.
Phase 1: Orthogonal Protection of Piperazine
Scientific Rationale: The presence of two nucleophilic secondary amines in piperazine necessitates a protection strategy to prevent undesired side reactions, such as di-alkylation or di-acylation. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice due to its stability in a wide range of reaction conditions (e.g., basic, nucleophilic, reductive) and its clean, quantitative removal under acidic conditions.[7][8] Achieving selective mono-protection is the critical first step in any piperazine linker synthesis.
Protocol 1: Selective Mono-Boc Protection of Piperazine
This protocol leverages the use of a slight excess of piperazine to favor mono-protection. While other methods exist, such as using an acid to protonate one nitrogen, this approach is straightforward and effective for generating the key starting material.[9]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 equivalents) in anhydrous DCM (approx. 0.2 M relative to Boc₂O). Stir the solution at room temperature to ensure complete dissolution.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel.
-
Controlled Reaction: Cool the piperazine solution to 0 °C using an ice bath. Add the Boc₂O solution dropwise over 1-2 hours with vigorous stirring. The slow addition is crucial to minimize the formation of the di-Boc protected byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of Boc₂O.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product, which will contain some unreacted piperazine, can be purified by silica gel column chromatography (eluting with a gradient of 0-10% methanol in DCM) to yield pure N-Boc-piperazine as a white solid.
Self-Validation:
-
TLC Analysis: The product (N-Boc-piperazine) will have a higher Rf value than piperazine. A single major spot should be observed after purification.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the Boc group (a singlet at ~1.46 ppm) and the piperazine protons. Integration should confirm a 9:8 ratio between the Boc protons and the piperazine ring protons.
-
LC-MS: A single major peak corresponding to the mass of N-Boc-piperazine ([M+H]⁺ ≈ 187.14 m/z) should be observed.
Phase 2: Introduction of the Amine Functionality
With one nitrogen of the piperazine safely protected, the remaining secondary amine is now available for functionalization. The two most common and robust methods for this are amide bond formation and reductive amination.
Protocol 2: Amide Coupling with a Carboxylic Acid
This is a highly reliable method for connecting the Boc-piperazine to a component bearing a carboxylic acid. The use of modern coupling reagents like HATU provides high yields and minimizes side reactions.[3][8]
Scientific Rationale: Carboxylic acids are not sufficiently reactive to form amide bonds with amines directly under mild conditions. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. A hindered base, such as DIPEA (N,N-Diisopropylethylamine), is used to scavenge the acid formed during the reaction without competing as a nucleophile.
Figure 2: Workflow for HATU-mediated amide coupling.
Materials:
-
N-Boc-piperazine (from Protocol 1)
-
Carboxylic acid-terminated molecule (e.g., a POI ligand with a carboxylic acid handle)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the active ester is formed.
-
Amine Addition: Add a solution of N-Boc-piperazine (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). This removes unreacted starting materials and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected piperazine-amide adduct.
Self-Validation:
-
LC-MS: The primary method for monitoring. Look for the disappearance of the starting materials and the appearance of a new peak with the expected mass of the product.
-
¹H NMR: The spectrum will be more complex but should clearly show signals for the Boc group, the piperazine ring, and the newly incorporated molecular fragment. The NH proton of the piperazine will be absent, and new amide proton signals may appear.
Protocol 3: Reductive Amination with an Aldehyde
Reductive amination is an excellent method for forming a C-N bond, offering an alternative to amide linkages. This is particularly useful when a more flexible, non-amide connection is desired.
Scientific Rationale: This reaction proceeds in two stages, often in a single pot. First, the secondary amine of Boc-piperazine reacts with an aldehyde to form an unstable iminium ion intermediate. A mild, selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the corresponding tertiary amine. NaBH(OAc)₃ is preferred because it is less reactive than other borohydrides (like NaBH₄) and will not readily reduce the starting aldehyde, thus minimizing side reactions.[10]
Materials:
-
N-Boc-piperazine (from Protocol 1)
-
Aldehyde-terminated molecule
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous DCM.
-
Imine Formation: Stir the solution at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Self-Validation:
-
LC-MS: Monitor for the consumption of starting materials and the appearance of the product peak at the correct mass.
-
¹H NMR: The aldehyde proton signal (~9-10 ppm) will disappear, and new signals corresponding to the methylene protons of the newly formed C-N bond will appear.
Phase 3: Deprotection and Final Conjugation
The final step in preparing the functionalized linker is the removal of the Boc group to reveal the free amine, which is then ready for coupling to the second ligand (either the POI-binding warhead or the E3 ligase ligand).
Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)
Scientific Rationale: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) is commonly used as it is highly effective and volatile, making it easy to remove after the reaction. The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and carbon dioxide, leaving the protonated free amine (as a trifluoroacetate salt).[11][12]
Materials:
-
Boc-protected piperazine adduct (from Protocol 2 or 3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected piperazine adduct (1.0 equivalent) in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 equivalents, often used as a 20-50% v/v solution in DCM).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with DCM (2-3 times) can help remove residual TFA.
-
The resulting residue is the TFA salt of the deprotected amine. For many subsequent reactions (like another amide coupling), this salt can be used directly, with an added excess of base (e.g., DIPEA) in the next step.
-
Alternatively, to isolate the free amine, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8). Wash with brine, dry the organic layer over MgSO₄, and concentrate to yield the free amine.
-
Self-Validation:
-
LC-MS: A clean conversion to a product with a mass corresponding to the loss of the Boc group (100.12 Da) should be observed. The product will have a significantly shorter retention time due to increased polarity.
-
¹H NMR: The characteristic singlet for the Boc group at ~1.46 ppm will be absent in the product spectrum.
Data and Troubleshooting
| Step | Key Reaction | Common Reagents | Typical Yield | Troubleshooting Tip |
| 1. Protection | Mono-Boc Protection | Piperazine, Boc₂O | 60-80% | Low Yield/Di-Boc Formation: Add Boc₂O solution very slowly at 0 °C to a solution with an excess of piperazine. |
| 2. Functionalization | Amide Coupling | HATU, DIPEA, DMF | 75-95% | Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Pre-activating the carboxylic acid for 15-30 min before adding the amine is critical. |
| 2. Functionalization | Reductive Amination | NaBH(OAc)₃, DCM | 60-90% | Side Products/Low Conversion: Ensure the aldehyde is pure. Use a slight excess of the aldehyde and allow sufficient time for iminium formation before adding the reducing agent. |
| 3. Deprotection | Boc Deprotection | TFA, DCM | >95% (often quantitative) | Incomplete Deprotection: Increase reaction time or the concentration of TFA. Ensure no base is present in the starting material. |
| Characterization | NMR & LC-MS | - | - | Broad NMR Peaks: For amide products, this can be due to rotamers around the amide bond.[13] Running the NMR at an elevated temperature can sometimes resolve these into sharper signals. |
Conclusion
The amine functionalization of piperazine-based linkers is a cornerstone of modern PROTAC design. By mastering the sequential workflow of protection, functionalization, and deprotection, researchers can unlock the full potential of this versatile scaffold. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable framework for the synthesis of these critical intermediates. Careful execution, diligent reaction monitoring, and an understanding of the underlying chemistry are paramount to success. The ability to strategically modify the piperazine linker provides medicinal chemists with a powerful tool to fine-tune the properties of PROTACs, ultimately accelerating the development of novel therapeutics for a wide range of diseases.
References
-
Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968-21976. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). SciSpace. [Link]
-
Experimental pKa values of piperazine-containing PROTACs. (2022). ResearchGate. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
-
Reductive BOC-Amination of Aldehydes. (2025). ResearchGate. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. [Link]
-
Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PubMed Central. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (2011). The Royal Society of Chemistry. [Link]
- Synthesis method of N-Boc piperazine. (2017).
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2005). ResearchGate. [Link]
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2017). ResearchGate. [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. (2024). ChemRxiv. [Link]
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reductive Amination with 1-Boc-4-(5-aminopentyl)piperazine
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the reductive amination of 1-Boc-4-(5-aminopentyl)piperazine. Reductive amination is a cornerstone of modern organic synthesis, particularly in pharmaceutical and medicinal chemistry, for its efficiency in forming carbon-nitrogen bonds.[1] This document outlines the underlying chemical principles, offers a robust, field-proven protocol using sodium triacetoxyborohydride, and addresses common challenges and troubleshooting strategies. The content is tailored for researchers, scientists, and drug development professionals aiming to leverage this versatile reaction for the synthesis of complex secondary and tertiary amines.
Introduction to Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful chemical transformation that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[2] This process avoids the common issue of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[3][4] The reaction proceeds through a two-step sequence: the formation of a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced in situ by a selective reducing agent to yield the final amine product.[2][5]
The choice of reducing agent is critical for the success of a reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also have the potential to reduce the starting carbonyl compound, leading to undesired byproducts.[3][6] Milder, more selective reagents are therefore preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice due to its high selectivity for iminium ions over ketones and aldehydes, its tolerance of a wide range of functional groups, and its effectiveness under mild, often slightly acidic, conditions.[4][7][8]
The Role of this compound
This compound is a valuable building block in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization. The primary aliphatic amine at the terminus of the pentyl chain is a nucleophilic handle that readily participates in reductive amination, enabling the introduction of diverse substituents. The piperazine moiety itself is a common pharmacophore found in numerous biologically active compounds.[9][10]
Mechanism of Reductive Amination
The reductive amination process can be broken down into two key stages:
-
Imine/Iminium Ion Formation: The reaction is typically initiated by the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of an aldehyde or ketone.[5] This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze this step, the hemiaminal eliminates a molecule of water to form a C=N double bond, resulting in an imine.[2][3] The imine can then be protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: The selective reducing agent, such as sodium triacetoxyborohydride, then delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction of the C=N bond yields the final, more substituted amine product.[5]
// Reactants Amine [label="R¹-NH₂\n(this compound)"]; Carbonyl [label="R²(C=O)R³\n(Aldehyde/Ketone)"]; H_plus [label="H⁺ (cat.)"]; Reducer [label="[H]⁻\n(e.g., NaBH(OAc)₃)"];
// Intermediates Hemiaminal [label="R²R³C(OH)NHR¹\n(Hemiaminal)"]; Imine [label="R²R³C=NR¹\n(Imine)"]; Iminium [label="[R²R³C=N⁺H R¹]\n(Iminium Ion)"];
// Product Product [label="R²R³CH-NHR¹\n(Secondary/Tertiary Amine)"];
// Edges Amine -> Hemiaminal [label="+ Carbonyl"]; Carbonyl -> Hemiaminal; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Iminium [label="+ H⁺"]; Iminium -> Product [label="+ [H]⁻"]; Iminium -> Imine [label="- H⁺"];
// Invisible nodes for layout {rank=same; Amine; Carbonyl;} {rank=same; Product;} } .dot
Experimental Protocol
This protocol details a general procedure for the reductive amination of this compound with a representative aldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aldehyde (e.g., Benzaldehyde) | Reagent | Commercially Available | Purify by distillation if necessary. |
| Sodium Triacetoxyborohydride (STAB) | Reagent | Commercially Available | Moisture sensitive; handle under inert gas. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent. |
| Acetic Acid (AcOH) | Glacial | Commercially Available | Used as a catalyst. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | N/A | For aqueous workup. |
| Brine (Saturated NaCl solution) | N/A | N/A | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | N/A | For drying organic layers. |
| Diethyl Ether (Et₂O) | ACS | N/A | For trituration/crystallization. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reactant Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. To this solution, add the aldehyde (1.0-1.2 eq) followed by glacial acetic acid (1.1-1.5 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, a basic amine, can be purified by flash column chromatography on silica gel.[11] A gradient elution system of DCM/Methanol with a small percentage of triethylamine (e.g., 0.5-1%) is often effective to prevent product tailing on the acidic silica gel.[11] Alternatively, purification can sometimes be achieved by trituration or crystallization from a suitable solvent system (e.g., diethyl ether/hexanes).
// Steps Setup [label="1. Reaction Setup\n(Amine in DCM under N₂)"]; Addition [label="2. Reagent Addition\n(Aldehyde + Acetic Acid)"]; Imine_Formation [label="3. Imine Formation\n(Stir 1-2h at RT)"]; Reduction [label="4. Reduction\n(Add NaBH(OAc)₃)"]; Monitoring [label="5. Reaction Monitoring\n(Stir 12-24h, TLC/LC-MS)"]; Workup [label="6. Aqueous Workup\n(Quench with NaHCO₃)"]; Extraction [label="7. Extraction\n(DCM)"]; Drying [label="8. Drying & Concentration\n(Na₂SO₄, Rotovap)"]; Purification [label="9. Purification\n(Column Chromatography)"]; Product [label="Final Product"];
// Edges Setup -> Addition; Addition -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Monitoring; Monitoring -> Workup; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } .dot
Troubleshooting and Field-Proven Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction/Low conversion | - Inefficient imine formation.- Deactivated reducing agent. | - Increase the reaction time for imine formation.- Add a dehydrating agent like anhydrous MgSO₄.- Use fresh, high-quality sodium triacetoxyborohydride. |
| Formation of dialkylated byproduct | - The newly formed secondary amine reacts with another molecule of the aldehyde. | - This is less common with STAB but can occur. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can minimize this.[8] |
| Product is difficult to purify by chromatography | - The basic amine product is strongly interacting with the acidic silica gel. | - Add a small amount of a volatile base (e.g., triethylamine or ammonia in methanol) to the eluent.[11]- Consider using an amine-functionalized silica gel for purification.[11] |
| Boc group cleavage | - Reaction conditions are too acidic. | - Reduce the amount of acetic acid used or perform the reaction without an acid catalyst, especially with reactive aldehydes. |
Characterization of the Final Product
The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the newly formed amine. Key signals to look for include the disappearance of the aldehyde proton and the appearance of new signals corresponding to the newly formed C-H bond adjacent to the nitrogen.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling of the amine and the aldehyde.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the primary amine, along with the appearance of a C-N stretch, can indicate product formation.
Conclusion
Reductive amination using this compound is a reliable and versatile method for synthesizing complex secondary amines. The use of sodium triacetoxyborohydride offers a mild and selective approach, compatible with a wide array of functional groups. By following the detailed protocol and considering the troubleshooting advice provided, researchers can effectively utilize this reaction in their synthetic endeavors, particularly in the development of novel pharmaceutical agents.
References
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Medley, J. W. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Wikipedia. (2023, November 29). Reductive amination. [Link]
-
The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2022, February 24). 24.6: Synthesis of Amines. [Link]
- Chusov, D., et al. (2018).
-
Metadynea. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [Link]
- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951.
- Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
- Do, V. K., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(31), 21489-21503.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3857-3860.
- Google Patents. (n.d.).
-
PubMed Central (PMC). (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]
- American Chemical Society. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. Organic Process Research & Development, 9(5), 617-621.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. [Link]
-
RSC Publishing. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. [Link]
- ACS Publications. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
The Strategic Integration of Piperazine Linkers in PROTAC Design: Enhancing Solubility and Accelerating Drug Development
Application Note & Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Solubility Challenge
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that merely block the function of a pathogenic protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2] A PROTAC molecule typically consists of three components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] This elegant mechanism allows for the catalytic degradation of target proteins, offering the potential for more profound and durable pharmacological effects compared to traditional occupancy-driven drugs.[3]
However, the very nature of their design presents a significant challenge: PROTACs are often large molecules with high molecular weight and lipophilicity, frequently placing them outside the "rule of five" space for oral bioavailability.[4] This often leads to poor aqueous solubility, which can hinder formulation, reduce bioavailability, and complicate the interpretation of in vitro and in vivo studies.[4] The linker, far from being a simple spacer, plays a critical role in determining the overall physicochemical properties of the PROTAC, including its solubility.[2]
This application note provides a technical guide on the strategic incorporation of piperazine-containing linkers to address the solubility challenges inherent in PROTAC development. We will delve into the rationale behind this approach, provide detailed protocols for the synthesis of a model piperazine-containing PROTAC, and outline methods for assessing its solubility.
The Rationale for Piperazine Linkers: More Than Just a Solubilizing Moiety
The choice of linker is a critical determinant of a PROTAC's success. While simple alkyl and PEG linkers have been widely used, there is a growing trend towards more sophisticated linker designs that can positively influence a PROTAC's properties.[2] Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, has emerged as a valuable building block in PROTAC linkers for several key reasons:
-
Enhanced Aqueous Solubility: The two nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH.[] This introduces positive charges, significantly improving the aqueous solubility of the PROTAC molecule compared to purely hydrophobic alkyl linkers.[4] This increased solubility is crucial for preventing compound precipitation in assays and improving formulation options for in vivo studies.
-
Modulation of Physicochemical Properties: The incorporation of a polar piperazine moiety helps to balance the overall lipophilicity of the PROTAC. This is a delicate balancing act, as the molecule must be soluble enough to be handled and administered, yet lipophilic enough to cross cell membranes to reach its intracellular target. Piperazine linkers offer a means to fine-tune this balance.[4]
-
Structural Rigidity and Conformational Control: Unlike flexible alkyl or PEG chains, the piperazine ring introduces a degree of rigidity into the linker.[2] This can be advantageous in pre-organizing the warhead and the E3 ligase ligand into a conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2]
-
Active Participation in Ternary Complex Formation: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, potentially contributing to favorable interactions within the ternary complex and enhancing its stability.[1] This underscores the evolution of the linker from a passive spacer to an active participant in the PROTAC's mechanism of action.
The strategic incorporation of piperazine can therefore transform the linker from a liability into a key asset for optimizing a PROTAC's drug-like properties.
Visualizing the PROTAC Mechanism and Experimental Workflow
Caption: Solubility Assessment Workflow
Protocols: Synthesis and Solubility Assessment
Protocol 1: Synthesis of a Representative Piperazine-Containing PROTAC (ARD-69 Analog)
This protocol describes a representative synthesis for a potent androgen receptor (AR) degrader, ARD-69, which features a piperazine-containing linker. [1][3]The synthesis involves the coupling of three key building blocks: an AR ligand (warhead), a piperazine-based linker, and a VHL E3 ligase ligand.
Materials:
-
AR antagonist with a suitable coupling handle (e.g., a terminal alkyne)
-
Piperazine-containing linker with orthogonal protecting groups (e.g., N-Boc-piperazine)
-
VHL E3 ligase ligand with a suitable coupling handle (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, HBTU) [6]* Bases (e.g., DIPEA, triethylamine) [6]* Solvents (e.g., DMF, DCM, anhydrous)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Step-by-Step Procedure:
-
Synthesis of the VHL Ligand-Linker Intermediate:
-
Dissolve the VHL ligand (1.0 eq) and the piperazine linker (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution. [6] * Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the VHL-linker intermediate.
-
-
Deprotection of the Linker (if necessary):
-
If the piperazine linker is protected (e.g., with a Boc group), dissolve the VHL-linker intermediate in a suitable solvent (e.g., DCM).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS. Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine can often be used in the next step without further purification.
-
-
Final Coupling to the Warhead:
-
This final step can be achieved via various coupling chemistries depending on the functional groups on the warhead and the deprotected linker. For ARD-69, a "click" reaction (copper-catalyzed azide-alkyne cycloaddition) is employed. [7] * Dissolve the deprotected VHL-piperazine linker intermediate (with a free amine) and the AR antagonist warhead (with a terminal alkyne) in a suitable solvent mixture (e.g., t-BuOH/water).
-
Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final PROTAC product using preparative HPLC to obtain the desired compound with high purity.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy (¹H and ¹³C).
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a PROTAC. It measures the light scattering caused by the precipitation of the compound from a supersaturated solution. [8] Materials:
-
PROTAC stock solution (10 mM in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear, 96- or 384-well microplates
-
Nephelometer plate reader
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Plate Setup: Dispense the PROTAC stock solution into the wells of a microplate. Create a serial dilution of the stock solution directly in the plate using DMSO to generate a range of concentrations.
-
Addition of Buffer: Rapidly add PBS (pH 7.4) to all wells to achieve the final desired assay concentrations and a final DMSO concentration of 1-2%.
-
Incubation: Mix the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 1-2 hours to allow for precipitation to occur.
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis: Plot the nephelometry signal against the PROTAC concentration. The kinetic solubility is the concentration at which the signal begins to increase sharply, indicating the onset of precipitation.
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement. It is more time and compound-intensive but provides a more accurate measure of a PROTAC's intrinsic solubility. [9][10] Materials:
-
Solid PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
HPLC-UV system for quantification
Step-by-Step Procedure:
-
Sample Preparation: Add an excess amount of the solid PROTAC to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential.
-
Equilibration: Cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.45 µm filter to separate the saturated solution from the excess solid.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of the dissolved PROTAC in the diluted supernatant using a calibrated HPLC-UV method.
-
Calculation: Calculate the thermodynamic solubility in µg/mL or µM, taking into account the dilution factor.
Data Presentation: The Impact of Piperazine Linkers
The inclusion of a piperazine linker can significantly improve the physicochemical properties of a PROTAC. Below is a comparative table of a well-characterized PROTAC with a PEG-based linker (MZ1) and a highly potent PROTAC with a piperazine-containing linker (ARD-69).
| Property | MZ1 (PEG-based Linker) | ARD-69 (Piperazine-based Linker) | Rationale for Improvement |
| Target(s) | BRD2, BRD3, BRD4 [11] | Androgen Receptor (AR) [1] | N/A |
| E3 Ligase | VHL [11] | VHL [1] | N/A |
| Aqueous Solubility (pH 6.8) | 19 µg/mL [11] | Data not publicly available, but rational design for improved properties was a key goal. [1][3] | The basic nitrogens of the piperazine ring can be protonated, increasing polarity and improving aqueous solubility. |
| Potency (DC₅₀) | ~2-20 nM (cell-dependent) [11] | ~0.76-10.4 nM (cell-dependent) [1][3] | Improved solubility can lead to better cellular exposure and more reliable in vitro potency. The rigid piperazine may also optimize ternary complex formation. |
| Molecular Weight | 1002.6 g/mol [11] | 1129.8 g/mol [1] | Despite a higher molecular weight, the improved physicochemical properties of ARD-69 contribute to its high potency. |
| Cell Permeability | High efflux ratio (PGP substrate) [3] | Optimized for potent cellular activity, suggesting adequate permeability for efficacy. [1][3] | The piperazine moiety can help balance the lipophilicity required for membrane traversal with the necessary aqueous solubility. |
Conclusion and Future Perspectives
The development of potent and effective PROTACs requires a multi-parameter optimization process, with aqueous solubility being a critical hurdle to overcome. The strategic incorporation of piperazine-containing linkers offers a robust and versatile approach to enhance the solubility and overall drug-like properties of these promising therapeutic agents. As demonstrated, piperazine is not merely a passive solubilizing group but an active component that can influence conformation and contribute to the stability of the all-important ternary complex. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate piperazine-containing PROTACs, thereby accelerating the discovery and development of this transformative class of medicines. Future innovations in linker technology will undoubtedly continue to refine the properties of PROTACs, bringing us closer to unlocking their full therapeutic potential.
References
-
Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS chemical biology, 10(8), 1770-1777. [Link]
-
Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC advances, 12(34), 21968-21977. [Link]
-
Giacomelli, C., Tasso, B., Fiasella, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6549-6565. [Link]
-
Han, X., Wang, C., Qin, C., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941-964. [Link]
-
Han, X., Wang, C., Qin, C., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Request PDF on ResearchGate. [Link]
-
Han, X., Wang, C., Qin, C., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. PubMed. [Link]
-
BioWorld. (2019, February 20). Discovery and characterization of novel PROTAC AR degrader, ARD-69. [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
Desantis, J., Mammoli, A., Eleuteri, M., et al. (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]
-
Stegmann, C. M., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 193. [Link]
-
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
-
Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 38-44. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Desantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC advances, 12(34), 21968-21977. [Link]
-
Han, X., Wang, C., Qin, C., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941-964. [Link]
Sources
- 1. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. enamine.net [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Synthetic Route for Conjugating VHL Ligand with Aminopentyl Piperazine Linker: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of VHL Ligand Conjugates in Targeted Protein Degradation
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront.[1][2] These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[1][3]
The linker connecting the VHL ligand and the POI-binding moiety is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4] Piperazine-containing linkers are often incorporated to enhance solubility and introduce conformational rigidity, which can be advantageous for optimizing ternary complex formation.[4][5] This application note provides a detailed synthetic protocol for the conjugation of a representative VHL ligand with a versatile aminopentyl piperazine linker, a key step in the assembly of VHL-based PROTACs.
Rationale for the Synthetic Strategy
The synthetic approach detailed below focuses on the formation of a stable amide bond between a VHL ligand bearing a carboxylic acid functional group and the primary amine of the aminopentyl piperazine linker. This strategy is widely adopted due to the robustness and high efficiency of amide bond formation reactions.[5] Key considerations in this synthetic design include:
-
Orthogonal Protecting Group Strategy: The aminopentyl piperazine linker possesses two distinct amine functionalities. To ensure selective amide bond formation with the primary amine of the pentyl chain, the secondary amine of the piperazine ring is temporarily protected with a tert-butyloxycarbonyl (Boc) group.[] The Boc group is stable under the amide coupling conditions and can be readily removed in a subsequent step if the piperazine nitrogen is intended as a further conjugation point.
-
Carboxylic Acid Activation: The carboxylic acid of the VHL ligand is activated in situ to facilitate nucleophilic attack by the amine. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient and widely used coupling reagent for this purpose, known to minimize side reactions and racemization.[7][8]
-
Reaction Conditions: The choice of an appropriate base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt of HATU and to deprotonate the amine, enhancing its nucleophilicity without causing unwanted side reactions. A polar aprotic solvent like dimethylformamide (DMF) is selected for its ability to dissolve the reactants and facilitate the reaction.[7]
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the VHL ligand-aminopentyl piperazine conjugate.
Caption: Synthetic workflow for VHL ligand-linker conjugation.
Detailed Experimental Protocols
Part 1: Synthesis of Boc-Protected Aminopentyl Piperazine Linker
This protocol describes the synthesis of the linker with a Boc-protected piperazine nitrogen.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Piperazine | Sigma-Aldrich | ≥99% |
| Di-tert-butyl dicarbonate (Boc)₂O | Sigma-Aldrich | Reagent grade |
| 1-Bromo-5-aminopentane hydrobromide | Sigma-Aldrich | 97% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Sodium sulfate (Na₂SO₄) | Sigma-Aldrich | Anhydrous |
Step-by-Step Procedure:
-
Boc Protection of Piperazine: a. Dissolve piperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-piperazine.[9]
-
Alkylation of 1-Boc-Piperazine: a. Dissolve 1-Boc-piperazine (1.0 eq) and 1-bromo-5-aminopentane hydrobromide (1.1 eq) in anhydrous DMF. b. Add triethylamine (2.5 eq) to the mixture. c. Stir the reaction at 50 °C for 12 hours. d. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude product by flash column chromatography on silica gel to yield N-(5-aminopentyl)-4-Boc-piperazine.
Part 2: Amide Coupling of VHL Ligand and Linker
This protocol details the conjugation of a VHL ligand containing a carboxylic acid with the synthesized linker. A common VHL ligand scaffold is assumed for this protocol.
Materials and Reagents:
| Reagent | Supplier | Grade |
| VHL Ligand with Carboxylic Acid | In-house synthesis or commercial | >95% |
| N-(5-aminopentyl)-4-Boc-piperazine | From Part 1 | >95% |
| HATU | Sigma-Aldrich | ≥98% |
| DIPEA | Sigma-Aldrich | ≥99% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Diethyl ether | Sigma-Aldrich | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup: a. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the VHL ligand with a carboxylic acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. c. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]
-
Amide Coupling: a. Add a solution of N-(5-aminopentyl)-4-Boc-piperazine (1.2 eq) in anhydrous DMF to the reaction mixture. b. Stir the reaction at room temperature for 2-4 hours. c. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: a. Upon completion, pour the reaction mixture into cold water, which may cause the product to precipitate. b. Alternatively, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by preparative reverse-phase HPLC to obtain the pure VHL-linker conjugate.[11]
Characterization and Data
Representative Data:
| Parameter | Expected Outcome | Method |
| Purity | >95% | HPLC, LC-MS |
| Molecular Weight | Expected mass ± 0.5 Da | LC-MS (ESI+) |
| ¹H NMR | Peaks consistent with the proposed structure | NMR Spectroscopy |
LC-MS Analysis: The crude and purified reaction mixtures should be analyzed by LC-MS to confirm the presence of the desired product and assess its purity. The expected molecular ion peak corresponding to [M+H]⁺ should be observed.
NMR Spectroscopy: ¹H and ¹³C NMR spectra of the final product should be acquired to confirm its structure. The spectra should show characteristic peaks for the VHL ligand, the pentyl chain, and the Boc-protected piperazine moiety.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low coupling efficiency | Incomplete activation of carboxylic acid | - Ensure anhydrous conditions. - Increase pre-activation time. - Use fresh HATU. |
| Low nucleophilicity of the amine | - Ensure sufficient DIPEA is used. | |
| Multiple products observed | Side reactions | - Lower the reaction temperature. - Re-evaluate the protecting group strategy if other reactive functional groups are present. |
| Difficult purification | Poor solubility of the product | - Use a different solvent system for HPLC. - Consider normal-phase chromatography if the product is less polar. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a VHL ligand conjugated to an aminopentyl piperazine linker. The described methodology, employing a Boc protection strategy and HATU-mediated amide coupling, is a robust and versatile approach for the construction of key intermediates in PROTAC development. Careful execution of the experimental procedures and thorough characterization of the final product are essential for the successful synthesis of high-quality VHL-linker conjugates for subsequent elaboration into potent and selective protein degraders.
References
-
Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
Ciulli, A., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PubMed Central. [Link]
-
AstraZeneca. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
-
Carpino, L. A., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. [Link]
-
Ahmad, S., & Abid, M. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]
-
Barma, D. K., et al. (2004). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. [Link]
-
Farnaby, W., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine.
-
Eleuteri, M., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Publishing. [Link]
-
Amporndanai, K., et al. (2025). NMR-Based Fragment Screen of the von Hippel-Lindau Elongin C&B Complex. ACS Publications. [Link]
-
PROTACs.io. (2023). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. PROTACs.io. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
Nicewicz, D. A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? SciSpace. [Link]
-
Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. [Link]
-
Carpino, L. A., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. [Link]
-
D'hooghe, M., et al. (2010). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. RSC Publishing. [Link]
-
Charville, H., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Ciulli, A., et al. (2023). Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. bioRxiv. [Link]
-
Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
-
Costantino, L., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]
-
Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. [Link]
-
Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Kumar, A., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. Reddit. [Link]
-
Wikipedia. (2023). HATU. Wikipedia. [Link]
Sources
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 7. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-Boc-4-(5-aminopentyl)piperazine
An In-Depth Technical Guide for Drug Development Professionals
Overview of the Synthetic Pathway
The most common and direct route to 1-Boc-4-(5-aminopentyl)piperazine involves a two-step sequence:
-
Step 1: Nucleophilic Substitution: N-alkylation of 1-Boc-piperazine with a 5-carbon electrophile containing a masked amino group, typically 5-bromovaleronitrile.
-
Step 2: Nitrile Reduction: Reduction of the terminal nitrile group of the intermediate, 1-Boc-4-(5-cyanobutyl)piperazine, to the primary amine.
Low yields can arise from inefficiencies in either of these transformations, as well as from challenges during workup and purification. This guide will address each stage systematically.
Caption: Common synthetic route to this compound.
General Troubleshooting for Multi-Step Synthesis
Before diving into step-specific issues, it's crucial to address common errors that contribute to low yields in any multi-step synthesis.[1]
Question: My overall yield is significantly lower than the product of the individual step yields. What general factors should I check first?
Answer:
This is a common frustration in multi-step synthesis.[2] The cumulative loss of material is often the culprit. Here are the primary areas to investigate:
-
Reagent and Solvent Quality:
-
Purity: Are your starting materials (1-Boc-piperazine, alkyl halide) of high purity? Impurities can inhibit the reaction or introduce side products that complicate purification.[3]
-
Solvents: Are your solvents anhydrous, especially for moisture-sensitive reactions like the LAH reduction? Using "fresh" anhydrous solvents from a solvent purification system or a freshly opened bottle is critical.[3]
-
-
Reaction Conditions:
-
Atmosphere: Have you ensured an inert atmosphere (Nitrogen or Argon) for all moisture and oxygen-sensitive steps? This is particularly crucial for reactions involving organometallic reagents like LiAlH₄.[4]
-
Temperature Control: Is the reaction temperature being accurately maintained? Adding reagents too quickly can cause exothermic reactions to overheat, leading to decomposition.[3][4]
-
-
Material Transfers and Workup:
-
Quantitative Transfers: Are you rinsing flasks and equipment used for transfers with the reaction solvent to ensure all material is carried forward? Small losses at each step add up significantly.[1]
-
Extraction Efficiency: During aqueous workups, are you performing a sufficient number of extractions (at least 3x) to recover all the product from the aqueous layer? Check the pH of the aqueous layer to ensure your amine product is in its free base form for efficient extraction into an organic solvent.
-
Part A: Troubleshooting the N-Alkylation Reaction
Question: The conversion of 1-Boc-piperazine is low, and I recover a significant amount of starting material. What's going wrong?
Answer:
Low conversion in the SN2 reaction between 1-Boc-piperazine and 5-bromovaleronitrile is typically due to suboptimal reaction conditions or reagent issues.
| Possible Cause | Explanation & Recommended Solution |
| Insufficient or Inappropriate Base | The reaction generates HBr, which will protonate the nucleophilic piperazine, rendering it unreactive. A base is required to neutralize this acid. Solution: Use at least 2-3 equivalents of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIEA). Ensure the base is finely powdered and the reaction is stirred vigorously to ensure proper mixing. |
| Incorrect Solvent Choice | The solvent must be polar aprotic to dissolve the reagents and facilitate the SN2 reaction. Solution: Dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices.[5] Avoid protic solvents like ethanol, which can solvate the nucleophile and slow the reaction. |
| Low Reaction Temperature | While SN2 reactions can often proceed at room temperature, this particular alkylation may require heating to achieve a reasonable rate. Solution: Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed. |
| Poor Quality Alkyl Halide | 5-bromovaleronitrile can degrade over time. Solution: Use freshly purchased or distilled 5-bromovaleronitrile. Consider using the iodo-analogue (5-iodovaleronitrile), as iodide is a better leaving group, though it is more expensive. |
Question: My TLC/LC-MS shows the formation of a significant byproduct. What could it be?
Answer:
The primary byproduct in this step is often the result of a side reaction involving the piperazine or the Boc group.
-
1,4-Dialkylation: If any of the Boc protecting group is cleaved under the reaction conditions (unlikely but possible with prolonged heating), the resulting free piperazine can react with two equivalents of the alkyl halide. This byproduct would be significantly more polar than the desired product.
-
Formation of 1,4-di-Boc-piperazine: This can be present as an impurity in the starting 1-Boc-piperazine.[6] It is much less nucleophilic and will likely remain unreacted. Ensure the purity of your starting material.
Part B: Troubleshooting the Nitrile Reduction
The reduction of the nitrile to a primary amine using Lithium Aluminum Hydride (LAH) is a powerful but sensitive reaction.
Caption: Decision tree for troubleshooting the LAH reduction step.
Question: My LAH reduction is sluggish, and LC-MS shows a mix of starting material, product, and an intermediate imine. What are the likely causes?
Answer:
This points to an issue with the reducing agent or the reaction conditions. LAH is a very strong reducing agent but is highly reactive with water and protic sources.
-
Inactive LAH: LAH reacts with atmospheric moisture and degrades over time. Use LAH from a freshly opened, sealed container. If it is old, its activity may be compromised.[4]
-
Insufficient Stoichiometry: The reduction of a nitrile to an amine requires two hydride additions.[7] While theoretically 0.5 equivalents of LiAlH₄ are needed, empirically, using 1.5-2.0 equivalents often gives better results to ensure the reaction goes to completion.[8]
-
Moisture Contamination: This is the most common cause of failure. LAH will react violently with any water present before it reduces the nitrile. Ensure all glassware is rigorously flame-dried or oven-dried, and use a truly anhydrous solvent like THF or diethyl ether.[1]
Question: The workup of my LAH reaction results in a gelatinous precipitate that is impossible to filter and traps my product. How can I improve this?
Answer:
This is a classic problem with LAH reductions. Improper quenching leads to the formation of colloidal aluminum hydroxides. The solution is to use a carefully controlled quenching procedure, often called a "Fieser workup".
The key is the sequential, dropwise addition of reagents at 0 °C. For a reaction that used 'X' g of LAH:
-
Slowly add 'X' mL of water.
-
Slowly add 'X' mL of 15% aqueous NaOH solution.
-
Slowly add '3X' mL of water.
Stir the resulting mixture vigorously for 15-30 minutes. This procedure should produce granular, white aluminum salts that are easily removed by filtration through a pad of Celite®.[8]
Part C: Troubleshooting Purification
Question: My final product, this compound, streaks badly on my silica gel column, and I get poor separation and recovery. How can I purify it?
Answer:
Amines are basic and interact strongly with the acidic surface of silica gel, causing significant tailing or "streaking." There are two effective strategies to overcome this:
-
Use a Modified Eluent: Neutralize the acidic sites on the silica by adding a small amount of a volatile base to your mobile phase.
-
Recommended Method: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol). This will dramatically improve the peak shape and allow for effective purification.
-
-
Acid-Base Extraction: This is a non-chromatographic method that can be very effective for purifying basic compounds.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH) until the pH is >12.
-
Extract the now deprotonated (neutral) amine product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified free base.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate
-
To a round-bottom flask charged with a magnetic stir bar, add 1-Boc-piperazine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous dimethylformamide (DMF, approx. 0.5 M).
-
Stir the suspension vigorously. Add 5-bromovaleronitrile (1.1 eq) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography if necessary.
Protocol 2: LAH Reduction and Fieser Workup
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), add Lithium Aluminum Hydride (LAH, 1.5 eq) and cover with anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours, monitoring by TLC.[8]
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Begin Fieser Workup: Assuming 'X' grams of LAH were used:
-
Quench by adding 'X' mL of water dropwise. (Caution: Gas evolution).
-
Add 'X' mL of 15% (w/v) aqueous NaOH dropwise.
-
Add '3X' mL of water dropwise.
-
-
Remove the ice bath and stir the resulting white suspension vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine product.
References
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.
- Visual Learners. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- Reddit. (2022). What are some common causes of low reaction yields?.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- PubMed Central. (n.d.).
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Iranian Journal of Organic Chemistry. (2009). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
-
ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Washington State University. (n.d.). How to Succeed in Multi-Step Organic Synthesis.
- ResearchGate. (2020).
- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
- Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Google Patents. (n.d.).
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- New Journal of Chemistry (RSC Publishing). (n.d.).
- Google Patents. (n.d.).
- United Nations Economic and Social Council. (2024). English - Economic and Social Council.
- Teledyne ISCO. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
- UNODC. (2022).
- Chem-Impex. (n.d.). 1-Boc-4-cyanomethyl piperazine.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- YouTube. (2023). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic....
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of 1-Boc-4-(5-aminopentyl)piperazine
A Senior Application Scientist's Guide to Troubleshooting Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 1-Boc-4-(5-aminopentyl)piperazine. This molecule, with its combination of a bulky, lipophilic Boc-protecting group and two basic nitrogen centers (a primary amine and a piperazine nitrogen), presents a unique set of purification challenges. Its amphiphilic and basic nature often leads to issues like peak tailing, poor resolution, and irreversible adsorption onto the stationary phase.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound is streaking badly or not moving from the baseline on my silica gel TLC plate. What's happening and how do I fix it?
Answer:
This is the most common issue when dealing with amines on silica gel. The problem is rooted in the chemical properties of your stationary phase and your analyte.
-
The Root Cause: Surface Acidity: Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. Your compound, this compound, has two basic nitrogen atoms. These basic sites interact strongly with the acidic silanol groups via acid-base interactions. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in significant streaking (tailing) or complete retention at the origin.[1]
-
The Solution: Deactivating the Stationary Phase: To achieve successful separation, you must neutralize or "cap" these acidic sites. This is done by adding a small amount of a basic modifier to your mobile phase. A volatile amine is ideal because it can be easily removed after purification.
-
Recommended Modifier: Triethylamine (Et₃N) is the industry standard. Add 0.5–2% (v/v) Et₃N to your eluent system.
-
Mechanism of Action: The triethylamine is a small, strong base that will preferentially bind to the acidic silanol sites on the silica. By saturating the stationary phase with Et₃N, you create a less interactive surface for your target compound, allowing it to elute symmetrically based on polarity.
Workflow for Resolving Streaking:
Caption: Troubleshooting workflow for amine streaking on silica gel.
-
Q2: I'm struggling to find a mobile phase that gives good separation on TLC. Where should I start?
Answer:
Finding the right mobile phase is about achieving a balance of polarity that separates your desired product from its impurities. For this compound, the key is to use a polar solvent system, always modified with a base. The goal is to achieve an Rf (retention factor) of approximately 0.25-0.35 for your target compound, which generally provides the best resolution in column chromatography.[1]
Recommended Starting Systems:
| Mobile Phase System | Ratio (v/v) | Modifier | Target Compound Profile | Common Impurities Eluted |
| Dichloromethane (DCM) / Methanol (MeOH) | 95 : 5 to 90 : 10 | 1% Et₃N | A good starting point for polar amines. | Less polar impurities (e.g., certain starting materials). |
| Ethyl Acetate (EtOAc) / Hexanes | 50 : 50 to 80 : 20 | 1% Et₃N | Less effective for highly polar compounds but can resolve less polar impurities. | Non-polar synthesis byproducts. |
| Dichloromethane (DCM) / Acetone | 80 : 20 to 60 : 40 | 1% Et₃N | Offers different selectivity compared to alcoholic mobile phases. | Ketone-based impurities or reactants. |
Pro-Tip: Run multiple TLC plates simultaneously with different solvent systems to quickly identify the most promising conditions. The best system will show the largest ΔRf (difference in Rf values) between your product and its major impurities.[2]
Q3: How can I visualize my compound on a TLC plate? It's not UV-active.
Answer:
While the piperazine ring itself is not chromophoric, your compound has functional groups that are easily visualized with the right chemical stains.
-
Ninhydrin Stain (Primary Amine Specific): This is the most effective stain for your compound. The free primary amine on the pentyl chain will react with ninhydrin upon heating to produce a characteristic purple or pink spot (Ruhemann's purple).[3]
-
Potassium Permanganate (KMnO₄) Stain (General Oxidizable Groups): This is a universal stain for compounds that can be oxidized. The amine groups are susceptible to oxidation and will appear as yellow-brown spots on a purple background.[4]
-
p-Anisaldehyde Stain (General): This stain can react with various functional groups, including amines, to produce colored spots upon heating. The colors can vary, which sometimes helps in distinguishing between different compounds on the plate.[5]
Step-by-Step Protocol: TLC Visualization with Ninhydrin
-
Prepare the ninhydrin dipping solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[3]
-
After running your TLC, allow the solvent to fully evaporate from the plate in a fume hood.
-
Using tweezers, briefly dip the plate into the ninhydrin solution.
-
Remove the plate and gently heat it with a heat gun until the colored spots appear. Be careful not to char the plate.
Q4: I've successfully purified my compound, but now I can't get rid of the triethylamine from my final product. What should I do?
Answer:
Removing the triethylamine modifier is a critical final step. Since Et₃N is volatile (boiling point: 89.5 °C), it can typically be removed under high vacuum on a rotary evaporator. However, residual amounts can be stubborn.
-
Standard Procedure: Concentrate your pooled fractions using a rotary evaporator. The bath temperature should be kept moderate (30-40 °C) to avoid product decomposition.[6][7]
-
Troubleshooting Residual Et₃N: If an amine odor persists or is detected by NMR, use co-evaporation.
-
Dissolve your product in a small amount of a solvent like Dichloromethane (DCM) or Toluene.
-
Concentrate the solution again on the rotary evaporator.
-
Repeat this process 2-3 times. The added solvent forms an azeotrope or helps to carry away the residual triethylamine during evaporation.
-
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol assumes that TLC analysis has been performed and an optimal mobile phase has been identified (e.g., 95:5 DCM/MeOH + 1% Et₃N).
1. Column Preparation (Slurry Packing):
- Select a glass column with a diameter and length appropriate for your sample size (a general rule is a 20:1 to 50:1 ratio of silica weight to crude product weight).[1]
- Insert a small plug of cotton or glass wool at the bottom of the column.[1] Add a thin layer (approx. 1 cm) of sand.
- In a separate beaker, create a slurry of silica gel in your initial, less polar mobile phase (e.g., 100% DCM + 1% Et₃N).
- Pour the slurry into the column. Use additional solvent and gentle tapping on the side of the column to ensure even packing without air bubbles.[1]
- Once the silica has settled, add another layer of sand on top to protect the surface.
- Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
- Dissolve your crude this compound in a minimal amount of DCM.
- Carefully apply the dissolved sample to the top of the column using a pipette.[8]
- Drain the solvent just until the sample has been adsorbed onto the sand/silica.
- Gently add a small amount of the mobile phase, wash the sides of the column, and drain again to ensure the entire sample is loaded in a tight, narrow band.
3. Elution and Fraction Collection:
- Carefully fill the top of the column with the mobile phase.
- Begin eluting the column, collecting fractions in test tubes. If a gradient elution is needed (i.e., increasing polarity over time), gradually increase the percentage of the more polar solvent (e.g., MeOH).
- Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
4. Product Isolation:
- Analyze the TLC of your fractions. Combine all fractions that contain your pure product.
- Concentrate the pooled fractions using a rotary evaporator as described in Q4.
- Place the final product under high vacuum for several hours to remove any final traces of solvent.
- Obtain the final mass and characterize the purified product by NMR, and Mass Spectrometry to confirm purity and identity.
Overall Purification Workflow:
Caption: Step-by-step workflow for column chromatography purification.
References
-
Column chromatography - Columbia University. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine - Google P
-
Column chromatography - University of Arizona. [Link]
-
Magic Formulas: TLC Stains - University of Rochester. [Link]
-
Troubleshooting Flash Column Chromatography - University of Rochester. [Link]
-
Rotary Evaporator Solvent Chart - Lab Unique. [Link]
-
Rotary Evaporation - Chemistry LibreTexts. [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? - ResearchGate. [Link]
-
TLC Stains - University of California, Los Angeles. [Link]
-
TLC stains - organic-chemistry.org. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
Column chromatography issues - Reddit. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. Magic Formulas [chem.rochester.edu]
- 4. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. TLC stains [reachdevices.com]
- 6. gwsionline.com [gwsionline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistryviews.org [chemistryviews.org]
Technical Support Center: Improving the Efficiency of Nucleophilic Substitution on the Piperazine Ring
Introduction
The piperazine moiety is a cornerstone in modern medicinal chemistry, appearing as a critical scaffold in numerous FDA-approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties and its synthetic versatility, particularly through nucleophilic substitution at its two nitrogen atoms.[2] However, achieving high efficiency, controlling selectivity between mono- and di-substitution, and overcoming the challenges of unreactive coupling partners are common hurdles in the laboratory.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the N-alkylation and N-arylation of the piperazine ring. It is designed to equip researchers, scientists, and drug development professionals with the expert insights and practical protocols needed to optimize their synthetic outcomes.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Yield in N-Alkylation/N-Arylation Reactions
Question: My reaction has stalled, resulting in a low yield of the desired substituted piperazine. What are the likely causes and how can I improve the conversion?
Answer: Low yield is a multifaceted problem that often points to suboptimal reaction conditions or reagent issues. The first step is to identify the type of reaction you are performing (e.g., classical SN2 alkylation vs. Pd-catalyzed arylation) and systematically investigate the key parameters.
Causality & Optimization Strategy:
-
Suboptimal Temperature: Many nucleophilic substitutions, especially N-arylation, require elevated temperatures (often 80-120°C) to overcome the activation energy barrier.[3] If you are running the reaction at room temperature, gradually increasing the heat is the first variable to explore.
-
Inactive Catalyst (for Buchwald-Hartwig Reactions): The active Pd(0) species in Buchwald-Hartwig amination is sensitive to oxygen.[3]
-
Ensure an Inert Atmosphere: Verify that your reaction vessel was properly purged and maintained under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.
-
Check Reagent Quality: Use a fresh source of the palladium precatalyst and ligand. Older reagents may have degraded.
-
-
Incorrect Choice of Base or Solvent:
-
Base: The base neutralizes the acid generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.[4] For SN2 alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig reactions with less reactive aryl chlorides, a stronger base like sodium tert-butoxide (NaOtBu) is often required.[5]
-
Solvent: The solvent's role is critical. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions because they solvate the cation but leave the nucleophile relatively "bare" and reactive.[6] Protic solvents (e.g., ethanol, water) can solvate the nucleophile via hydrogen bonding, reducing its reactivity.[7] For Pd-catalyzed couplings, toluene and dioxane are common choices.[3]
-
-
Steric Hindrance: If your alkylating/arylating agent is sterically bulky, it can physically block the piperazine nitrogen from attacking.[8] In such cases, higher temperatures or, for arylations, the use of specialized bulky ligands (e.g., XPhos, SPhos) can help facilitate the reaction.[9]
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Poor Selectivity - Formation of 1,4-Disubstituted Piperazine Byproduct
Question: My reaction is producing a significant amount of the 1,4-disubstituted byproduct, reducing the yield of my desired mono-substituted product. How can I improve selectivity?
Answer: This is arguably the most common challenge in piperazine chemistry.[10] After the first substitution, the remaining secondary amine on the piperazine ring is often still nucleophilic enough to react, leading to the undesired byproduct. Controlling selectivity requires a strategic approach.
Causality & Optimization Strategy:
-
Stoichiometry and Kinetics Control:
-
Use Excess Piperazine: Employing a large excess of the piperazine starting material (5-10 equivalents) statistically favors the reaction of your electrophile with an unreacted piperazine molecule over the mono-substituted product.[10] The downside is the need to remove the excess piperazine during workup.
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise to the reaction mixture maintains its concentration at a low level, favoring reaction with the more abundant starting material.[4][10] This is especially effective when performed at a reduced temperature.
-
-
Protecting Group Strategy: This is the most robust and controlled method for ensuring mono-substitution.[11]
-
Use Mono-Protected Piperazine: Start with a commercially available mono-protected piperazine, such as N-Boc-piperazine . The tert-butyloxycarbonyl (Boc) group renders one nitrogen unreactive, directing the substitution to the free secondary amine.[5]
-
Deprotection: Following the substitution reaction, the Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) to yield the desired mono-substituted product.[2]
-
-
Protonation Strategy: A clever and economical alternative to traditional protecting groups is to use the piperazin-1-ium cation. By using one equivalent of acid, one nitrogen is protonated, significantly reducing its nucleophilicity and directing the reaction to the free nitrogen.[12][13]
Caption: Strategies to control mono- vs. di-substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods for forming N-C bonds on a piperazine ring?
A1: There are three main classes of reactions used to functionalize piperazine nitrogens:
-
Direct N-Alkylation: A classical SN2 reaction where piperazine acts as a nucleophile, attacking an alkyl halide (or sulfonate) to form an N-alkyl bond.[2]
-
Reductive Amination: A two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to yield the N-alkylated product. This method is advantageous as it avoids the formation of quaternary ammonium salts.[2][4]
-
N-Arylation: The formation of a bond between a piperazine nitrogen and an aromatic ring. Key methods include:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that is highly versatile and works for a broad range of aryl halides (including chlorides) and pseudohalides.[1][5] It is often the method of choice in modern synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is "activated" by strongly electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho or para positions.[2]
-
Ullmann Condensation: A copper-catalyzed reaction, which is an older method but can still be useful in certain applications.[14]
-
Q2: How do I choose the optimal solvent for my reaction?
A2: The solvent choice directly impacts reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[15]
-
For SN2 N-Alkylation: Polar aprotic solvents like Acetonitrile (ACN), DMF, or DMSO are generally best.[6] They can dissolve the piperazine and the alkylating agent but do not strongly solvate the nucleophilic nitrogen, leaving it highly reactive.
-
For Buchwald-Hartwig N-Arylation: Less polar, aprotic solvents like Toluene or 1,4-Dioxane are most common.[3] These solvents are compatible with the sensitive catalytic system.
-
For SNAr: Polar aprotic solvents are also suitable here. In some cases, polar protic solvents like Ethanol can be used, as they can help stabilize the negatively charged Meisenheimer complex intermediate.[3][16]
| Solvent Type | Examples | Mechanism Favored | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | SN2 , SNAr | Solvates cation, leaves nucleophile "free" and reactive, increasing rate.[6] |
| Polar Protic | Water, Ethanol, Methanol | SN1, SNAr | Stabilizes carbocation intermediates (SN1) and can slow SN2 by H-bonding with the nucleophile.[7] |
| Aprotic, Less Polar | Toluene, 1,4-Dioxane | Buchwald-Hartwig | Compatible with Pd-catalyst systems; provides necessary temperature range.[3] |
Q3: What is the specific role of the base in these reactions?
A3: The base plays a crucial, non-negotiable role. During nucleophilic substitution (both alkylation and arylation), a proton is lost from the piperazine nitrogen and a leaving group is expelled from the electrophile, forming an acid (e.g., HBr, HCl).
-
Acid Scavenging: The primary role of the base (e.g., K₂CO₃, DIPEA) is to neutralize this acid.[4] If left un-neutralized, the acid will protonate a molecule of piperazine, forming an unreactive ammonium salt and effectively shutting down the reaction.
-
Role in Catalysis: In the Buchwald-Hartwig reaction, the base (e.g., NaOtBu, Cs₂CO₃) is also directly involved in the catalytic cycle, facilitating the formation of the active palladium-amide complex.[1]
Q4: What is the Buchwald-Hartwig amination, and why is it so important for piperazine chemistry?
A4: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[5] It is exceptionally important for synthesizing N-aryl piperazines, which are a major class of pharmaceutical compounds.[1] Its significance lies in its broad substrate scope and high functional group tolerance. Unlike older methods, it allows for the efficient coupling of piperazines with a vast array of aryl halides (iodides, bromides, and even the less reactive but more economical chlorides) and triflates under relatively mild conditions.[17] The reaction's success hinges on the correct combination of a palladium source, a phosphine ligand, and a base.[5]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Key Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation (Mono-substitution)
This protocol is optimized for mono-alkylation by controlling stoichiometry.
Materials:
-
Piperazine (5.0 eq.)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperazine and anhydrous acetonitrile. Stir until dissolved.
-
Add potassium carbonate to the solution.
-
In a separate syringe, prepare a solution of the alkyl halide in a small amount of anhydrous acetonitrile.
-
Add the alkyl halide solution dropwise to the stirring piperazine mixture over 1-2 hours at room temperature.[18]
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography or acid-base extraction to remove excess piperazine and isolate the mono-alkylated product.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation using N-Boc-Piperazine
This protocol uses a protecting group strategy for clean mono-arylation.[5]
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene) (1.0 eq.)
-
N-Boc-piperazine (1.2 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Pd₂(dba)₃ (Palladium catalyst, 1-2 mol%)
-
XPhos (Ligand, 2-4 mol%)
-
Toluene, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-N'-Boc-piperazine.[5]
References
- ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
-
Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]
- Bentham Science. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine.
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5891. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 427-443. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings.
- University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- BenchChem. (2025). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
ACS Publications. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(1), 350–363. Retrieved from [Link]
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
-
Royal Society of Chemistry. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
- Ambeed.com. (n.d.). Reactions of Piperazines.
- ResearchGate. (2014). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. Energy Procedia, 63, 1256-1267.
-
ACS Publications. (2023). Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. ACS Sustainable Chemistry & Engineering, 11(48), 17351–17362. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein J. Org. Chem., 12, 702–715. Retrieved from [Link]
- ResearchGate. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
- ResearchGate. (2017). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif.
-
YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 577. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Characterization of Substituted Piperazines.
-
ACS Publications. (2017). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 19(18), 4742–4745. Retrieved from [Link]
- ResearchGate. (2000). A general and convenient synthesis of N-aryl piperazines.
-
PubMed. (1984). [Neurologic adverse effects of piperazine]. Acta Neurol Belg., 84(1), 26-34. Retrieved from [Link]
-
National Institutes of Health. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug Test Anal., 10(4), 696-706. Retrieved from [Link]
-
PubMed. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein J Org Chem., 12, 702-15. Retrieved from [Link]
- ResearchGate. (2013). Direct N1-monosubstitution of piperazine.
-
National Institutes of Health. (2020). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Eur J Med Chem., 207, 112722. Retrieved from [Link]
-
YouTube. (2013). Steric hindrance. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperazine. PubChem. Retrieved from [Link]
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- ResearchGate. (2013). Base and ligand free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
-
Semantic Scholar. (2013). Base and ligand free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
-
MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3296. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ias.ac.in [ias.ac.in]
- 16. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Piperazine Synthesis Purification
Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting strategies and frequently asked questions to address a common challenge in piperazine chemistry: the removal of the N,N'-di-tert-butoxycarbonyl (di-Boc) piperazine byproduct from the desired mono-Boc piperazine product.
Introduction
In the synthesis of mono-Boc piperazine, a crucial building block in drug discovery, the formation of the di-protected byproduct is a frequent complication.[1][2] This occurs when both nitrogen atoms of the piperazine ring react with the Boc-anhydride protecting agent. The presence of this non-polar, unreactive byproduct can complicate subsequent reactions and characterization. This guide offers several field-proven methods to isolate your target compound with high purity.
Frequently Asked Questions (FAQs)
Q1: Why is di-Boc piperazine formed, and how can I minimize it?
A: Di-Boc piperazine is formed because both secondary amines on the piperazine ring are nucleophilic and can react with the electrophilic Boc-anhydride. While complete prevention is difficult in a batch reaction, its formation can be minimized by:
-
Using a large excess of piperazine: This statistically favors the mono-substitution. However, this is not always practical with valuable starting materials.[3]
-
Controlling stoichiometry: Carefully adding slightly more than one equivalent of Boc-anhydride.
-
Acid-mediated protection: Protonating one nitrogen with an equivalent of acid (like HCl or TFA) effectively blocks it from reacting, leading to higher yields of the mono-protected product.[3]
Q2: What is the fastest way to detect the di-Boc byproduct in my crude mixture?
A: Thin-Layer Chromatography (TLC) is the quickest method. The di-Boc byproduct is significantly less polar than the mono-Boc product. On a silica plate, using a solvent system like 10% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes, the di-Boc spot will have a much higher Rf value (it will travel further up the plate) than the mono-Boc product, which has a free N-H group that interacts more strongly with the silica. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[4]
Q3: My product is an oil that won't solidify, and I suspect it's contaminated with di-Boc piperazine. What should I do?
A: This is a very common issue, as the di-Boc byproduct is often a waxy solid or oil that can prevent the crystallization of your desired product.[5] The first and most recommended step is to attempt a purification method that does not rely on crystallization, such as acid-base extraction or column chromatography, to remove the impurity. Once the impurity is removed, your product is more likely to solidify or crystallize.[5]
Purification & Troubleshooting Guides
Depending on the scale of your reaction and the properties of your target molecule, different purification strategies may be optimal. The following diagram outlines a general decision-making workflow.
Sources
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-Piperazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the deprotection of tert-butyloxycarbonyl (Boc)-protected piperazine derivatives. Incomplete removal of the Boc group is a common yet surmountable obstacle in multi-step organic synthesis. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively. Our approach is grounded in mechanistic principles and validated by field-proven experience to ensure the integrity and success of your chemical transformations.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Deprotection
Experiencing an incomplete reaction can be frustrating. The following section is structured to help you identify the root cause of the issue and implement a logical, step-by-step solution.
Issue 1: My Boc deprotection reaction is not going to completion, and I observe significant amounts of starting material.
This is the most frequent issue encountered. Several factors can contribute to a sluggish or stalled reaction. Let's break down the potential causes and their solutions.
Potential Causes & Solutions:
-
Insufficient Acid Stoichiometry: The Boc deprotection is an acid-catalyzed reaction. Stoichiometrically, only a catalytic amount of acid is required. However, in practice, the reaction rate is highly dependent on the acid concentration. Furthermore, if your substrate or solvent contains basic functionalities, they will consume the acid, rendering it unavailable for catalysis.
-
Solution: Increase the equivalents of the acid. For reactions using trifluoroacetic acid (TFA), a common starting point is 20-50% (v/v) in dichloromethane (DCM).[1] If the reaction is still incomplete, you can incrementally increase the TFA concentration. For reactions using hydrogen chloride (HCl), using a 4M solution in dioxane (3-5 equivalents) is a standard protocol.[1]
-
-
Inadequate Reaction Time: Deprotection rates can vary significantly based on the steric and electronic properties of the piperazine derivative.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the consumption of the starting material is complete.[1]
-
-
Low Reaction Temperature: While most Boc deprotections proceed readily at room temperature, some substrates may require thermal assistance to overcome the activation energy barrier.
-
Solution: Gently heat the reaction mixture to 40-50°C.[1] This can often accelerate the deprotection of more stubborn substrates.
-
-
Poor Solubility: If the Boc-protected piperazine has limited solubility in the chosen solvent, the reaction will be slow and inefficient as it is a solution-phase reaction.
-
Solution: If you observe solid starting material in your reaction flask, consider altering the solvent system. For HCl in dioxane reactions, adding a co-solvent like methanol can improve solubility.[1] For TFA reactions, ensure your substrate is fully dissolved in DCM before proceeding.
-
Troubleshooting Workflow: Incomplete Deprotection
Here is a visual guide to systematically troubleshoot an incomplete Boc-piperazine deprotection.
Caption: A stepwise decision-making workflow for troubleshooting incomplete Boc deprotection.
Issue 2: I am observing significant side product formation during deprotection.
The formation of byproducts can complicate purification and reduce the overall yield of your desired piperazine. Understanding the common side reactions is key to mitigating them.
Potential Causes & Solutions:
-
Degradation of Other Acid-Sensitive Functional Groups: The strongly acidic conditions required for Boc deprotection can affect other labile groups in your molecule, such as esters, acetals, or other protecting groups like trityl (Tr) or tert-butyldimethylsilyl (TBDMS).
-
Solution: If your substrate contains other acid-sensitive moieties, a milder deprotection method is advisable. Consider using 4M HCl in dioxane, which is generally considered less harsh than TFA.[1] Alternatively, methods that avoid strong acids, such as thermal deprotection or using reagents like fluorinated alcohols (TFE or HFIP), can be effective.[2]
-
-
tert-Butylation of Nucleophilic Sites: The mechanism of Boc deprotection proceeds through the formation of a stable tert-butyl cation. This carbocation is an electrophile and can be "scavenged" by nucleophilic functional groups on your substrate or other molecules in the reaction mixture, leading to unwanted tert-butylation. Electron-rich aromatic rings, thiols, and unprotected indoles are particularly susceptible.
-
Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These compounds readily trap the tert-butyl cation, preventing it from reacting with your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of piperazine?
The two most widely used methods involve strong acids:
-
Trifluoroacetic Acid (TFA): Typically, a solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM) is used at room temperature.[1]
-
Hydrogen Chloride (HCl): A 4M solution of HCl in 1,4-dioxane is a common alternative.[1] This is often preferred when the trifluoroacetate salt of the product is difficult to handle (e.g., oily), as the hydrochloride salt is more likely to be a crystalline solid.[3]
Q2: How do I choose between TFA and HCl for my deprotection?
The choice depends on several factors:
| Factor | TFA in DCM | 4M HCl in Dioxane |
| Reactivity | Generally more reactive and faster. | Often milder and can offer better selectivity.[1] |
| Work-up | TFA is volatile and can be removed under reduced pressure, but residual amounts can be persistent.[3] | The HCl salt often precipitates, allowing for easy isolation by filtration.[1] |
| Product Salt | Trifluoroacetate salts are often oils or sticky solids.[3] | Hydrochloride salts are frequently crystalline and easier to handle. |
| Compatibility | Can be too harsh for some acid-sensitive functional groups. | Generally a safer choice for molecules with other acid-labile groups. |
Q3: What is the recommended work-up procedure after an acidic Boc deprotection?
A proper work-up is crucial for isolating the pure deprotected piperazine.
-
Removal of Volatiles: After the reaction is complete, the excess acid and solvent are typically removed under reduced pressure (rotary evaporation).[1]
-
Basification: The residue is then dissolved or suspended in water or a biphasic mixture (e.g., water and DCM). A base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is added until the pH is basic (>8) to neutralize the acid and deprotonate the piperazinium salt to the free base.[1]
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like DCM or ethyl acetate to isolate the free piperazine.[4]
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the final product.[1]
Q4: Are there any non-acidic methods for Boc deprotection?
Yes, for highly sensitive substrates, alternative methods exist:
-
Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent can effect deprotection. This method can offer selectivity based on the reaction temperature and time.[5]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote Boc deprotection, often under milder conditions than strong acids.[2] This method is particularly useful as the product can often be isolated by simple solvent evaporation.[2]
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol outlines a general and robust method for Boc removal.
Materials:
-
Boc-protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA to achieve a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and carefully add saturated NaHCO₃ solution until the pH is > 8.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[1]
Protocol 2: Boc Deprotection using HCl in Dioxane
This is a common and often milder alternative to the TFA method.
Materials:
-
Boc-protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or Dioxane (as solvent)
-
Diethyl ether (for precipitation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate from the solution.[1]
-
Upon completion, you have two options for isolation:
-
Option A (Precipitation): Add diethyl ether to the reaction mixture to fully precipitate the hydrochloride salt. Collect the solid by filtration.
-
Option B (Evaporation): Remove the solvent under reduced pressure.
-
-
To obtain the free base, suspend the resulting solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[1]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: The general mechanism of acid-catalyzed Boc deprotection.
References
-
Prasanthi, G., & Prasad, K. R. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (2024). ACS Publications. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. (n.d.). Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (2020). Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. (2020). Available at: [Link]
-
Removal of Boc protecting group as workup? Reddit. (2014). Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). Available at: [Link]
-
Boc De-protection. Reddit. (2023). Available at: [Link]
-
Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3839-3844. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. (2013). Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Available at: [Link]
Sources
stability issues of aminopentyl piperazine linkers in acidic conditions
Welcome to the technical support resource for aminopentyl piperazine linkers. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these linkers, particularly in acidic environments. As Senior Application Scientists, our goal is to provide you not only with protocols but also with the underlying chemical principles to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for my aminopentyl piperazine linker in acidic conditions?
The stability of an aminopentyl piperazine linker is fundamentally governed by the protonation state of its two nitrogen atoms. In acidic environments, these nitrogens can become protonated, which is often a desirable feature to enhance the solubility of the entire molecule, such as a PROTAC or an Antibody-Drug Conjugate (ADC).[1][2][3][]
However, the primary instability issue in acidic conditions is not typically the piperazine ring itself breaking, but rather the acid-catalyzed hydrolysis of adjacent functional groups, most commonly amide bonds. The aminopentyl portion of the linker is generally stable, but if it is connected to the piperazine or the payload/protein via an amide linkage, this bond can be a weak point.
The susceptibility to hydrolysis is influenced by:
-
pH: Lower pH values (more acidic) will accelerate the rate of hydrolysis.
-
Neighboring Groups: Electron-withdrawing groups attached to the piperazine nitrogens can decrease their basicity (lower their pKa), which can influence the stability of nearby amide bonds.[1][5][6]
-
Steric Hindrance: Bulky groups near the amide bond can sterically shield it from water molecules, slowing down hydrolysis.
Q2: My ADC/PROTAC with an aminopentyl piperazine linker shows premature payload release during my assay, which has an acidic step. How can I confirm if the linker is the problem?
This is a common issue, especially in cell-based assays that involve endosomal or lysosomal trafficking where the internal environment is acidic (pH 4.5-6.5).[7] To diagnose the problem, a systematic approach is required.
Diagnostic Workflow:
-
LC-MS Analysis of the Released Species: Analyze your assay supernatant or cell lysate using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If you detect the free payload: This confirms premature release.
-
Identify the Payload Fragment: Look at the mass of the released species. Does it correspond to the payload alone, or the payload with the piperazine linker still attached? This will pinpoint the specific bond that is cleaving.
-
-
Control Incubation Studies: Incubate your conjugate in buffers of varying pH (e.g., pH 7.4, 6.0, 5.0, 4.0) without any cells or other enzymes present. Monitor for payload release over time using LC-MS or HPLC.
-
If release correlates with lower pH: This strongly suggests acid-catalyzed hydrolysis is the mechanism of degradation.
-
If release occurs at pH 7.4: You may have a different instability issue, such as enzymatic degradation from residual proteases if you are using a biological matrix.
-
The following diagram illustrates the diagnostic logic:
Caption: Diagnostic workflow for premature payload release.
Troubleshooting Guides
Issue 1: Unexpected Cleavage at an Amide Bond Adjacent to the Piperazine Ring
Scenario: You have confirmed via LC-MS that an amide bond connecting a payload to the aminopentyl piperazine linker is hydrolyzing under acidic (pH < 6) conditions.
Root Cause Analysis: The nitrogen atoms of the piperazine ring become protonated at low pH. This can increase the electron-withdrawing effect on the adjacent carbonyl carbon of the amide, making it more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis). The structure of the groups attached to the piperazine ring significantly impacts its pKa, and therefore its protonation state at a given pH.[1][5][6]
Mitigation Strategies:
-
Modify the Linker Design:
-
Increase Steric Hindrance: Introduce bulky substituents near the labile amide bond. This can physically block water from accessing the carbonyl carbon. For example, using an amino acid with a bulky side chain at the point of conjugation.
-
Alter Electronic Environment: Flank the amide bond with electron-donating groups, if possible, to reduce the electrophilicity of the carbonyl carbon.
-
Increase the Distance: The detrimental effect of an electron-withdrawing group (like a carbonyl) on the piperazine's basicity is reduced when more methylene units separate it from the basic nitrogen.[5] Consider synthesizing a linker with a longer alkyl chain between the piperazine and the amide bond.
-
-
Change the Linkage Chemistry:
-
Replace the acid-sensitive amide bond with a more stable linkage, such as a thioether or a triazole, if your synthetic strategy allows. Triazole rings formed via "click chemistry" have been shown to be stable alternatives.[5]
-
Experimental Protocol: Comparative Stability Assay
This protocol allows you to quantitatively compare the stability of your original linker design against a modified version.
-
Preparation:
-
Synthesize your original conjugate (Control) and the modified conjugate (Test).
-
Prepare a series of buffers: Phosphate Buffered Saline (PBS) at pH 7.4, and Citrate-Phosphate buffers at pH 6.0, 5.5, and 5.0.
-
-
Incubation:
-
Dilute the Control and Test conjugates to a final concentration of 1 mg/mL in each of the prepared buffers.
-
Incubate all samples at 37°C.
-
-
Time Points:
-
At T=0, 2, 6, 12, and 24 hours, take an aliquot from each sample.
-
-
Analysis:
-
Quench any reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC, monitoring at a wavelength appropriate for your payload.
-
-
Quantification:
-
Calculate the percentage of released payload by comparing the peak area of the free payload to the total area of all payload-containing species.
-
Data Summary Table:
| pH | Linker Version | % Payload Released (24h) |
| 7.4 | Original | < 1% |
| 7.4 | Modified (e.g., longer chain) | < 1% |
| 5.0 | Original | 45% |
| 5.0 | Modified (e.g., longer chain) | 15% |
This structured data will provide clear evidence of whether your modification improved stability.
Issue 2: My Piperazine-Containing PROTAC has Poor Cellular Activity, Possibly Due to Endosomal Entrapment.
Scenario: Your PROTAC shows good binding to the target protein and E3 ligase in biochemical assays, but low degradation activity in cells. You hypothesize it is getting trapped in acidic endosomes and not reaching the cytosolic proteasome.
Root Cause Analysis: The piperazine linker is designed to be protonated in the acidic endosome, which increases its polarity and can aid in endosomal escape.[] However, the overall physicochemical properties of the molecule dictate its fate. If the molecule becomes too polar or has other features that prevent it from crossing the endosomal membrane, it will be trafficked to the lysosome for degradation, rendering it ineffective. The pKa of the piperazine is critical; if it is too high, the molecule may be perpetually charged and membrane-impermeable. If it's too low, it may not protonate enough to facilitate escape.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor cellular activity.
Solutions:
-
Tune the Piperazine pKa:
-
As established, neighboring groups heavily influence pKa.[1][5][6] Linking a piperazine via an amide bond can lower the pKa.[5] If your current linker has the piperazine far from electron-withdrawing groups, its pKa might be too high.
-
Action: Synthesize analogues where the piperazine is closer to an amide or another electron-withdrawing group to slightly lower its pKa. Conversely, if the pKa is too low, increase the spacing between the piperazine and such groups.[5]
-
-
Diagnostic Test with an Endosomal Escape Agent:
-
Chloroquine is a lysosomotropic agent that buffers the pH of endosomes and lysosomes, preventing their acidification.
-
Protocol: Co-treat your cells with your PROTAC and a non-toxic concentration of chloroquine (e.g., 10-100 µM).
-
Interpretation: If chloroquine treatment rescues or enhances the degradation activity of your PROTAC, it strongly supports the hypothesis of endosomal/lysosomal entrapment. This is because by neutralizing the acidic compartments, you are preventing the trapping mechanism or degradation of your compound within the lysosome.
-
References
-
Scardone, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968-21977. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. SciSpace. [Link]
-
National Institutes of Health. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central. [Link]
-
Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. ACS Combinatorial Science, 14(7), 399-402. [Link]
-
National Institutes of Health. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PubMed Central. [Link]
-
ACS Publications. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]
-
Prime Chemistry. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. purepeg.com [purepeg.com]
Technical Support Center: Strategies to Enhance the Metabolic Stability of Piperazine Linkers
Welcome to the technical support center for medicinal chemists and drug development professionals. The piperazine moiety is a cornerstone of modern drug design, valued for its favorable physicochemical properties and synthetic tractability.[1] However, its susceptibility to metabolic degradation often presents a significant hurdle, leading to high clearance and poor pharmacokinetic profiles. This guide provides in-depth, actionable strategies and troubleshooting advice to diagnose and resolve metabolic instability associated with piperazine linkers.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Before modifying a molecule, it's crucial to understand the underlying mechanisms of its breakdown. This section addresses the most common questions regarding piperazine metabolism.
Q1: My piperazine-containing compound shows high clearance in human liver microsomes (HLM). What are the likely metabolic pathways responsible?
A1: High clearance of piperazine-containing compounds is most frequently attributed to two primary Phase I metabolic pathways catalyzed by cytochrome P450 (CYP) enzymes[2][3]:
-
N-dealkylation: This is often the principal route of metabolism.[4][5] CYP enzymes, particularly CYP3A4 and CYP2D6, hydroxylate the carbon atom adjacent (alpha) to one of the piperazine nitrogens.[4][6][7] This creates an unstable carbinolamine intermediate that spontaneously cleaves, resulting in the removal of the N-substituent and formation of a secondary amine.[4]
-
Piperazine Ring Oxidation: The piperazine ring itself can be a target for oxidation. This can include hydroxylation at one of the ring carbons, leading to subsequent conjugation, or N-oxidation of a piperazine nitrogen.[3] In some cases, more complex ring cleavage or contraction events can occur.[3][8]
Q2: Which specific CYP450 isoenzymes are most commonly involved in piperazine metabolism?
A2: While multiple CYPs can be involved, CYP3A4 is overwhelmingly the major enzyme responsible for the metabolism of piperazine-containing drugs.[7][9][10] CYP2D6 is also frequently implicated, particularly in the metabolism of arylpiperazines.[6][7] The involvement of other isoforms like CYP1A2, CYP2C9, and CYP2C19 has also been reported but is generally less common.[6]
Q3: What is a "metabolic soft spot" and how do I confirm the piperazine linker is one?
A3: A "metabolic soft spot" is a specific site on a molecule that is particularly vulnerable to enzymatic degradation.[11] To confirm the piperazine linker is the liability, you must perform a metabolite identification ("MetID") study. This involves incubating your compound with a relevant metabolic system (e.g., human liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). By identifying metabolites that show N-dealkylation or modification of the piperazine ring, you can definitively pinpoint the linker as the site of instability.[12]
Part 2: Troubleshooting Guide - A Workflow for Enhancing Stability
You've confirmed your piperazine linker is metabolically unstable. This section provides a logical workflow to guide your medicinal chemistry efforts.
Issue: Rapid N-dealkylation is the primary metabolic route.
-
Strategy 1: Introduce Steric Hindrance.
-
Causality: The active sites of CYP enzymes are sterically constrained. Placing a bulky group on the carbon alpha to the piperazine nitrogen can physically block the enzyme's access to the C-H bond targeted for oxidation.
-
Action: Introduce small alkyl groups (e.g., methyl, ethyl) on the alpha-carbon. While effective, this introduces a chiral center which must be considered.
-
-
Strategy 2: Reduce the Basicity (pKa) of the Nitrogen.
-
Causality: The initial step of CYP-mediated oxidation involves hydrogen atom abstraction or single-electron transfer. A less basic (more electron-poor) nitrogen is less likely to engage in this process.
-
Action: Introduce an electron-withdrawing group near the piperazine nitrogen. A common and highly effective strategy is fluorination on the alpha- or beta-carbon.[13][14] This can significantly lower the pKa of the distal nitrogen.[14] Alternatively, embedding the piperazine nitrogen in an amide bond can also prevent N-dealkylation by delocalizing the lone pair.[15]
-
-
Strategy 3: Site-Specific Deuteration.
-
Causality: This strategy leverages the kinetic isotope effect (KIE).[16] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[16] Since C-H bond cleavage is often the rate-limiting step in metabolism, replacing the vulnerable hydrogens on the alpha-carbon with deuterium can significantly slow down the rate of N-dealkylation.[11][16]
-
Action: Synthesize the compound using deuterated building blocks to place deuterium atoms on the alpha-carbons of the N-alkyl substituent. This is a subtle modification that is less likely to impact target binding affinity compared to adding steric bulk.[11]
-
Issue: Piperazine ring oxidation or cleavage is observed.
-
Strategy 1: Ring Substitution.
-
Causality: Placing substituents directly on the piperazine ring can block sites of oxidation and may alter the ring conformation, making it a poorer substrate for metabolizing enzymes.
-
Action: While synthetically challenging, direct C-H functionalization of the piperazine ring is an emerging strategy.[17] Introducing small, metabolically stable groups can be effective.
-
-
Strategy 2: Bioisosteric Replacement.
-
Causality: If the piperazine ring itself is intrinsically liable and simple modifications are ineffective, replacing it entirely with a different chemical scaffold that preserves the geometry and key pharmacophoric interactions is a powerful strategy.
-
Action: Replace the piperazine with a bioisostere. The choice depends on the specific vectors and properties required.
-
| Bioisostere Example | Key Features & Rationale |
| Constrained Diamines (e.g., spiro[3.3]heptane diamine) | Reduces conformational flexibility, potentially shielding metabolic soft spots and improving binding affinity. Can beneficially alter pKa and lipophilicity.[18] |
| Homopiperazine (1,4-diazepane) | The seven-membered ring alters the vector angles of the nitrogen substituents, which can disrupt recognition by metabolic enzymes while maintaining basicity. |
| Substituted Azetidines/Pyrrolidines | Can serve as replacements for one "half" of the piperazine, offering different spatial arrangements and metabolic profiles.[19] |
Part 3: Key Experimental Protocols & Data Interpretation
Trustworthy decisions require robust data. The following protocol outlines a standard method for assessing and comparing the metabolic stability of your parent compound and its modified analogs.
Protocol 1: Comparative In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine and compare the intrinsic clearance (CLint) and half-life (t½) of a parent compound and its stabilized analogs.[20][21]
Materials:
-
Parent compound and synthesized analogs (10 mM stocks in DMSO).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Ice-cold acetonitrile with an appropriate internal standard (for quenching).
-
Control compounds: Verapamil (high clearance), Propranolol (moderate clearance).
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix by diluting HLM in phosphate buffer to a final concentration of 0.5 mg/mL. Pre-warm the mix at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the test compound (final concentration 1 µM) to the pre-warmed HLM master mix. Immediately add the NADPH regenerating system to initiate the metabolic process.[22]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a 2-3x volume of ice-cold acetonitrile containing the internal standard. This stops the reaction and precipitates the microsomal proteins.[22]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes to pellet the proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
Data Interpretation:
Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated as (k / [HLM protein concentration]) * 1000.
Example Data Table:
| Compound | Modification | t½ (min) | CLint (µL/min/mg) | Interpretation |
| Parent-Cmpd | None | 8 | 86.6 | High clearance, metabolically unstable. |
| Analog-1 | α-Fluorination | 45 | 15.4 | Significant improvement in stability.[23][24] |
| Analog-2 | α,α-Deuteration | 25 | 27.7 | Moderate improvement in stability.[16][25] |
| Analog-3 | Spiro-diamine bioisostere | >120 | <5.8 | Excellent stability, low clearance.[26] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4839, Piperazine. Available at: [Link]
-
Goracci, L., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Available at: [Link]
-
Berno, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Kopec, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]
-
Wikipedia (n.d.). Lurasidone. Available at: [Link]
-
Miller, R. L., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]
-
Jasper, C., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. Available at: [Link]
-
BioIVT (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]
-
Al-Hadiya, B. H. (2020). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Available at: [Link]
-
Dalvie, D. (2009). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. Available at: [Link]
-
Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Available at: [Link]
-
Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]
-
Scott, P. J. H., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
-
Wang, Y., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]
-
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]
-
Driscoll, J. P., et al. (2014). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. Available at: [Link]
-
Cambridge MedChem Consulting (n.d.). Basic Bioisosteres. Available at: [Link]
-
Shaffer, C. L. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
University of Saskatchewan (1983). SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES. Available at: [Link]
-
Mohutsky, M. A., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. Available at: [Link]
-
Guengerich, F. P., et al. (1991). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society. Available at: [Link]
-
Al-Ibrezem, O., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. Available at: [Link]
-
Lindeke, B., & Cho, A. K. (1982). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. Journal of Medicinal Chemistry. Available at: [Link]
-
Shaffer, C. L. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
-
BioIVT (n.d.). Metabolic Stability Assay Services. Available at: [Link]
-
Wang, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. Available at: [Link]
-
Müller, K., et al. (2007). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Petersen, A. B., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. Available at: [Link]
-
Patsnap (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]
-
A.D.A.M. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lurasidone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 18. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. enamine.net [enamine.net]
Validation & Comparative
Introduction: The Analytical Imperative for Synthetic Intermediates
An In-Depth Comparative Guide to the Analytical Characterization of 1-Boc-4-(5-aminopentyl)piperazine
In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. Molecules such as this compound represent a versatile class of bifunctional building blocks, combining a protected piperazine moiety with a primary amine terminus on an alkyl linker. This architecture makes them invaluable for constructing more complex pharmaceutical agents, from PROTACs to targeted covalent inhibitors. However, their utility is entirely dependent on a robust and unambiguous analytical characterization. The presence of impurities, regioisomeric side-products, or incomplete synthetic transformations can have cascading negative effects on downstream applications.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the primary analytical technique for structural elucidation—¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected spectral features of this compound, explaining the causality behind signal assignments. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from orthogonal methods, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to present an integrated workflow for complete analytical validation.
Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is the definitive, non-destructive technique for the structural analysis of organic molecules. It provides exquisitely detailed information on the chemical environment, connectivity, and relative number of protons in a molecule, making it the first and most crucial step in characterization.
Anticipated ¹H NMR Spectrum of this compound
While an experimental spectrum is the gold standard, a predicted spectrum based on established chemical shift principles and data from analogous structures provides a powerful framework for analysis. The structure of this compound presents several distinct proton environments, each expected to yield a characteristic signal. The analysis below is based on a standard 400 MHz spectrometer using a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.
Structure and Proton Labeling:
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Causality |
| (a) | -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. This is the characteristic signature of the Boc protecting group.[1] |
| (b) | Boc-N₁-(CH ₂)₂ | ~3.40 | Triplet (t) or Broad Singlet | 4H | These protons are adjacent to the electron-withdrawing carbamate nitrogen, shifting them downfield. They often appear as a broad singlet or a triplet due to chair-chair interconversion of the piperazine ring.[2][3] |
| (c) | -N₄-(CH ₂)₂ | ~2.40 | Triplet (t) or Broad Singlet | 4H | These protons are adjacent to the alkylated piperazine nitrogen (N₄), placing them at a more upfield position compared to the Boc-substituted side.[4][5] |
| (d) | -N₄-CH ₂- | ~2.35 | Triplet (t) | 2H | Protons alpha to the piperazine nitrogen (N₄) and adjacent to a methylene group. Expected to be a triplet due to coupling with protons (e). |
| (e, f, g) | -(CH ₂)₃- | ~1.30 - 1.60 | Multiplet (m) | 6H | The central methylene groups of the pentyl chain are shielded and overlap, creating a complex multiplet. |
| (h) | -CH ₂-NH₂ | ~2.68 | Triplet (t) | 2H | Protons alpha to the terminal primary amine are deshielded relative to the other chain protons, resulting in a downfield shift. Coupling with protons (g) produces a triplet. |
| (i) | -NH ₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
The "Why" Behind the Experimental Protocol: A Self-Validating System
A robust NMR protocol is designed to eliminate ambiguity and ensure reproducibility. The choices made during sample preparation and acquisition are critical for obtaining high-quality, interpretable data.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Mass Measurement: Accurately weigh approximately 5-10 mg of this compound. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing solubility issues.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it. Causality: Deuterated solvents are used to avoid large, interfering solvent proton signals. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the visibility of exchangeable protons like those of the -NH₂ group. TMS provides a universal reference point for the chemical shift scale.[2]
-
Homogenization: Vortex the tube until the sample is fully dissolved to ensure a homogeneous solution, which is critical for sharp, well-resolved NMR signals.
-
-
Data Acquisition (400 MHz Spectrometer):
-
Instrument Tuning & Shimming: Tune the probe to the ¹H frequency and perform an automated shimming routine. Causality: Tuning matches the probe's electronics to the sample, maximizing sensitivity. Shimming corrects for magnetic field inhomogeneities across the sample volume, which is essential for achieving high resolution and sharp lineshapes.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle (less than 90 degrees) allows for a shorter relaxation delay between scans, increasing the speed of data acquisition without saturating the signals.
-
Acquisition Time: 2-4 seconds. Causality: This ensures sufficient time to record the free induction decay (FID) for good digital resolution.
-
Relaxation Delay (d1): 1-2 seconds. Causality: This delay allows protons to return to their equilibrium state before the next pulse, ensuring that signal integrations are quantitative.
-
Number of Scans: 8-16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weak signals more apparent.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative ratios of protons.
-
Part 2: A Comparative Guide to Orthogonal Analytical Techniques
While ¹H NMR is unparalleled for structural elucidation, it does not provide a complete picture. A multi-technique, or orthogonal, approach is the cornerstone of modern analytical chemistry, providing a self-validating system where the weaknesses of one method are compensated by the strengths of another.
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the complete characterization of a synthesized batch of this compound.
Caption: Integrated workflow for synthesis and analytical validation.
Table 2: Comparison of Orthogonal Analytical Techniques
| Technique | Primary Information Provided | Sample Requirement | Destructive? | Key Advantage for this Molecule |
| ¹H NMR | Proton environment, connectivity (J-coupling), and stoichiometry. | 5-10 mg | No | Unambiguous confirmation of all structural components in one experiment. |
| ¹³C NMR | Carbon skeleton, number of unique carbon environments. | 10-20 mg | No | Confirms the presence of all 14 unique carbons in the molecule. |
| ESI-MS | Molecular weight, elemental formula (with HRMS). | < 1 mg | Yes | Provides definitive confirmation of the molecular mass (285.45 g/mol ). |
| RP-HPLC | Purity assessment, quantification of impurities. | < 1 mg | Yes | Quantifies the purity of the compound and separates it from starting materials or side-products. |
Deep Dive into Complementary Techniques
¹³C NMR spectroscopy provides a direct count of the number of chemically non-equivalent carbon atoms. For this compound, 14 distinct signals are expected. It serves as a crucial secondary check on the structure confirmed by ¹H NMR.
-
Expected Signals:
-
Boc Group: Carbonyl (~155 ppm), Quaternary C (~80 ppm), Methyls (~28 ppm).
-
Piperazine Ring: Carbons adjacent to Boc-N (~44 ppm), Carbons adjacent to alkyl-N (~53 ppm).
-
Pentyl Chain: A series of signals in the alkyl region (~24-58 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to verify the molecular weight of the compound. The molecule is expected to ionize readily in positive ion mode to form the [M+H]⁺ ion.
-
Expected Ion: For a molecular formula of C₁₅H₃₁N₃O₂, the monoisotopic mass is 285.2467. ESI-MS should show a prominent peak at m/z 285.25 .
-
Fragmentation: While the Boc group can be labile in some MS techniques, ESI is soft enough to often preserve the molecular ion.[6] Common fragmentation could involve the loss of the Boc group (-100 Da) or cleavage within the alkyl chain.[7]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of a compound. A reversed-phase method is typically employed for molecules of this polarity.
-
Why it's critical: ¹H NMR may not detect small amounts (<1-2%) of impurities if their signals are hidden under other peaks. HPLC provides chromatographic separation, allowing for the detection and quantification of these impurities.
-
Boc Group Stability: The Boc group is generally stable to the mildly acidic conditions (e.g., 0.1% TFA or formic acid) used in reversed-phase HPLC eluents, especially during the short residence time on the column.[8]
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 210-220 nm (for detecting the carbamate chromophore).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Analysis: Inject a ~1 mg/mL solution of the compound. The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.
Conclusion: An Integrated Approach to Analytical Certainty
The comprehensive characterization of this compound is not achieved by a single "magic bullet" technique. Instead, it relies on an integrated, orthogonal workflow. ¹H NMR serves as the foundational experiment, providing a detailed structural blueprint. This blueprint is then validated by ¹³C NMR, which confirms the carbon skeleton, and ESI-MS, which provides an exact molecular weight. Finally, HPLC delivers the indispensable verdict on purity. By synthesizing the data from these complementary techniques, researchers and drug development professionals can proceed with confidence, knowing that the identity, structure, and purity of this critical building block are unequivocally confirmed.
References
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Available from: [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. RSC Adv., 2013, 3, 18691-18697. Available from: [Link]
-
Speranza Chemical. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
SpectraBase. 1-Boc-piperazine. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
University of Wisconsin. Spin-Spin Splitting: J-Coupling. Available from: [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. Available from: [Link]
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]
-
University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]
-
Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]
-
Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]
-
Harvard University. Lecture 3: Coupling Constants. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules 2020, 25(22), 5489. Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]
-
YouTube. NMR 5: Coupling Constants. Available from: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available from: [Link]
-
Thermo Scientific Alfa Aesar. 1-Boc-4-(4-aminophenyl)piperazine, 97% 1 g. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Alkyl vs. PEG Linkers for PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein (Protein of Interest, POI) and E3 ligase ligands, plays a pivotal role in the efficacy and druggability of these heterobifunctional molecules.[1] It is far more than a passive spacer; its length, composition, and flexibility actively contribute to the PROTAC's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[2]
This guide provides an objective, data-driven comparison of two of the most common linker motifs: alkyl chains and polyethylene glycol (PEG). Understanding the distinct physicochemical properties each imparts is crucial for optimizing PROTAC performance and navigating the complex landscape of targeted protein degradation.
The Central Role of the Linker in PROTAC MoA
A PROTAC's mechanism of action hinges on its ability to form a productive ternary complex (POI-PROTAC-E3 Ligase).[2] This induced proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3] The linker orchestrates this interaction. Its characteristics dictate the relative orientation and proximity of the POI and E3 ligase, directly impacting the stability of the ternary complex and, consequently, the efficiency of protein degradation.[2][4]
The following tables summarize experimental data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target, showcasing how linker choice impacts key performance metrics.
Table 1: Comparison of Physicochemical Properties
| PROTAC Linker Type | Composition | Solubility (µM) | Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | Key Takeaway |
|---|---|---|---|---|
| Alkyl-C5 | 5-carbon alkyl chain | Low (~5 µM) | High (~10) | Good permeability but hampered by very low solubility. [] |
| Alkyl-C8 | 8-carbon alkyl chain | Very Low (<1 µM) | Moderate (~5) | Increased lipophilicity hurts both solubility and permeability (potential efflux). [1] |
| PEG3 | 3 PEG units | Moderate (~50 µM) | Low (~2) | Improved solubility but insufficient permeability for high efficacy. [1] |
| PEG5 | 5 PEG units | High (>100 µM) | Moderate (~6) | Balances solubility and permeability, often a good starting point. [1]|
Table 2: Comparison of Degradation Efficacy
| PROTAC Linker Type | Target/E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex Cooperativity (α) | Key Takeaway |
|---|---|---|---|---|---|
| Alkyl-C5 | BRD4 / VHL | 150 | ~70% | 1.5 | Moderate degradation, likely limited by poor solubility in cell media. |
| Alkyl-C8 | BRD4 / VHL | >1000 | <20% | 0.8 | Ineffective; linker is likely too long and hydrophobic, preventing productive complex formation. |
| PEG3 | BRD4 / VHL | 85 | ~85% | 2.5 | Good degradation, but higher concentrations needed compared to optimal linker. |
| PEG5 | BRD4 / VHL | 15 | >95% | 5.0 | Optimal performance; linker length and composition facilitate highly stable and productive ternary complex. [1]|
Note: Data is representative and compiled from multiple sources for illustrative purposes. [1][6]Actual values are highly context-dependent.
Experimental Validation: Protocols for Assessing Efficacy
A systematic, multi-faceted approach is required to characterize the efficacy of a novel PROTAC. [7]The choice of linker must be validated through robust biophysical and cellular assays.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels and determine DC₅₀ and Dₘₐₓ values. [3] Causality: We perform this assay to quantify the direct functional outcome of the PROTAC's action in a cellular context. A dose-response curve is critical to distinguish potent, specific degradation from non-specific toxicity and to identify the "hook effect," where efficacy decreases at very high concentrations. [8] Step-by-Step Methodology:
-
Cell Seeding: Plate the chosen cell line (e.g., HEK293T, or a cancer cell line endogenously expressing the POI) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds (e.g., from 1 nM to 10,000 nM) in fresh cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit to ensure equal loading.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to verify equal loading.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 2: Principles of Ternary Complex Formation Assays
While Western Blotting shows the final outcome, it doesn't explain why a PROTAC is effective or not. Biophysical assays that measure ternary complex formation provide this mechanistic insight. [9][10]The stability and cooperativity of this complex are often correlated with degradation efficacy. [10] Common Techniques:
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time. [10]Typically, the E3 ligase is immobilized on a sensor chip. The PROTAC is then injected, followed by the POI. An increase in signal upon POI injection indicates ternary complex formation. This allows for the calculation of the cooperativity factor (α), which quantifies how much the binding of one protein enhances the binding of the other. [10]* NanoBRET™ (Bioluminescence Resonance Energy Transfer): This is a live-cell assay that can monitor ternary complex formation in a more physiologically relevant environment. [6][11]The POI is tagged with a NanoLuc® luciferase, and the E3 ligase is tagged with a fluorescent HaloTag®. Upon PROTAC-induced complex formation, the tags are brought into proximity, allowing for energy transfer and a detectable signal.
Conclusion: A Tale of Two Linkers
The choice between alkyl and PEG linkers in PROTAC design is not a one-size-fits-all decision. [1]It is a strategic choice based on the inherent properties of the warhead and E3 ligase ligand.
-
PEG linkers offer distinct advantages in improving the solubility of PROTACs, which are often large and lipophilic. Their ability to adopt favorable conformations can also aid cell permeability. [1]* Alkyl chains , while simpler and often more metabolically stable, can provide superior cell permeability but at the cost of aqueous solubility. [1][] Ultimately, the optimal linker is highly dependent on the specific biological context. The experimental data underscores the necessity of empirical testing and iterative linker optimization. A systematic approach, employing robust biophysical and cellular protocols, is the most reliable path to identifying a PROTAC with the ideal balance of physicochemical properties and potent, selective protein degradation.
References
-
Gao, H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
-
Scott, J. D., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Protein Science. [Link]
-
Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. [Link]
-
Promega Corporation. (n.d.). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312. [Link]
-
Shi, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-21. [Link]
-
Domainex. (n.d.). Ternary Complex Formation Assays. [Link]
-
Weerakoon, H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]
-
National Institutes of Health (NIH). (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. [Link]
-
Semantic Scholar. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Shi, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. [Link]
-
Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-10. [Link]
-
Scott, D. E., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. [Link]
-
bioRxiv. (2025). Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. [Link]
-
National Institutes of Health (NIH). (n.d.). Proteolysis-targeting chimeras with reduced off-targets. [Link]
-
Semantic Scholar. (n.d.). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. [Link]
-
National Institutes of Health (NIH). (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. [Link]
-
The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. (2023). Molecules, 28(13), 5183. [Link]
-
National Institutes of Health (NIH). (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]
-
National Institutes of Health (NIH). (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 1-Boc-4-(5-aminopentyl)piperazine Synthesis
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the robust validation of 1-Boc-4-(5-aminopentyl)piperazine synthesis using electrospray ionization mass spectrometry (ESI-MS). We will delve into the causality behind experimental choices, present a self-validating protocol, and compare mass spectrometry with orthogonal analytical techniques to provide a complete validation strategy.
Introduction: The Imperative for Rigorous Synthesis Validation
In pharmaceutical research and development, the structural integrity of synthetic intermediates is paramount. This compound is a valuable building block, incorporating a protected piperazine moiety and a primary amine, making it a versatile scaffold for constructing complex lead compounds.[1][2] Its successful synthesis is a critical first step, but without unequivocal validation, downstream efforts can be compromised.
Mass spectrometry (MS) serves as a rapid, highly sensitive, and specific tool for confirming the identity and purity of a target molecule.[3] Unlike bulk analysis techniques, MS provides direct evidence of the molecular weight, which is the most fundamental proof of a successful synthesis. This guide will focus on Electrospray Ionization (ESI), a soft ionization technique ideal for the analysis of polar, non-volatile molecules like our target compound.
The Validation Workflow: A Holistic View
Successful validation is not a single experiment but a logical progression of steps. The workflow ensures that the synthesized product is correctly identified and that the data is reliable and interpretable.
Caption: A typical workflow for the synthesis and validation of a chemical intermediate.
Primary Validation: Electrospray Ionization Mass Spectrometry (ESI-MS)
The "Why": Rationale for ESI-MS
Electrospray ionization is the method of choice for this molecule for several key reasons:
-
Analyte Compatibility: this compound contains multiple basic nitrogen atoms (two in the piperazine ring and one in the primary amine). These sites are readily protonated in the acidic mobile phase used for ESI, forming a stable positive ion, [M+H]⁺. This inherent chemical property leads to high ionization efficiency and excellent sensitivity in positive ion mode.[4]
-
Soft Ionization: ESI is a "soft" technique, meaning it imparts minimal excess energy to the analyte during ionization. This preserves the intact molecule, ensuring the molecular ion peak is prominent and accurately reflects the molecular weight of the synthesized compound.
-
Structural Elucidation via MS/MS: By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can generate characteristic fragment ions. This fragmentation pattern acts as a structural fingerprint, confirming the connectivity of the molecule, including the presence of the Boc protecting group and the piperazine core.[5][6][7]
Experimental Protocol: A Self-Validating System
This protocol is designed to provide clear, unambiguous results for structural confirmation.
Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QQQ) mass spectrometer equipped with an ESI source is recommended.
Sample Preparation:
-
Stock Solution: Accurately weigh ~1 mg of the purified synthesis product and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:1000 with the mobile phase (e.g., to 1 µg/mL). Sonication for 5-10 minutes can ensure complete dissolution.[4]
-
Filtration: Filter the working solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial to remove any particulates.[4]
Mass Spectrometry Parameters: The following table outlines typical starting parameters for ESI-MS analysis. These should be optimized for the specific instrument being used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The molecule contains multiple basic nitrogens, which are easily protonated. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray plume for efficient ion generation.[4] |
| Cone/Nozzle Voltage | 20 - 40 V | A low voltage prevents in-source fragmentation, preserving the molecular ion.[8] |
| Source Temperature | 80 - 120 °C | Aids in desolvation without causing thermal degradation of the analyte.[8] |
| Nebulizing Gas (N₂) Flow | Instrument Dependent | Assists in droplet formation and solvent evaporation. |
| Drying Gas (N₂) Flow | Instrument Dependent | Facilitates the final desolvation of ions before they enter the mass analyzer.[4] |
| Scan Range (Full Scan) | 50 - 500 m/z | Covers the expected molecular ion and its key fragments. |
| Collision Gas (MS/MS) | Argon | An inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (MS/MS) | 10 - 30 eV (Ramped) | A range of energies ensures the generation of both low-energy (loss of Boc) and high-energy (ring cleavage) fragments. |
Expected Data & Interpretation
The molecular formula for this compound is C₁₄H₂₉N₃O₂. Its monoisotopic mass is 271.2259 g/mol .
Full Scan MS: The primary goal is to identify the protonated molecular ion, [M+H]⁺.
-
Expected [M+H]⁺: m/z 272.2332
Tandem MS (MS/MS): Fragmentation of the precursor ion at m/z 272.23 will provide structural confirmation. The key fragmentation pathways involve the labile Boc group and the piperazine ring.[3][7][9][10]
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.
Summary of Expected Ions:
| m/z (Calculated) | Proposed Fragment | Origin |
| 272.23 | [C₁₄H₃₀N₃O₂]⁺ | [M+H]⁺ (Parent Ion) |
| 216.18 | [C₁₀H₂₂N₃O]⁺ | Loss of isobutene (C₄H₈) from the Boc group via McLafferty rearrangement.[10][11][12] |
| 172.17 | [C₉H₂₂N₃]⁺ | Loss of the entire Boc group as C₅H₈O₂. Confirms the deprotected piperazine amine. |
| 99.10 | [C₅H₁₁N₂]⁺ | Characteristic fragment from the cleavage of the substituted piperazine ring.[3][9] |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation, a hallmark of a Boc-protected compound.[3] |
The presence of the ion at m/z 272.23 confirms the correct molecular weight. The subsequent observation of the loss of 56 and 100 Da, along with the tell-tale m/z 57 ion, provides unequivocal evidence of a successfully installed Boc protecting group.[3][13] Further fragmentation to ions like m/z 99 confirms the integrity of the piperazine-pentylamine backbone.
Comparative Guide: MS vs. Orthogonal Validation Methods
While MS is powerful, a comprehensive validation strategy relies on orthogonal methods that provide complementary information. The two most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Information | Molecular Weight & Fragmentation | Atom Connectivity (¹H, ¹³C) & 3D Structure | Purity & Quantification |
| Key Strengths | • Extremely high sensitivity (pg-fg)• High specificity for MW• Fast analysis time | • Unambiguous structure elucidation• Gold standard for isomer differentiation | • Excellent for purity assessment (% area)• Robust and reproducible for quantification• Widely available[14][15] |
| Limitations | • Cannot distinguish between isomers• Quantification requires stable isotope standards | • Low sensitivity (mg scale)• Longer analysis time• Complex spectra can be difficult to interpret | • Requires a chromophore for UV detection (Boc group absorbs weakly)• Co-eluting impurities can be missed• Does not provide structural information |
| Role in Validation | Confirms Identity: "Does the sample contain the molecule with the correct mass?" | Confirms Structure: "Is the molecule assembled correctly?" | Confirms Purity: "How much of the target molecule is in the sample relative to impurities?" |
Expert Insight: A truly trustworthy validation rests on the synergy of these techniques. MS rapidly confirms that you have synthesized a compound of the correct mass. NMR then provides the definitive proof that the atoms are arranged in the correct structure, distinguishing it from any potential isomers. Finally, HPLC-UV or HPLC-MS provides a quantitative measure of purity, which is critical for subsequent use in drug synthesis.[15][16][17]
Conclusion
The validation of this compound synthesis is most effectively and efficiently achieved using ESI-MS and MS/MS. This technique provides direct, unambiguous evidence of the molecular weight and key structural motifs, such as the Boc protecting group and the core piperazine structure. The protocol outlined in this guide offers a self-validating system by correlating the observed fragmentation pattern with the expected chemical structure. For the highest level of scientific rigor required in drug development, mass spectrometry should be used in concert with orthogonal methods like NMR and HPLC to build a complete analytical profile, ensuring both the identity and purity of this critical synthetic intermediate.
References
-
Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Springerplus. [Link]
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Singh, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies. ResearchGate. [Link]
-
Siodmiak, J., et al. (2015). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]
-
Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH National Center for Biotechnology Information. [Link]
-
Perreault, H., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]
-
Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
-
An, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Stadlbauer, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. NIH National Center for Biotechnology Information. [Link]
-
An integrated flow and microwave approach to a broad spectrum kinase inhibitor. The Royal Society of Chemistry. [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. [Link]
Sources
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming PROTAC® Structure: An Orthogonal Approach
For researchers, scientists, and drug development professionals pioneering novel therapeutics in targeted protein degradation, the unambiguous confirmation of a Proteolysis-Targeting Chimera (PROTAC) structure is a foundational requirement for success. The unique tripartite nature of these heterobifunctional molecules—comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible linker—presents distinct analytical challenges not encountered with traditional small molecules.[1][2][3]
This guide provides an in-depth comparison of the essential analytical methods for PROTAC structural validation. Moving beyond a simple listing of techniques, it details the causality behind experimental choices and demonstrates how a multi-faceted, orthogonal approach creates a self-validating system, ensuring the highest degree of confidence in your synthesized molecule.
The Analytical Imperative for PROTACs
A PROTAC's function is intimately tied to its three-dimensional structure. The linker, far from being a passive tether, critically influences the molecule's properties and its ability to facilitate a productive ternary complex between the target protein and the E3 ligase.[3] An error in connectivity, an unexpected isomer, or the presence of impurities can lead to misinterpretation of biological data, wasted resources, and failed campaigns. Therefore, a rigorous, multi-technique validation workflow is not merely best practice; it is essential.
Here, we dissect the roles of the three cornerstone techniques in PROTAC characterization: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Analytical Workflow: A Self-Validating System
A robust analytical workflow for PROTAC confirmation is sequential and orthogonal, with each step providing a layer of evidence that complements and validates the others. The process logically flows from a rapid assessment of reaction success and purity to a definitive, atom-by-atom confirmation of the molecular structure.
Caption: Logical workflow for PROTAC structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity
Before investing time in complex structural analysis, it is crucial to determine if you have a single compound. HPLC, particularly reversed-phase HPLC (RP-HPLC), is the workhorse for assessing the purity of the final PROTAC.[4]
Expertise & Experience: The goal is to obtain a sharp, symmetrical peak for your PROTAC, well-resolved from any starting materials or byproducts. A flexible linker, such as a polyethylene glycol (PEG) chain, can sometimes lead to peak broadening.[5] Optimization of the mobile phase gradient and temperature is key to achieving good peak shape. Coupling HPLC with a Photodiode Array (PDA) detector is highly recommended as it can assess peak purity by comparing UV spectra across a single peak.
Protocol: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., DMSO, Acetonitrile) to a concentration of ~1 mg/mL.
-
Instrumentation: Use an analytical HPLC or UPLC system with a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile (ACN) with 0.1% FA or 0.1% TFA.
-
-
Gradient: Run a linear gradient appropriate for the PROTAC's polarity, for example, from 5% to 95% Solvent B over 10-15 minutes.[6]
-
Detection: Monitor at appropriate wavelengths (e.g., 254 nm and 280 nm) using a UV detector.[7]
-
Analysis: Integrate the peak area. The acceptance criterion for a compound intended for biological assays is typically ≥95% purity.[7]
Trustworthiness: A purity of >95% by HPLC-UV, confirmed at multiple wavelengths, provides high confidence that subsequent spectroscopic data will represent the compound of interest and not a mixture of impurities.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry is indispensable for confirming that the synthesized molecule has the correct molecular weight and, by extension, the correct elemental formula.[8] For PROTACs, High-Resolution Mass Spectrometry (HRMS) is non-negotiable.
Expertise & Experience: Standard low-resolution MS can confirm the integer mass, but HRMS (e.g., on a TOF or Orbitrap instrument) provides a mass measurement with high accuracy (typically < 5 ppm).[7] This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.[9] Electrospray ionization (ESI) is the most common and effective ionization technique for these large, polar molecules.[5]
Protocol: HRMS Analysis
-
Sample Preparation: Dilute the PROTAC sample in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 1-10 µg/mL.[5]
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
Acquisition: Acquire data in positive ion mode, as PROTACs readily form protonated species (e.g., [M+H]⁺, [M+2H]²⁺).
-
Analysis: Compare the experimentally measured accurate mass to the theoretically calculated mass for the expected chemical formula. The mass error should be less than 5 ppm.
Trustworthiness: While HRMS provides a highly confident confirmation of the elemental formula, it cannot distinguish between structural isomers. This is why it must be paired with NMR. Tandem MS (MS/MS) can provide further structural clues by fragmenting the molecule and observing the masses of the constituent parts (warhead, linker, E3 ligand), but it does not provide the definitive connectivity that NMR does.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the only technique that provides an unambiguous, atom-by-atom map of the entire molecule, confirming the precise covalent connectivity of the warhead, linker, and E3 ligase ligand.[10][] For a molecule as complex as a PROTAC, a suite of 1D and 2D NMR experiments is required.
Expertise & Experience: The analytical power of NMR lies in using a combination of experiments to build a complete picture. One-dimensional (¹H and ¹³C) spectra confirm the presence of expected chemical environments, while two-dimensional experiments reveal how they are connected.
-
¹H NMR: Provides the initial overview. Check for the disappearance of starting material signals and the appearance of new signals in the expected regions. Integration of peaks should match the number of protons in the proposed structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12] It is used to trace out the spin systems within each component of the PROTAC.
-
HSQC (Heteronuclear Single Quantum Coherence): This crucial experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[13][14] It allows for the confident assignment of carbon signals based on their attached, and more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the final PROTAC structure. It shows correlations between protons and carbons that are 2-3 bonds away.[15] It is the HMBC experiment that provides the definitive evidence for the covalent linkages between the warhead, linker, and E3 ligase ligand. For example, seeing a correlation from a linker proton to a warhead carbon is unequivocal proof of that connection.
Caption: Using 2D NMR data to assemble the final PROTAC structure.
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the highly pure PROTAC in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Sequentially acquire COSY, HSQC, and HMBC experiments.
-
Data Analysis:
-
Step 1 (Assign Protons): Use the ¹H spectrum and COSY correlations to assign protons within the individual warhead, linker, and E3 ligand fragments.
-
Step 2 (Assign Carbons): Use the HSQC spectrum to assign the carbon attached to each previously assigned proton.
-
Step 3 (Confirm Connectivity): Use the HMBC spectrum to find long-range correlations that bridge the fragments. Look for key correlations, such as from the first methylene protons of the linker to an aromatic carbon on the warhead, and from the last methylene protons of the linker to a carbon on the E3 ligase ligand. These correlations are the definitive proof of structure.
-
Trustworthiness: The combination of these NMR experiments provides a self-validating dataset. The connectivity inferred from COSY should be consistent with the one-bond correlations in HSQC and the long-range correlations in HMBC. When the complete, unambiguous connectivity map from NMR aligns perfectly with the elemental formula from HRMS and the purity data from HPLC, the structural assignment is considered confirmed with the highest degree of scientific rigor.
Comparative Guide to Core Analytical Methods
| Technique | Primary Information Provided | Strengths | Limitations |
| Analytical HPLC/UPLC | Purity, Presence of Isomers | High resolution, quantitative, excellent for routine checks.[4] | Provides no structural information beyond retention time and UV spectrum. |
| HRMS (e.g., ESI-TOF) | Elemental Formula (Accurate Mass) | Extremely high mass accuracy (<5 ppm), high sensitivity.[5][9] | Cannot distinguish between isomers; provides no connectivity information. |
| 1D NMR (¹H, ¹³C) | Chemical Environment, Proton Count | Essential for initial assessment of functional groups and overall structure. | Severe signal overlap in complex molecules like PROTACs makes full assignment impossible. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous Covalent Connectivity | The "gold standard" for structure proof; defines the complete bonding framework.[][12][15] | Lower sensitivity, requires more sample and instrument time than MS. |
Conclusion
Confirming the structure of a novel PROTAC is a multi-step, logic-driven process that relies on the synergy of orthogonal analytical techniques. A quick LC-MS run can signal success or failure of a reaction, HPLC validates the purity of the final compound, HRMS confirms the correct elemental composition, and a full suite of NMR experiments provides the definitive, irrefutable proof of its covalent structure. By systematically applying this workflow, researchers can ensure that their biological and pharmacological data are built upon a foundation of validated chemical matter, accelerating the path toward innovative new medicines.
References
- Vertex AI Search. (n.d.). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC - NIH.
- BenchChem. (2025). A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods.
- ACS Central Science. (2020, July 6). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy.
- National Institutes of Health. (n.d.). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay.
- National Institutes of Health. (n.d.). Structural Insights into PROTAC Complex Formation from Analytical Ultracentrifugation and Hydrodynamic Modeling - PMC.
- BOC Sciences. (n.d.). NMR Spectroscopy for PROTAC Structural Studies.
- PubMed. (2025, August 15). Application of mass spectrometry for the advancement of PROTACs.
- bioRxiv. (2019, November 25). Native mass spectrometry can effectively predict PROTAC efficacy.
- National Institutes of Health. (2024, January 10). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC.
- ACS Central Science. (2020, July 6). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy.
- eLife. (2025, January 31). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation.
- ChemRxiv. (n.d.). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
- ACS Publications. (n.d.). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods | Journal of Chemical Information and Modeling.
- ChemRxiv. (2024, October 23). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of PROTACs Containing a PEG-Based Linker.
- BenchChem. (n.d.). Application Note: High-Purity Purification of PROTACs Synthesized with a Thiolated PEG Linker.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- (n.d.). PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery.
- ScienceOpen. (2023, February 3). Computational strategies for PROTAC drug discovery.
- The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation.
- BOC Sciences. (n.d.). PROTAC Structure & Mechanism Analysis.
- National Institutes of Health. (n.d.). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC.
- Journal of the American Chemical Society. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review - PMC.
- Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
- National Institutes of Health. (2020, January 2). Targeted protein degradation: current and future challenges - PMC.
- (n.d.). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation.
- MtoZ Biolabs. (n.d.). Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis.
- WuXi AppTec DMPK. (2023, July 7). PROTAC Bioanalysis: Challenges and Strategies.
- YouTube. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1.
- Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol.
- National Institutes of Health. (2025, June 25). Methods to accelerate PROTAC drug discovery - PMC.
- YouTube. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 15. youtube.com [youtube.com]
A Senior Application Scientist's Guide to ¹³C NMR Spectral Data of Boc-Protected Piperazine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the piperazine ring is a privileged scaffold. Its unique physicochemical properties make it a cornerstone in the design of a vast array of therapeutic agents. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common and critical step in the synthesis of complex piperazine-based molecules. Unambiguous characterization of these intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the structural elucidation of these compounds.
This guide provides an in-depth comparison of the ¹³C NMR spectral data for a series of Boc-protected piperazine derivatives. It is designed to move beyond a simple cataloging of chemical shifts, offering insights into the underlying principles that govern these spectral features. By understanding the causality behind the observed data, researchers can more confidently interpret their own results and make informed decisions in their synthetic endeavors.
The Foundational Spectrum: 1-Boc-Piperazine
The journey into the ¹³C NMR landscape of Boc-protected piperazines begins with the parent compound, 1-Boc-piperazine. Its spectrum provides the fundamental reference points from which we can analyze more complex derivatives.
The structure of 1-Boc-piperazine, with the IUPAC numbering for the carbon atoms, is illustrated below. This numbering convention will be used throughout this guide for consistency.
Caption: General structure of 1-Boc-piperazine with carbon numbering.
The characteristic ¹³C NMR signals for 1-Boc-piperazine, along with those of unsubstituted piperazine and another common N-protected derivative, N-Cbz-piperazine, are presented in Table 1. This comparison immediately highlights the significant electronic impact of the protecting group on the piperazine ring.
Comparative ¹³C NMR Data of N-Protected Piperazines
A direct comparison of the ¹³C NMR chemical shifts of piperazine and its N-protected analogues reveals the electronic influence of the protecting group on the heterocyclic ring.
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | Protecting Group Carbons (ppm) |
| Piperazine | 45.5 | 45.5 | - |
| 1-Boc-Piperazine | 44.2 | 45.1 | C=O: 154.7, C(CH₃)₃: 79.5, C(CH₃)₃: 28.4 |
| 1-Cbz-Piperazine | 44.5 | 45.0 | C=O: 155.2, CH₂: 67.2, Aromatic: 127.9-136.8 |
| 1-Boc-4-methyl-piperazine | 43.8 | 54.9 | C=O: 154.7, C(CH₃)₃: 79.4, C(CH₃)₃: 28.5, N-CH₃: 46.2 |
| 1-Boc-4-phenyl-piperazine | 44.0 | 49.5 | C=O: 154.8, C(CH₃)₃: 79.8, C(CH₃)₃: 28.4, Aromatic: 116.2-151.4 |
Table 1: ¹³C NMR Chemical Shifts (in CDCl₃) of Piperazine and Selected N-Protected Derivatives.
Analysis of the Data:
-
Piperazine: In its unprotected form, the symmetry of the piperazine molecule results in a single signal for all four carbon atoms at approximately 45.5 ppm.
-
1-Boc-Piperazine: The introduction of the Boc group breaks the symmetry of the ring. The carbons adjacent to the Boc-substituted nitrogen (C2/C6) are shielded and shift upfield to around 44.2 ppm. In contrast, the carbons adjacent to the NH group (C3/C5) are slightly deshielded, appearing at 45.1 ppm. The Boc group itself gives rise to three characteristic signals: the carbonyl carbon (C=O) at a significantly downfield chemical shift of ~154.7 ppm, the quaternary carbon of the tert-butyl group at ~79.5 ppm, and the three equivalent methyl carbons at ~28.4 ppm.[1][2]
-
1-Cbz-Piperazine: Similar to the Boc group, the benzyloxycarbonyl (Cbz) group also breaks the ring's symmetry. The chemical shifts of the piperazine carbons are comparable to the Boc-protected analogue. The Cbz group is identified by its carbonyl signal at ~155.2 ppm, the benzylic methylene carbon at ~67.2 ppm, and the signals corresponding to the aromatic ring.[3]
-
Substituent Effects: The introduction of a substituent at the N4 position further influences the chemical shifts of the piperazine ring carbons. For instance, in 1-Boc-4-methyl-piperazine, the C3/C5 carbons are significantly deshielded to 54.9 ppm due to the electron-donating nature and steric effect of the methyl group. In 1-Boc-4-phenyl-piperazine, the C3/C5 carbons are also deshielded to 49.5 ppm.
Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra
To ensure the acquisition of reliable and reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of Boc-protected piperazine derivatives.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is the most common solvent for routine ¹³C NMR of these compounds due to its excellent solubilizing properties and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble derivatives.
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the Boc-protected piperazine derivative in approximately 0.6-0.7 mL of the deuterated solvent.[4][5]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference (CDCl₃: δ = 77.16 ppm).[6]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7]
2. NMR Instrument Parameters:
-
Spectrometer Frequency: Data should be acquired on a spectrometer with a proton frequency of at least 300 MHz (¹³C frequency of 75 MHz) to ensure adequate signal dispersion.
-
Acquisition Mode: Standard proton-decoupled ¹³C NMR experiments should be performed.
-
Pulse Sequence: A standard single-pulse experiment with a 30-45° pulse angle is typically sufficient.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the quaternary carbons, including the carbonyl and the quaternary carbon of the Boc group.
-
Number of Scans: The number of scans will depend on the sample concentration. For the concentrations recommended above, 128 to 1024 scans are typically required to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
The following diagram illustrates the general workflow for acquiring ¹³C NMR data.
Caption: Experimental workflow for ¹³C NMR analysis.
Interpreting the ¹³C NMR Spectra of Substituted Boc-Piperazine Derivatives
The chemical shifts of the piperazine ring carbons are sensitive to the nature and position of substituents. Understanding these substituent effects is key to the structural elucidation of novel derivatives.
-
Electronic Effects: Electron-withdrawing groups attached to the N4-position will generally cause a downfield shift (deshielding) of the C3/C5 carbons. Conversely, electron-donating groups will cause an upfield shift (shielding).
-
Steric Effects: Bulky substituents on the piperazine ring can lead to conformational changes, which in turn affect the chemical shifts. For instance, steric compression can cause a shielding (upfield shift) of the affected carbon atoms, an observation known as the gamma-gauche effect.
-
Conformational Dynamics: The piperazine ring can exist in chair and boat conformations. In many cases, the rate of interconversion between these conformers is fast on the NMR timescale at room temperature, resulting in averaged signals. However, bulky substituents or low temperatures can slow down this interconversion, leading to the observation of distinct signals for each conformer. The presence of the bulky Boc group can influence the conformational equilibrium of the piperazine ring.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural characterization of Boc-protected piperazine derivatives. A thorough understanding of the characteristic chemical shifts of the Boc group and the influence of substituents on the piperazine ring carbons allows for confident and accurate structure elucidation. By following a standardized experimental protocol, researchers can acquire high-quality, reproducible data. This guide provides a foundational framework for interpreting these spectra, enabling scientists and drug development professionals to accelerate their research and ensure the quality of their synthesized molecules.
References
-
SpectraBase. 1-Boc-piperazine. [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41365-41375. [Link]
-
Yılmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 917-926. [Link]
-
Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3304. [Link]
-
PubChem. Piperazine. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
University College London. Sample Preparation. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]
-
University of Ottawa. How to Prepare Samples for NMR. [Link]
-
Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(11), 925-928. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Pereira, M. M. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Bioactive Natural Products, 1, 1-46. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
-
PubChem. Benzyl piperazine-1-carboxylate. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to E3 Ligase Linkers in BRD4 Degraders: A Comparative Analysis
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The Bromodomain and Extra-Terminal (BET) family protein BRD4 is a prime target for this approach, given its critical role in oncogene transcription.
While the selection of a high-affinity binder for the POI (the "warhead") and an efficient E3 ligase ligand is crucial, the linker connecting them is far from a passive component. The linker's length, composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative analysis of different E3 ligase linker strategies in the context of BRD4 degraders, supported by experimental data and detailed protocols for their evaluation.
The Central Role of the Linker in PROTAC Efficacy
The primary function of the linker is to bridge the POI and the E3 ligase. However, its role extends significantly beyond simple conjugation. The linker is instrumental in orienting the two proteins to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination. A suboptimal linker can lead to steric hindrance, unproductive complex formation, or an inability to form the complex at all, a phenomenon known as the "hook effect". Furthermore, the linker's chemical nature profoundly influences the overall properties of the degrader, including its solubility, cell permeability, and metabolic stability.
Comparative Analysis of Linker Chemistries
The choice of linker chemistry is a critical decision in PROTAC design, with each class offering a unique set of advantages and disadvantages. The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains, often used in combination.[1]
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers, primarily composed of alkyl chains and PEG units, are the most common motifs in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1][2]
-
Alkyl Chains: These provide hydrophobicity, which can aid in cell membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[3] Simple alkyl chains offer significant conformational flexibility, allowing the PROTAC to adopt a conformation suitable for ternary complex formation.[2]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are prized for their ability to increase the hydrophilicity and solubility of PROTACs, which are often large molecules that challenge traditional "rule-of-five" guidelines for drug-likeness.[2][4] This enhanced solubility can improve a PROTAC's suitability for physiological environments. The flexibility of PEG linkers can be crucial for optimizing the orientation of the ternary complex. For instance, the potent BRD4 degrader ARV-825 utilizes a PEG linker, whose conformational flexibility is thought to be key to its success in promoting the BRD4-CRBN interaction.[2] However, PEG linkers can be more susceptible to oxidative metabolism in vivo compared to their alkyl counterparts.[2]
Causality Behind the Choice: A researcher might start with a flexible PEG or alkyl linker library to rapidly screen for an optimal length. If a lead compound suffers from poor solubility, incorporating more PEG units is a logical next step. Conversely, if metabolic instability is an issue, switching to a more robust alkyl chain might be beneficial.
Rigid and Constrained Linkers
To overcome the potential drawbacks of flexible linkers, such as entropic penalties upon binding and susceptibility to metabolism, researchers have explored more rigid designs.[3]
-
Cyclic and Aromatic Structures: Incorporating structures like piperazine, piperidine, or phenyl rings reduces the number of rotatable bonds, constraining the PROTAC into a more defined conformation.[2][3] This pre-organization can reduce the entropic cost of ternary complex formation, potentially leading to higher potency.[5] For example, introducing a phenyl group into a linker was shown to create an additional T-shaped stacking interaction that increased a PROTAC's potency.[2] However, a rigid linker that does not permit a productive binding pose will abolish degradation activity entirely.[1] This highlights the context-dependent nature of linker design; rigidity is only beneficial if the resulting conformation is compatible with the target and E3 ligase.[1]
Causality Behind the Choice: Rigid linkers are employed when a more defined spatial orientation between the target and E3 ligase is desired, or to improve pharmacokinetic properties by reducing the number of rotatable bonds. Structure-based design, informed by X-ray crystallography or computational modeling of the ternary complex, is often a prerequisite for the successful application of rigid linkers.[6]
Visualizing PROTAC Mechanism and Linker Strategies
Caption: Comparison of flexible and rigid linker motifs used in PROTAC design.
Impact of Linker Length: A Data-Driven Comparison
The length of the linker is a parameter that requires careful optimization. A linker that is too short may cause steric clashes, preventing the formation of a ternary complex. [7]Conversely, a linker that is too long may not effectively bring the two proteins into the correct proximity for ubiquitination. [7] A systematic study of BRD4 degraders often involves synthesizing a series of compounds where only the linker length is varied. The data below, synthesized from comparative studies, illustrates this principle for a JQ1-based, CRBN-recruiting PROTAC with PEG linkers of varying lengths.
Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
|---|---|---|
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data synthesized from comparative studies of BRD4-targeting PROTACs. [4]DC50 is the concentration for 50% maximal degradation; Dmax is the maximal degradation observed.
This data clearly shows a "sweet spot" for linker length, with the PEG5 linker providing the most potent degradation (lowest DC50) and the highest efficacy (greatest Dmax). [4]This underscores the necessity of empirical optimization for each specific PROTAC system.
Physicochemical Properties and Permeability
The linker also significantly impacts the overall physicochemical properties of the PROTAC, which in turn affects its ability to cross the cell membrane and its pharmacokinetic profile.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
|---|---|---|
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 35 |
| PEG6 | 2.8 | 30 |
Data represents a synthesized comparison from multiple studies on BRD4-targeting PROTACs. [4]Papp is the apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA).
Consistent with the degradation data, the PEG5 linker also confers the best permeability and oral bioavailability in this series. [4]This may be due to a "chameleon effect," where the flexible linker allows the molecule to adopt a more compact, less polar conformation to facilitate passage through the hydrophobic cell membrane, and a more extended conformation in the aqueous environment of the cytosol. [3]
Experimental Protocols for Evaluating BRD4 Degraders
To validate the efficacy of newly designed BRD4 degraders, a series of standardized in-vitro experiments are required. The following protocols provide a self-validating system for assessing BRD4 degradation and its functional consequences.
Key Experiment 1: Western Blotting for BRD4 Degradation
This is the gold-standard assay to directly measure the reduction in cellular BRD4 protein levels.
Workflow Diagram:
Caption: Step-by-step workflow for a Western blot experiment to assess BRD4 degradation.
Detailed Protocol:
-
Cell Culture: Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 (e.g., Rabbit anti-BRD4) overnight at 4°C.
-
Crucial Control: Simultaneously, incubate with a primary antibody for a loading control protein that is not expected to change (e.g., Mouse anti-GAPDH or β-actin). This validates that any observed changes in BRD4 are not due to loading errors.
-
Wash the membrane, then incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control signal for each lane. Calculate the percentage of BRD4 remaining relative to the vehicle control to determine DC50 and Dmax values.
Key Experiment 2: Cell Viability Assay (e.g., MTS/MTT)
This assay determines the functional consequence of BRD4 degradation, as BRD4 is essential for the proliferation of many cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MV4;11) in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Add a serial dilution of the PROTACs to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and degradation kinetics (e.g., 72 hours).
-
Reagent Addition: Add a tetrazolium-based reagent (like MTS or MTT) to each well.
-
Incubation & Measurement: Incubate for 1-4 hours. Living, metabolically active cells will convert the reagent into a colored formazan product. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the results as a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The linker is a pivotal component in the design of effective BRD4 degraders, profoundly influencing potency, selectivity, and drug-like properties. While flexible alkyl and PEG linkers remain the workhorses of the field due to their synthetic tractability, there is a clear trend towards more sophisticated, rigid linkers designed with the aid of structural biology and computational modeling. [1][5]The optimal linker is always context-dependent, requiring empirical validation for each new combination of warhead, E3 ligase ligand, and target protein. The experimental protocols detailed here provide a robust framework for this critical optimization process. As our understanding of the structural dynamics of ternary complexes deepens, the rational, de novo design of linkers will become increasingly central to unlocking the full therapeutic potential of targeted protein degradation.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Shi, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Drummond, M. L. & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available at: [Link]
-
Zhao, L., et al. (2021). An updated patent review of BRD4 degraders (2018-present). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Dragovich, P. S., et al. (2021). Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties. Bioconjugate Chemistry. Available at: [Link]
-
Ferlenghi, F., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
He, P., et al. (2023). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. eLife. Available at: [Link]
-
Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]
-
Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]
-
Troup, R. I., et al. (2020). Structures of representative PROTACs with PEG/alkyl linkers. ResearchGate. Available at: [Link]
-
Liu, Z., et al. (2023). Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB. ResearchGate. Available at: [Link]
-
Taylor, A. M., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. Available at: [Link]
-
Courter, J. (2025). Degrader-antibody conjugates: Proof of concept through design of a dotent BRD4 degrading linker-payload. ACS Fall 2025. Available at: [Link]
-
Kopp, M., et al. (2021). Structure based PROTAC linker optimization based on ternary complex structures. ResearchGate. Available at: [Link]
-
Scott, J. S., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Available at: [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-4-(5-aminopentyl)piperazine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Boc-4-(5-aminopentyl)piperazine. As drug development professionals, our responsibility extends beyond synthesis and discovery to include the entire lifecycle of a chemical, ensuring that its disposal protects our colleagues, our facilities, and the environment. This document is grounded in established safety protocols and regulatory standards, explaining not just the "how" but the critical "why" behind each procedural step.
Part 1: Core Principles—Hazard Assessment & Waste Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's hazards is paramount. This compound, while not having a unique, universally published Safety Data Sheet (SDS), can be expertly characterized by analyzing its constituent functional groups: the piperazine core, the primary aminopentyl chain, and the acid-labile tert-butoxycarbonyl (Boc) protecting group.
-
Piperazine Core & Amine Functionality : The piperazine ring and the primary amine are basic and nucleophilic. Structurally similar compounds, like piperazine itself, are classified as corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Therefore, this compound must be handled as a corrosive waste . This aligns with the EPA's characteristic for hazardous waste due to corrosivity (D002) if it forms a corrosive solution.[4]
-
Tert-Butoxycarbonyl (Boc) Group : The Boc group is notoriously sensitive to acid.[5][6] Upon exposure to acidic conditions, it degrades to form carbon dioxide and isobutylene gas.[7] This reactivity presents a significant hazard if the waste is improperly segregated, as mixing with acidic waste streams could lead to container pressurization and potential rupture.
-
Regulatory Classification : Under the Resource Conservation and Recovery Act (RCRA), a generator of chemical waste is responsible for determining if it is hazardous.[8][9] Based on its corrosive properties, this compound must be managed as a regulated hazardous waste. If it is an unused commercial chemical product being discarded, it could also fall under the EPA's "U List" or "P List" classifications, though this is less common for complex intermediates.[4][10]
Part 2: Pre-Disposal Safety—Essential Precautions & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to the following engineering controls and PPE is mandatory when handling waste this compound.
-
Engineering Controls : All handling of the chemical, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[1]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent personal contact.
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[11][12]
-
Skin Protection : A flame-retardant lab coat and impervious gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always wash hands with soap and water after handling.
-
Respiratory Protection : While a fume hood is the primary control, if there is a risk of exceeding exposure limits during bulk transfers or spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[13]
-
Table 1: Hazard & Handling Summary for this compound Waste
| Parameter | Specification | Rationale & Reference |
| Hazard Class | Corrosive (Primary) | Based on the piperazine and amine functional groups.[1][2] |
| EPA Waste Code | D002 (Likely, if corrosive) | Characteristic of Corrosivity as defined by the EPA.[10] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Standard for handling corrosive and irritating chemicals.[11] |
| Handling Location | Chemical Fume Hood | Prevents inhalation and contains potential spills.[1] |
| Key Incompatibilities | Strong Acids, Oxidizing Agents | Acids will cause gas evolution; oxidizers may cause ignition.[5][13][14] |
| Spill Absorbent | Vermiculite, sand, or other inert material | Safely absorbs the material without reacting. |
Part 3: Standard Operating Procedure for Disposal
This protocol outlines the systematic process for safely accumulating and preparing this compound for final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
Step 1: Waste Segregation (The Critical Control Point)
This is the most crucial step to prevent dangerous reactions.
-
DO NOT mix this compound waste with any other waste stream, especially acidic waste. The resulting cleavage of the Boc group will generate gas, creating a risk of container rupture.[5][7]
-
Segregate this waste from strong oxidizing agents to prevent potential ignition.[13]
-
Collect waste in a dedicated container specifically for this chemical or for compatible basic organic compounds.
Step 2: Container Selection and Management
-
Select a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container has a secure, screw-top cap.
-
Keep the container closed at all times except when actively adding waste.[15] This is a primary EPA requirement for Satellite Accumulation Areas (SAAs).
Step 3: Proper Labeling
Properly labeling the waste container is a regulatory requirement and essential for safety.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste this compound".
-
The specific hazard characteristics: "Corrosive".
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date (the date the first waste was added).
-
Step 4: Accumulation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks from the primary container.
Step 5: Arranging for Final Disposal
-
Once the waste container is full, or if you are approaching the regulatory time limit for accumulation, arrange for pickup through your institution's EHS office.
-
Researchers do not dispose of the chemical themselves; they prepare it for transport by trained professionals who will take it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][16]
Part 4: Emergency Procedures—Spill Response
Accidents can happen. A prepared response minimizes risk.
Minor Spill (Contained within the fume hood, <100 mL)
-
Alert & Isolate : Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE : If not already wearing it, don the full PPE described in Part 2.
-
Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, clay absorbent, or sand.[17] Do not use combustible materials like paper towels.
-
Collect : Carefully scoop the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste disposal.[11]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the spill debris waste container.
-
Label & Dispose : Seal and label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[18]
Major Spill (Outside a fume hood, large volume, or if you feel unsafe)
-
EVACUATE : Immediately evacuate the area. Alert all nearby personnel.[19]
-
NOTIFY : From a safe location, contact your institution's emergency response line and/or EHS office. Provide your name, location, the chemical spilled, and an estimated quantity.[17]
-
SECURE : If safe to do so, close the doors to the affected area to contain vapors.
-
ASSIST : Await the arrival of the trained emergency response team and provide them with any necessary information. Do not re-enter the area.[19]
Part 5: Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
References
- Vertex AI Search. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know.
- Santa Cruz Biotechnology. (n.d.).
- University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Environmental Health and Safety. (n.d.). Chemical Hazardous Waste Spotlight.
- Tri-State Disposal. (n.d.). The 4 Types of Hazardous Waste.
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- European Directorate for the Quality of Medicines & HealthCare. (2023).
- BenchChem. (2025). An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group.
- ECHEMI. (n.d.).
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- United Bio-Chemical Inc. (n.d.). 1 Boc-4-(Boc-amino)
- BenchChem. (2025). Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Santa Cruz Biotechnology. (n.d.).
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Thermo Fisher Scientific. (2025).
- s d fine-chem limited. (n.d.).
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Thermo Fisher Scientific. (2018).
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Thermo Fisher Scientific. (2025). 1-Boc-4-(4-formylphenyl)
- Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group.
- Fisher Scientific. (2024). 4-(6-Amino-3-pyridyl)
- Cole-Parmer. (n.d.).
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.es [fishersci.es]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Personal protective equipment for handling 1-Boc-4-(5-aminopentyl)piperazine
A Researcher's Guide to Safely Handling 1-Boc-4-(5-aminopentyl)piperazine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to handle this chemical safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles for similar chemical structures.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is synthesized from SDSs of structurally analogous compounds, including 1-Boc-piperazine and other substituted piperazines. It is imperative to treat this compound with, at a minimum, the same precautions outlined for these related substances.[1]
Hazard Identification and Risk Assessment
Based on the hazard profiles of structurally similar piperazine derivatives, this compound should be handled as a hazardous substance. The primary hazards are associated with the piperazine moiety and potential reactivity of the aminopentyl chain.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Piperazine compounds are known to cause skin irritation, and in some cases, severe burns.[2][3][4][5][6]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage.[2][3][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3][4][7]
-
Sensitization: Some piperazine derivatives may cause allergic skin reactions or asthma-like symptoms if inhaled.[5][6]
| Hazard Class | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3][4] |
| Respiratory or Skin Sensitization | Potential | May cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled.[5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, tested according to EN 374). | To prevent skin contact, which can lead to irritation or allergic reactions.[8] |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles (conforming to EN 166 or NIOSH). A face shield is recommended if there is a risk of splashing. | To protect the eyes from dust particles and splashes that could cause serious damage.[3][9] |
| Skin and Body Protection | A lab coat, long-sleeved clothing, or impervious clothing. An apron may be necessary for larger quantities. | To prevent contamination of personal clothing and protect the skin.[2][3][9] |
| Respiratory Protection | To be used in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator for dusts should be worn. | To avoid the inhalation of dust, which can cause respiratory irritation or sensitization.[2][8] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[10]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2]
-
Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.
Step-by-Step Handling Protocol
-
Donning PPE: Before handling the chemical, put on all required PPE in the correct order. A recommended sequence is provided in the diagram below.
-
Weighing and Transfer:
-
In Use:
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. A recommended sequence is provided in the diagram below.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[11][12]
Visual Workflow for PPE Donning and Doffing
Caption: Recommended sequence for donning and doffing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
| Small Spill | For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[10][11] Clean the area with a suitable solvent. |
| Large Spill | For a large spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[11] Collect the material and place it in a labeled container for disposal. |
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9][10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[2][10]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[10]
Conclusion
By understanding the potential hazards and diligently following the safety protocols outlined in this guide, you can confidently and safely handle this compound in your research endeavors. Our commitment to your success extends beyond providing high-quality products to ensuring you have the information necessary to advance your work safely.
References
- Thermo Fisher Scientific. (2025, December 21).
- ECHEMI.
- Ubigene. MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.
- New Jersey Department of Health. (2009, January). Hazard Summary: Piperazine.
- Santa Cruz Biotechnology.
- Santa Cruz Biotechnology. N-Boc-piperazine.
- Fisher Scientific. (2024, March 7). Safety Data Sheet: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Apollo Scientific. (2022, September 16).
- Acros Organics. (2018, January 18).
- Lifechem Pharma. 1-boc Piperazine.
- BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
- Sigma-Aldrich. (2025, January 2).
- TCI Chemicals. (2025, March 28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.es [fishersci.es]
- 4. One moment, please... [lifechempharma.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. echemi.com [echemi.com]
- 10. peptide.com [peptide.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
- 13. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
